molecular formula C5H5N5OS B014735 2-Amino-6-hydroxy-8-mercaptopurine CAS No. 6324-72-7

2-Amino-6-hydroxy-8-mercaptopurine

Cat. No.: B014735
CAS No.: 6324-72-7
M. Wt: 183.19 g/mol
InChI Key: JHEKNTQSGTVPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine-based compound of significant interest in biochemical and cancer research, primarily for its role as a preferential inhibitor of xanthine oxidase (XOD) . Its core research value lies in its unique ability to selectively inhibit the XOD-mediated metabolism of the anticancer prodrug 6-mercaptopurine (6MP) while largely sparing the enzymatic conversion of natural substrates like xanthine to uric acid . This preferential action addresses a key limitation of conventional XOD inhibitors like allopurinol, which non-specifically block both pathways and can lead to the accumulation of natural purines and associated biochemical complications . By selectively preserving 6MP bioavailability in research models, AHMP serves as a valuable tool for investigating combination cancer chemotherapy regimens and optimizing purine analog efficacy . Preliminary toxicological studies in mice have suggested that the compound was well-tolerated in the tested doses, supporting its use in experimental settings . Researchers utilize this high-purity compound to advance studies in enzymology, drug metabolism, and novel therapeutic strategies for leukemia and other malignancies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKNTQSGTVPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=S)N1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212631
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-72-7, 28128-40-7
Record name 8-Mercaptoguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6324-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6324-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-6-hydroxy-8-mercaptopurine, a potent and preferential inhibitor of the enzyme xanthine oxidase. Also known as 8-mercaptoguanine (8-MG), this purine analog holds significant interest in medicinal chemistry and pharmacology, particularly for its potential to modulate the metabolism of thiopurine drugs. This document details its chemical structure, solubility, and key quantitative parameters such as its inhibitory constants against xanthine oxidase. Furthermore, it outlines detailed experimental protocols for its synthesis and the determination of its physicochemical characteristics. Visual representations of its mechanism of action and experimental workflows are provided to facilitate a deeper understanding of its biochemical significance.

Introduction

This compound (AHMP), systematically named 2-amino-8-sulfanyl-7,9-dihydro-3H-purin-6-one, is a sulfur-containing purine derivative. Its structure, closely resembling the natural purine guanine, allows it to interact with enzymes involved in purine metabolism. Of particular importance is its role as a selective inhibitor of xanthine oxidase (XOD), an enzyme crucial for the catabolism of purines, including the conversion of hypoxanthine to xanthine and then to uric acid.[1][2]

The anticancer drug 6-mercaptopurine (6-MP) is metabolized and cleared from the body by xanthine oxidase.[3][4] To enhance the therapeutic efficacy of 6-MP, it is often co-administered with a xanthine oxidase inhibitor. However, non-selective inhibitors like allopurinol can lead to the accumulation of other xanthine oxidase substrates, causing adverse effects.[5] this compound has been identified as a preferential inhibitor, more potently inhibiting the metabolism of 6-mercaptopurine by xanthine oxidase compared to the metabolism of natural substrates like xanthine.[4][5] This selectivity makes it a valuable tool for research and a potential candidate for therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.

General Properties
PropertyValueSource(s)
IUPAC Name 2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one[6]
Synonyms 8-Mercaptoguanine, 8-MG, AHMP[7][8]
CAS Number 1778-01-4-
Molecular Formula C₅H₅N₅OS[6]
Molecular Weight 183.19 g/mol [6]
Appearance White-yellowish amorphous solid[7]
Quantitative Data

A compilation of the available quantitative physicochemical and biochemical data for this compound is presented in the following tables.

Table 2.2.1: Solubility Data

SolventSolubilityTemperature (°C)Source(s)
WaterSparingly solubleNot specified-
0.5 M NaOHSoluble25[7]
EthanolSparingly soluble25[7]

Table 2.2.2: Acidity Constant

ParameterValueMethodSource(s)
pKaData not available--

Note: The experimental pKa value for this compound is not available in the reviewed literature. A general protocol for its determination is provided in Section 3.3.

Table 2.2.3: Biochemical Inhibition Constants

EnzymeSubstrateParameterValue (µM)Source(s)
Xanthine OxidaseXanthineIC₅₀17.71 ± 0.29[4]
Xanthine Oxidase6-MercaptopurineIC₅₀0.54 ± 0.01[4]
Xanthine OxidaseXanthineKᵢ5.78 ± 0.48[2][4]
Xanthine Oxidase6-MercaptopurineKᵢ0.96 ± 0.01[2][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physicochemical properties.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of S8-functionalized 8-mercaptoguanine derivatives.[7]

Materials:

  • 8-Mercaptoguanine (scaffold molecule)

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Appropriate benzyl bromide derivative (if functionalization at the sulfur atom is desired; for the synthesis of the parent compound, this would be omitted and the reaction would proceed to neutralization after dissolution)

  • Hydrochloric acid (HCl) for neutralization

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

  • Stirring plate and stir bar

Procedure:

  • Dissolve a specific amount of 8-mercaptoguanine (e.g., 0.2 g, 1.09 mmol) in a calculated volume of 0.5 M NaOH (e.g., 5.5 ml) in a reaction vessel with stirring until a clear solution is obtained.

  • For S-functionalized derivatives: To this solution, add the respective benzyl bromide (1.2 mmol) dissolved in a small amount of ethanol (0.9 ml).

  • Stir the reaction mixture at 25 °C for 4 hours.

  • A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

  • Wash the collected solid with deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the title compound as a white-yellowish amorphous solid.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 8-Mercaptoguanine 8-Mercaptoguanine Dissolution Dissolution 8-Mercaptoguanine->Dissolution NaOH NaOH NaOH->Dissolution Stirring Stirring Dissolution->Stirring Precipitation Precipitation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Synthetic workflow for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.[9]

Materials:

  • This compound (solid)

  • Purified water (or other aqueous buffers, e.g., phosphate-buffered saline at various pH values)

  • Small vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 1 ml of water). The excess solid ensures that a saturated solution is formed.

  • Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer (at its λmax) or an HPLC method.

  • The calculated concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) using potentiometric titration.[10][11][12][13]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • pH meter with a suitable electrode, calibrated with standard buffers

  • Burette

  • Stirring plate and stir bar

  • Beaker or titration vessel

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.

  • If the compound is expected to have acidic protons, titrate with the standardized NaOH solution. If it has basic sites, titrate with the standardized HCl solution.

  • Add the titrant in small, known increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point(s).

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. For multiprotic species, the pKa values correspond to the pH at the midpoint of each buffer region. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point(s).

Signaling and Metabolic Pathways

This compound's primary mechanism of action, as currently understood, is its interaction with the purine metabolism pathway, specifically its inhibition of xanthine oxidase.

Inhibition of Xanthine Oxidase in 6-Mercaptopurine Metabolism

The following diagram illustrates the metabolic pathway of 6-mercaptopurine and the preferential inhibitory action of this compound.

XanthineOxidaseInhibition cluster_pathway Purine Metabolism and 6-MP Catabolism cluster_inhibitor Inhibitor Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase 6-Mercaptopurine 6-Mercaptopurine 6-Thioxanthine 6-Thioxanthine 6-Mercaptopurine->6-Thioxanthine Xanthine Oxidase 6-Thiouric_Acid 6-Thiouric_Acid 6-Thioxanthine->6-Thiouric_Acid Xanthine Oxidase AHMP 2-Amino-6-hydroxy- 8-mercaptopurine Xanthine Oxidase Xanthine Oxidase AHMP->Xanthine Oxidase Preferential Inhibition (Stronger for 6-MP pathway) AHMP->Xanthine Oxidase Weaker Inhibition

Caption: Preferential inhibition of xanthine oxidase by this compound.

Conclusion

This compound is a purine analog with significant potential in pharmacological research and drug development. Its key characteristic is the preferential inhibition of xanthine oxidase-mediated metabolism of 6-mercaptopurine over natural substrates. This technical guide has summarized its known physicochemical properties, provided detailed experimental protocols for its synthesis and characterization, and visualized its mechanism of action. Further research to fully elucidate its solubility profile in various pharmaceutically relevant solvents and to determine its pKa value is warranted to facilitate its development and application. The provided methodologies offer a solid foundation for researchers to conduct these and other related investigations.

References

The Role of 2-Amino-6-hydroxy-8-mercaptopurine in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP), a purine analog with a significant role as a modulator of purine metabolism. While not a direct intermediate in endogenous purine synthesis, AHMP functions as a potent and preferential inhibitor of xanthine oxidase (XOD), a key enzyme in the catabolism of both endogenous purines and purine-based therapeutics. This guide details the mechanism of action of AHMP, presents quantitative data on its enzymatic inhibition, provides a detailed experimental protocol for its characterization, and visualizes its interaction within the metabolic pathway of the anticancer drug 6-mercaptopurine (6-MP). The primary focus is on AHMP's potential to enhance the therapeutic efficacy of 6-MP by selectively reducing its metabolic clearance.

Introduction: Purine Metabolism and the Significance of 6-Mercaptopurine

Purine metabolism is a fundamental biological process involving the synthesis, degradation, and salvage of purine nucleotides, which are essential for DNA and RNA synthesis, energy transfer, and cellular signaling. The catabolism of purines culminates in the production of uric acid, a reaction catalyzed by the enzyme xanthine oxidase (XOD).

6-mercaptopurine (6-MP) is a purine analog widely used as a chemotherapeutic agent for acute lymphoblastic leukemia and as an immunosuppressant for autoimmune diseases.[1] As a prodrug, 6-MP requires intracellular activation to exert its cytotoxic effects. Its metabolism follows three main pathways:

  • Anabolic Pathway: Conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to thioinosine monophosphate (TIMP) and subsequently to other active thiopurine nucleotides that disrupt DNA and RNA synthesis.

  • Catabolic Methylation: Inactivation by thiopurine S-methyltransferase (TPMT).

  • Catabolic Oxidation: Conversion by xanthine oxidase (XOD) to inactive metabolites, primarily 6-thiouric acid, which is then excreted.[2]

The extensive first-pass metabolism of 6-MP by XOD in the liver and intestine leads to low oral bioavailability.[2] While co-administration of a non-selective XOD inhibitor like allopurinol can increase 6-MP's bioavailability, it also inhibits the breakdown of natural purines, potentially leading to the accumulation of xanthine and hypoxanthine and causing adverse effects such as xanthinuria.[3]

This compound (AHMP): A Preferential Xanthine Oxidase Inhibitor

This compound (CAS Number: 28128-40-7) is a purine derivative that has been identified as a preferential inhibitor of xanthine oxidase.[4] Its significance in purine metabolism lies in its ability to selectively inhibit the XOD-mediated degradation of 6-mercaptopurine over the natural substrates, xanthine and hypoxanthine.[3] This selectivity presents a therapeutic advantage, offering a strategy to enhance the bioavailability and efficacy of 6-MP while minimizing the side effects associated with non-selective XOD inhibition.[4]

Chemical and Physical Properties:

PropertyValueReference(s)
Molecular FormulaC₅H₅N₅OS[5][6]
Molecular Weight183.19 g/mol [5][6]
Melting Point>300 °C[6]
AppearanceYellow fine crystalline powder[7]

Note: A detailed, publicly available protocol for the chemical synthesis of this compound has not been identified in the reviewed literature. However, historical patent documents list it as a starting material for other syntheses, suggesting its preparation is feasible.[8]

Quantitative Analysis of Xanthine Oxidase Inhibition

The inhibitory effect of AHMP on xanthine oxidase has been quantified, demonstrating its potency and selectivity. The following tables summarize the key kinetic parameters from in vitro studies.

Table 1: Inhibitory Constants of AHMP against Xanthine Oxidase (XOD)

SubstrateIC50 (μM)Ki (μM)Reference(s)
6-Mercaptopurine (6-MP)0.54 ± 0.010.96 ± 0.01[3][9]
Xanthine17.71 ± 0.295.78 ± 0.48[3][9]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Michaelis-Menten Constants (Km) for Xanthine Oxidase (XOD)

SubstrateKm (μM)Reference(s)
6-Mercaptopurine (6-MP)6.01 ± 0.03[3][9]
Xanthine2.65 ± 0.02[3][9]

Km: Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

The data clearly indicates that AHMP is a significantly more potent inhibitor of XOD when 6-MP is the substrate compared to xanthine, as evidenced by the much lower IC50 and Ki values. This preferential inhibition forms the basis of its potential therapeutic application.[3][9]

Experimental Protocols: In Vitro Xanthine Oxidase Inhibition Assay

This section provides a detailed methodology for a common in vitro spectrophotometric assay to determine the inhibitory activity of compounds like AHMP against xanthine oxidase. The principle of this assay is to measure the rate of uric acid formation, which absorbs light at approximately 295 nm.[10]

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk or recombinant)

  • Substrate: Xanthine or 6-Mercaptopurine

  • Test Inhibitor: this compound (AHMP)

  • Positive Control: Allopurinol

  • Buffer: Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Solvent: Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Reaction Stop Solution: Hydrochloric Acid (e.g., 1 M)

  • Instrumentation: UV-Vis Spectrophotometer or 96-well UV-transparent microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., 150 µM Xanthine or 6-MP) in the phosphate buffer.[11]

    • Prepare stock solutions of AHMP and allopurinol in DMSO. Further dilute to various working concentrations with the phosphate buffer.

    • Prepare a working solution of xanthine oxidase (e.g., 0.01 - 0.05 units/mL) in cold phosphate buffer immediately before use.[11][12]

  • Assay Setup (96-well plate format):

    • Blank: Add buffer and substrate.

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).

    • Test Wells: Add buffer, xanthine oxidase solution, and the AHMP solution at various concentrations.

    • Positive Control Wells: Add buffer, xanthine oxidase solution, and the allopurinol solution at various concentrations.

  • Reaction and Measurement:

    • Pre-incubate the assay mixtures (buffer, enzyme, and inhibitor/vehicle) at 25°C for 15 minutes.[11]

    • Initiate the reaction by adding the substrate solution to all wells.[11]

    • Immediately monitor the increase in absorbance at 295 nm over a period of 5-10 minutes.[11]

    • Alternatively, for endpoint assays, incubate the reaction mixture at 25°C for a fixed time (e.g., 15-30 minutes) and then stop the reaction by adding HCl.[12] Measure the final absorbance at 295 nm.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of AHMP using the following formula: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) x 100[10]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.[11]

    • Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.[13]

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Figure 1: Metabolic pathway of 6-mercaptopurine, highlighting the point of xanthine oxidase inhibition by AHMP.

XOD_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Buffer (pH 7.5) - Substrate (Xanthine or 6-MP) - Enzyme (XOD) - Inhibitor (AHMP) setup_wells Pipette into wells: - Buffer - Enzyme (XOD) - Inhibitor (AHMP) or Vehicle prep_reagents->setup_wells pre_incubate Pre-incubate at 25°C for 15 minutes setup_wells->pre_incubate add_substrate Initiate reaction by adding Substrate pre_incubate->add_substrate measure Measure Absorbance at 295 nm (Rate of Uric Acid formation) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

References

2-Amino-6-hydroxy-8-mercaptopurine: A Technical Guide to its Function as a Preferential Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-6-hydroxy-8-mercaptopurine (AHMP) as a selective inhibitor of xanthine oxidase (XOD). It details the biochemical pathways influenced by XOD, the mechanism of preferential inhibition by AHMP, quantitative kinetic data, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers in pharmacology, oncology, and drug development interested in the therapeutic potential of targeted XOD inhibition.

Introduction: The Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase (XOD) is a critical enzyme in the catabolism of purines.[1] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1][2] Elevated levels of uric acid are implicated in conditions such as gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[3][4] Consequently, inhibition of XOD is a primary therapeutic strategy for managing hyperuricemia and gout.[1]

Beyond its role in uric acid production, XOD is also involved in the metabolic clearance of certain therapeutic agents, notably the anti-leukemic drug 6-mercaptopurine (6MP).[5][6] XOD hydroxylates 6MP to the inactive metabolite 6-thiouric acid (6TUA), which is then excreted.[5][6] This metabolic inactivation can reduce the therapeutic efficacy of 6MP.[5][6]

Standard non-selective XOD inhibitors, such as allopurinol, block both the conversion of natural purines to uric acid and the metabolism of 6MP.[5][6] While this increases the bioavailability of 6MP, it can also lead to the accumulation of hypoxanthine and xanthine, potentially causing complications like xanthine nephropathy.[5][6] This has driven the investigation into preferential XOD inhibitors, such as this compound, which selectively inhibit the metabolism of 6MP over that of natural purine substrates.[5][6]

Mechanism of Action of this compound (AHMP)

AHMP acts as a preferential inhibitor of xanthine oxidase, demonstrating a significantly higher inhibitory potency towards the metabolism of 6-mercaptopurine (6MP) compared to the metabolism of xanthine.[5][7][8] This selectivity is a key feature of its mechanism. The data suggests that the efficiency of AHMP binding to the XOD active site is substantially greater when 6MP is the substrate, as opposed to xanthine.[5][7][8]

The rationale for this preferential inhibition lies in the differential binding affinities and catalytic efficiencies of XOD for its various substrates and inhibitors. The binding of xanthine to the XOD active site and its subsequent hydroxylation is more efficient than that of 6MP.[5][7][8] Conversely, AHMP demonstrates a much stronger inhibitory effect on the enzymatic conversion of 6MP, as reflected by its lower IC50 and Ki values when 6MP is the substrate.[5][7][8]

This preferential action allows for the potential co-administration of AHMP with 6MP to enhance the latter's therapeutic concentration without significantly disrupting the natural purine metabolism pathway, thereby avoiding the accumulation of xanthine and hypoxanthine.[5][6]

Quantitative Inhibition Data

The inhibitory activity of this compound on xanthine oxidase has been quantitatively characterized, demonstrating its preferential action. The following tables summarize the key kinetic parameters.

Table 1: IC50 Values for Xanthine Oxidase Inhibition [5][7][8]

InhibitorSubstrateIC50 (μM)
This compound (AHMP) Xanthine17.71 ± 0.29
This compound (AHMP) 6-Mercaptopurine (6MP)0.54 ± 0.01
2-Amino-6-purinethiol (APT)Xanthine16.38 ± 0.21
2-Amino-6-purinethiol (APT)6-Mercaptopurine (6MP)2.57 ± 0.08

Table 2: Kinetic Parameters for Xanthine Oxidase Inhibition by AHMP [5][7][8]

SubstrateInhibitorKm (μM)Ki (μM)
XanthineAHMP 2.65 ± 0.025.78 ± 0.48
6-Mercaptopurine (6MP)AHMP 6.01 ± 0.030.96 ± 0.01

Table 3: Residual Xanthine Oxidase Activity in the Presence of Inhibitors (2.5 μM) [5]

InhibitorSubstrateResidual Activity (%)
AHMP Xanthine64
AHMP 6-Mercaptopurine (6MP)18
AllopurinolXanthine30
Allopurinol6-Mercaptopurine (6MP)16

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is adapted from the methodology described by Kalra et al. (2007) in BMC Biochemistry.[5]

Objective: To determine the inhibitory effect of this compound on the activity of xanthine oxidase using either xanthine or 6-mercaptopurine as a substrate.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • 6-Mercaptopurine (6MP)

  • This compound (AHMP)

  • Sodium Phosphate Buffer (0.2 M, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solutions (e.g., 1 mM): Dissolve xanthine or 6MP in a minimal amount of 0.1 M NaOH, then dilute with 0.2 M sodium phosphate buffer (pH 7.4) to the final volume.

    • Inhibitor Stock Solution (e.g., 10 mM): Dissolve AHMP in DMSO.

    • Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in 0.2 M sodium phosphate buffer (pH 7.4). The final concentration in the assay should be optimized (e.g., 2.8 U/ml as used in the reference study).[5]

  • Assay Setup:

    • Prepare a reaction mixture in a 1 ml quartz cuvette containing:

      • 0.2 M Sodium Phosphate Buffer (pH 7.4)

      • Substrate (final concentration of 10 μM for IC50 determination)[5]

      • Varying concentrations of AHMP (e.g., 0-100 μM)[5]

    • The final volume of the reaction mixture is 1 ml.

    • For control experiments, an equivalent volume of DMSO is added instead of the inhibitor solution.

  • Enzymatic Reaction and Measurement:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Immediately monitor the change in absorbance over time using a UV-Vis spectrophotometer.

      • For xanthine as a substrate, measure the formation of uric acid at 293 nm .[5]

      • For 6MP as a substrate, measure the formation of 6-thiouric acid at 350 nm .[5]

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔAbs/min).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • For the determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Synthesis of 2-Amino-6,8-dimercaptopurine (A related compound)

While a direct synthesis protocol for AHMP was not found in the immediate search results, a method for a closely related compound, 2-amino-6,8-dimercaptopurine, starting from AHMP is described in US Patent 2,800,473. This provides insight into the chemical reactivity of AHMP.

Reaction: Conversion of this compound to 2-amino-6,8-dimercaptopurine.[9]

Reagents:

  • This compound

  • Phosphorus pentasulfide

  • Dry pyridine

  • Water

  • Concentrated ammonium hydroxide

  • Glacial acetic acid

Procedure:

  • A mixture of 5 g of this compound, 25 g of powdered phosphorus pentasulfide, and 200 ml of dry pyridine is heated under reflux for 3 hours.[9]

  • The excess pyridine is removed under reduced pressure.[9]

  • The residue is heated with 200 ml of water for a period of time (e.g., minutes).[9]

  • The mixture is cooled, diluted with an equal volume of concentrated ammonium hydroxide, and chilled.[9]

  • After filtration, the filtrate is concentrated under reduced pressure and adjusted to pH 5 with glacial acetic acid to precipitate the product.[9]

In Vivo and Toxicological Data

Preliminary in vivo toxicological studies of this compound have been conducted. A single-dose acute toxicity study in mice suggested that the inhibitor was non-toxic at the tested doses.[5][7] Further comprehensive toxicological and pharmacokinetic studies are required to fully evaluate its safety and efficacy for potential clinical applications. Chronic administration of the related compound, 6-mercaptopurine, has been associated with hepatotoxicity in animal models and humans.

Visualizations

Signaling Pathways

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O Mercaptopurine 6-Mercaptopurine (6MP) ThiouricAcid 6-Thiouric Acid (6TUA) (Inactive) Mercaptopurine->ThiouricAcid O2, H2O XOD Xanthine Oxidase (XOD) XOD->Xanthine XOD->UricAcid XOD->ThiouricAcid AHMP This compound (AHMP) AHMP->XOD Preferential Inhibition Xanthine_Oxidase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare 0.2 M Sodium Phosphate Buffer (pH 7.4) prep_substrate Prepare Substrate Stock (Xanthine or 6MP) prep_inhibitor Prepare AHMP Stock Solution prep_enzyme Prepare XOD Working Solution mix_reagents Combine Buffer, Substrate, and AHMP in Cuvette pre_incubate Pre-incubate at 30°C for 5 minutes mix_reagents->pre_incubate start_reaction Initiate Reaction with XOD pre_incubate->start_reaction measure_abs Monitor Absorbance Change (293 nm for Uric Acid, 350 nm for 6-TUA) start_reaction->measure_abs calc_rate Calculate Initial Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 and Ki calc_inhibition->det_ic50 Preferential_Inhibition cluster_xanthine cluster_6mp XOD_Active_Site Xanthine Oxidase Active Site Uric_Acid Uric Acid Production (Normal Metabolism) XOD_Active_Site->Uric_Acid Efficient Catalysis SixTUA 6-Thiouric Acid Production (Drug Inactivation) XOD_Active_Site->SixTUA Less Efficient Catalysis Xanthine Xanthine (Substrate) Xanthine->XOD_Active_Site High Affinity SixMP 6-Mercaptopurine (Substrate) SixMP->XOD_Active_Site Lower Affinity AHMP AHMP (Inhibitor) AHMP->XOD_Active_Site Binds to Active Site XOD_Active_Site_X XOD + Xanthine AHMP->XOD_Active_Site_X XOD_Active_Site_6MP XOD + 6MP AHMP->XOD_Active_Site_6MP High_Inhibition Strong Inhibition Low_Inhibition Weak Inhibition XOD_Active_Site_X->Low_Inhibition XOD_Active_Site_6MP->High_Inhibition

References

An In-depth Technical Guide to the Biological Activity of 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine analog with significant, targeted biological activity. Primarily, it functions as a preferential inhibitor of xanthine oxidase (XOD), an enzyme crucial in the metabolic pathway of other therapeutic purine analogs, such as the anticancer drug 6-mercaptopurine (6-MP). Unlike non-selective inhibitors, AHMP shows a distinct preference for inhibiting the metabolism of 6-MP over the enzyme's natural substrate, xanthine. This selectivity presents a strategic advantage in combination chemotherapy, potentially enhancing the bioavailability and efficacy of 6-MP while mitigating side effects associated with the accumulation of natural purines. This guide provides a comprehensive overview of the mechanism of action of AHMP, its effects on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Primary Biological Activity: Preferential Inhibition of Xanthine Oxidase

The principal established biological role of this compound is its function as a selective inhibitor of xanthine oxidase (XOD).[1][2] XOD is a key enzyme in purine catabolism, responsible for the hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[1] Crucially, it is also responsible for the metabolic inactivation of the anticancer and immunosuppressive drug 6-mercaptopurine (6-MP), converting it to the inactive metabolite 6-thiouric acid.[1][3]

To enhance the therapeutic efficacy of 6-MP, it is often co-administered with an XOD inhibitor. The standard inhibitor, allopurinol, is non-selective and blocks the metabolism of both 6-MP and natural purines like xanthine.[1] This non-selectivity can lead to the accumulation of xanthine and hypoxanthine, potentially causing complications such as xanthine nephropathy.[1]

AHMP offers a significant advantage by preferentially inhibiting the XOD-mediated metabolism of 6-MP while having a much lower inhibitory effect on the metabolism of xanthine.[1][2] This preferential inhibition could increase the bioavailability and therapeutic window of 6-MP without the adverse effects of non-selective XOD inhibitors.[2]

Signaling Pathway: Modulation of 6-Mercaptopurine Metabolism

The diagram below illustrates the metabolic pathway of 6-mercaptopurine and the differential inhibitory actions of Allopurinol and AHMP on Xanthine Oxidase.

cluster_0 6-Mercaptopurine (6-MP) Metabolism cluster_1 Natural Purine Metabolism cluster_2 XOD Inhibitors MP 6-Mercaptopurine (Active Drug) TUA 6-Thiouric Acid (Inactive Metabolite) MP->TUA Metabolism XOD Xanthine Oxidase (XOD) XOD->TUA Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid Metabolism XOD_clone Xanthine Oxidase (XOD) XOD_clone->UricAcid Allopurinol Allopurinol Allopurinol->XOD Strong Inhibition Allopurinol->XOD_clone Strong Inhibition AHMP 2-Amino-6-hydroxy- 8-mercaptopurine (AHMP) AHMP->XOD Strong Inhibition AHMP->XOD_clone Weak Inhibition

Modulation of Xanthine Oxidase by AHMP and Allopurinol.
Quantitative Data: Inhibitory Potency against Xanthine Oxidase

The selective inhibitory activity of AHMP has been quantified through determination of its IC50 and inhibition constant (Ki) values against XOD, using both 6-MP and xanthine as substrates. The data clearly demonstrates a significantly higher potency for the inhibition of 6-MP metabolism.

CompoundSubstrateIC50 (µM)Ki (µM)Reference
AHMP 6-Mercaptopurine0.54 ± 0.010.96 ± 0.01[1]
Xanthine17.71 ± 0.295.78 ± 0.48[1]
APT 6-Mercaptopurine2.57 ± 0.081.30 ± 0.09[1]
Xanthine16.38 ± 0.216.61 ± 0.28[1]
APT: 2-amino-6-purinethiol, a related compound studied for comparison.

Broader Context: Cytotoxic Mechanisms of Thiopurines

While AHMP's primary role is metabolic modulation, it belongs to the thiopurine class of compounds, which are known for their cytotoxic effects. The cornerstone of this class is 6-thioguanine (6-TG), a potent antimetabolite used in cancer chemotherapy.[4][5] The cytotoxic activity of thiopurines relies on their intracellular activation and subsequent disruption of nucleic acid synthesis and function.[6][7]

Metabolic Activation Pathway

Thiopurines like 6-TG are prodrugs that must be converted into their active forms, thioguanine nucleotides, within the cell.[5][6] This multi-step process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6][8]

cluster_incorporation Incorporation into Nucleic Acids TG 6-Thioguanine (6-TG) TGMP Thioguanosine Monophosphate (TGMP) TG->TGMP TGDP Thioguanosine Diphosphate (TGDP) TGMP->TGDP TGTP Thioguanosine Triphosphate (TGTP) TGDP->TGTP dTGTP Deoxythioguanosine Triphosphate (dTGTP) TGDP->dTGTP RNA RNA TGTP->RNA RNA Polymerase DNA DNA dTGTP->DNA DNA Polymerase HGPRT HGPRT HGPRT->TGMP Kinases1 Kinases Kinases1->TGDP Kinases2 Kinases Kinases2->TGTP RNR Ribonucleotide Reductase RNR->dTGTP

Metabolic activation pathway of 6-Thioguanine.
Signaling Pathway: DNA Damage and Mismatch Repair

The primary mechanism of 6-TG's cytotoxicity is the incorporation of deoxythioguanosine triphosphate (dTGTP) into DNA.[5][6] This incorporation is not immediately toxic. Instead, the DNA containing thioguanine is recognized by the DNA mismatch repair (MMR) system, specifically the MutSα (MSH2-MSH6) complex.[6] This recognition triggers a futile repair cycle that leads to persistent DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[6][9]

dTGTP dTGTP DNA_Rep DNA Replication dTGTP->DNA_Rep TG_DNA Thioguanine in DNA DNA_Rep->TG_DNA Incorporation MMR Mismatch Repair System (MSH2/MSH6) TG_DNA->MMR Recognition Breaks Persistent DNA Strand Breaks MMR->Breaks Futile Repair Cycles Arrest Cell Cycle Arrest Breaks->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Cytotoxicity via DNA incorporation and Mismatch Repair.
Quantitative Data: Cytotoxicity of 6-Thioguanine

The cytotoxic potential of 6-thioguanine has been evaluated across various human cancer cell lines, with its efficacy typically reported as the half-maximal inhibitory concentration (IC50).

CompoundCell LineAssay TypeDurationIC50 (µM)Reference
6-Thioguanine HeLa (Cervical Cancer)MTT48h28.79[10]
6-Thioguanine Leukemic Cells (ALL)Not SpecifiedNot Specified20 (Median)[11]
6-Thioguanine MOLT-4, CCRF-CEM, Wilson (Leukemic Lines)Not SpecifiedNot Specified~0.5 (Max Cytotoxicity)[11]
6-Mercaptopurine Leukemic Cells (ALL)Not SpecifiedNot Specified>206 (Median)[11]

Experimental Protocols

Protocol 1: Xanthine Oxidase Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of a compound like AHMP on xanthine oxidase activity, adapted from the principles described in the literature.[1]

Objective: To measure the IC50 and Ki of AHMP on XOD using both xanthine and 6-mercaptopurine as substrates.

Materials:

  • Xanthine Oxidase (from bovine milk or recombinant human)

  • Substrates: Xanthine, 6-Mercaptopurine (6-MP)

  • Inhibitor: this compound (AHMP)

  • Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • 96-well UV-transparent microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of substrates (xanthine, 6-MP) and inhibitor (AHMP) in an appropriate solvent (e.g., NaOH for substrates, DMSO for inhibitor) and dilute to working concentrations in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay buffer.

      • Varying concentrations of the inhibitor (AHMP).

      • A fixed concentration of the substrate (either xanthine or 6-MP).

    • Include control wells with no inhibitor.

  • Enzyme Reaction:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding a fixed amount of xanthine oxidase to each well.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance over time.

      • For xanthine as a substrate, monitor the formation of uric acid at ~295 nm.

      • For 6-MP as a substrate, monitor the formation of 6-thiouric acid at ~348 nm.

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Determination: Perform the assay with multiple concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and generate a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition.

Protocol 2: Cell Viability (MTT) Assay

This protocol details a common method for assessing the cytotoxicity of a thiopurine compound against a cancer cell line.[10][12][13]

Objective: To determine the IC50 value of a compound by measuring its effect on the metabolic activity of cultured cells.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 6-Thioguanine)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 1. Seed cells in 96-well plates P2 2. Allow cells to attach (24h) P1->P2 T1 3. Add serial dilutions of test compound P2->T1 T2 4. Incubate for desired period (48-72h) T1->T2 A1 5. Add MTT solution to each well T2->A1 A2 6. Incubate (2-4h) (Formazan formation) A1->A2 A3 7. Add solubilization solution A2->A3 D1 8. Measure absorbance (~570 nm) A3->D1 D2 9. Calculate % viability and determine IC50 D1->D2

References

The Pivotal Role of 2-Amino-6-hydroxy-8-mercaptopurine in Thiopurine Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis and utility of 2-Amino-6-hydroxy-8-mercaptopurine, a key intermediate in the development of vital anticancer and antiviral therapeutics.

This technical guide offers an in-depth exploration of this compound (AHMP), a critical heterocyclic intermediate in the synthesis of thiopurine drugs. This document is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its synthesis, key reactions, and its role in the production of pharmacologically active compounds.

Introduction

This compound, also known as 8-mercaptoguanine, is a purine analog that serves as a versatile building block in medicinal chemistry.[1][2] Its strategic placement of amino, hydroxyl, and mercapto groups allows for a variety of chemical modifications, making it a valuable precursor in the synthesis of potent therapeutic agents, particularly in the realm of cancer and viral infections.[1][2] The functional groups at the C2, C6, and C8 positions of the purine ring are instrumental in its reactivity and its ability to be converted into more complex drug molecules. This guide will detail the synthetic pathways involving AHMP and the subsequent biological significance of its derivatives.

Synthesis of this compound

A general representation of this synthetic approach is outlined below:

Synthesis_of_AHMP Precursor 2-Amino-6,8-dihydroxypurine (8-Hydroxyguanine) Intermediate Thiation Reaction Precursor->Intermediate Thiation Reagent Phosphorus Pentasulfide (P4S10) in Pyridine Reagent->Intermediate Product This compound (AHMP) Intermediate->Product

Caption: General workflow for the synthesis of this compound.

This compound as a Synthetic Intermediate

The true value of AHMP lies in its utility as a precursor for more complex thiopurines. The mercapto group at the C8 position is a key functional handle for further chemical transformations.

Synthesis of 2-Amino-6,8-dimercaptopurine

A documented application of AHMP is its conversion to 2-amino-6,8-dimercaptopurine. This reaction further functionalizes the purine core, introducing a second mercapto group at the C6 position, which can be a site for further derivatization in drug design.

Experimental Protocol:

A mixture of 5 grams of this compound, 25 grams of powdered phosphorus pentasulfide, and 200 ml of dry pyridine is heated under reflux conditions for 3 hours.[5] The excess pyridine is then removed under reduced pressure. The residue is heated with 200 ml of water for several minutes. The mixture is cooled, diluted with an equal volume of concentrated ammonium hydroxide, and chilled. After filtration, the filtrate is concentrated to a volume of 25 ml under reduced pressure and adjusted to pH 5 with glacial acetic acid to precipitate the product, 2-amino-6,8-dimercaptopurine.[5]

Reactant/ReagentMolecular Weight ( g/mol )AmountMoles (approx.)
This compound183.195 g0.027
Phosphorus Pentasulfide444.5525 g0.056
Dry Pyridine79.10200 ml-

Table 1: Reactants and Reagents for the Synthesis of 2-Amino-6,8-dimercaptopurine.

Synthesis_of_Dimercaptopurine Start This compound Step1 React with P4S10 in Pyridine (Reflux, 3h) Start->Step1 Intermediate Thionation at C6 Step1->Intermediate Step2 Workup: 1. Remove Pyridine 2. Add H2O, NH4OH 3. Acidify to pH 5 Intermediate->Step2 Product 2-Amino-6,8-dimercaptopurine Step2->Product Thiopurine_Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway 6-Mercaptopurine 6-Mercaptopurine 6-Thioinosine_monophosphate 6-Thioinosine_monophosphate 6-Mercaptopurine->6-Thioinosine_monophosphate HGPRT 6-Thiouric_acid 6-Thiouric_acid 6-Mercaptopurine->6-Thiouric_acid Xanthine Oxidase (XO) 6-Methylmercaptopurine 6-Methylmercaptopurine 6-Mercaptopurine->6-Methylmercaptopurine TPMT Thioguanine_nucleotides Thioguanine_nucleotides 6-Thioinosine_monophosphate->Thioguanine_nucleotides Multi-step enzymatic conversion DNA/RNA_incorporation DNA/RNA_incorporation Thioguanine_nucleotides->DNA/RNA_incorporation Cytotoxicity Cytotoxicity DNA/RNA_incorporation->Cytotoxicity This compound This compound Xanthine Oxidase (XO) Xanthine Oxidase (XO) This compound->Xanthine Oxidase (XO) Inhibits

References

The Discovery and History of 2-Amino-6-hydroxy-8-mercaptopurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 2-Amino-6-hydroxy-8-mercaptopurine (AHMP), a significant purine analog. While the precise initial discovery and synthesis are not extensively documented in readily available literature, its existence and synthesis are evident from its use as a chemical intermediate in patents from the mid-20th century, a period marked by the pioneering work of George H. Hitchings and Gertrude B. Elion in purine chemistry. This guide outlines a probable synthetic pathway, details its primary biological role as a selective inhibitor of xanthine oxidase, and presents the available quantitative data. Experimental protocols, derived from analogous syntheses, are provided to facilitate further research.

Introduction

This compound, also known as 8-mercaptoguanine, is a purine derivative that has garnered interest primarily for its selective inhibitory action on the enzyme xanthine oxidase. This enzyme plays a crucial role in the metabolic pathway of purines, including the breakdown of the chemotherapeutic agent 6-mercaptopurine (6-MP). The historical context of AHMP is intrinsically linked to the broader exploration of purine analogs as potential therapeutic agents, a field significantly advanced by the Nobel Prize-winning research of George Hitchings and Gertrude Elion. While their work on 6-mercaptopurine and other purine analogs is well-documented, the specific history of AHMP is less clear. Its appearance in patent literature as a synthetic intermediate suggests its synthesis and properties were understood by the 1950s.

This guide aims to consolidate the available information on this compound, providing researchers with a foundational understanding of its synthesis, biological activity, and the experimental basis for its characterization.

History and Discovery

While a seminal publication detailing the initial discovery and synthesis of this compound has not been identified in the current body of research, its existence and utility as a chemical reagent are firmly established in mid-20th-century patent literature. A United States patent filed in the 1950s describes the use of this compound as a starting material for the synthesis of 2-amino-6,8-dimercaptopurine. This indicates that a method for its preparation was known and practiced at that time.

The discovery of this and similar purine analogs can be attributed to the systematic exploration of purine chemistry by researchers like George H. Hitchings and Gertrude B. Elion. Their work, which ultimately led to the development of drugs like 6-mercaptopurine for the treatment of leukemia, involved the synthesis and biological screening of a vast number of purine derivatives. It is highly probable that this compound was synthesized and evaluated as part of these extensive research programs.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single, readily accessible source. However, a plausible and effective synthetic route can be inferred from a US patent that describes the synthesis of the closely related compound, 2-amino-6-mercaptopurine, from guanine. The described method involves the thionation of a hydroxyl group on the purine ring using phosphorus pentasulfide. Given that this compound is also known as 8-thioxanthine, a similar approach starting from 2-amino-6,8-dihydroxypurine (uric acid analog) is a logical synthetic pathway.

Probable Synthetic Pathway

The synthesis likely involves the direct thionation of 2-amino-6,8-dihydroxypurine using a sulfurizing agent such as phosphorus pentasulfide in a high-boiling point solvent like pyridine or tetralin.

Synthesis 2-amino-6,8-dihydroxypurine 2-amino-6,8-dihydroxypurine This compound This compound 2-amino-6,8-dihydroxypurine->this compound P₄S₁₀, Pyridine, Reflux XOD_Inhibition cluster_0 Purine Metabolism cluster_1 6-Mercaptopurine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOD Uric Acid Uric Acid Xanthine->Uric Acid XOD 6-Mercaptopurine 6-Mercaptopurine 6-Thiouric Acid (inactive) 6-Thiouric Acid (inactive) 6-Mercaptopurine->6-Thiouric Acid (inactive) XOD AHMP 2-Amino-6-hydroxy- 8-mercaptopurine AHMP->6-Mercaptopurine Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare solutions of: - Xanthine Oxidase (XOD) - Substrate (Xanthine or 6-MP) - Inhibitor (AHMP) B Incubate XOD with varying concentrations of AHMP A->B C Initiate reaction by adding substrate B->C D Monitor product formation (Uric acid or 6-Thiouric acid) over time using spectrophotometry C->D E Calculate initial reaction velocities D->E F Plot velocity vs. substrate concentration (Michaelis-Menten) E->F G Determine IC₅₀ and Kᵢ values F->G

Spectroscopic Analysis of 2-Amino-6-hydroxy-8-mercaptopurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-6-hydroxy-8-mercaptopurine, a purine analog of significant interest in medicinal chemistry and pharmacology. The document details the expected spectroscopic characteristics of this compound, including its ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. Standardized experimental protocols for obtaining this spectroscopic data are provided, alongside a discussion of the compound's role as a preferential inhibitor of xanthine oxidase. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of purine derivatives in drug discovery and development.

Introduction

This compound, also known as 8-mercaptoguanine, is a sulfur-containing purine derivative. Its chemical structure, featuring amino, hydroxyl, and mercapto functional groups, makes it a molecule of interest for various biological applications. It is recognized as an intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents.[1] One of its notable biological activities is the preferential inhibition of xanthine oxidase, an enzyme crucial in purine metabolism.[2] This inhibitory action is of therapeutic interest in modulating the metabolic pathways of other purine-based drugs.

A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity for research and development purposes. This guide summarizes the key spectroscopic data and provides standardized methodologies for its acquisition.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₅N₅OS[3]
Molecular Weight 183.19 g/mol [3]
Appearance Yellow crystalline powder[4]
Melting Point >300 °C[3][5]
IUPAC Name 2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one[5]

Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for this compound. It is important to note that while some data for related compounds is available, specific experimental data for this compound is not widely published. The presented data is a combination of reported information for closely related structures and predicted values based on functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing compounds with chromophoric systems. The purine ring system of this compound is expected to exhibit distinct absorption maxima. The position of these maxima can be influenced by the solvent and the pH of the medium due to the presence of ionizable functional groups.

Solvent/pHλmax (nm) (Predicted)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Methanol~255, ~345Not Reported
Acidic (pH ~1)~250, ~340Not Reported
Basic (pH ~11)~260, ~350Not Reported
Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, hydroxyl, thiol/thione, and purine ring structures. A product specification sheet for this compound indicates that its infrared spectrum conforms to its structure, though specific peak data is not provided.[4] The predicted key IR absorption bands are listed in Table 3.

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3400 - 3100Strong, BroadN-H and O-H stretching
3100 - 3000MediumAromatic C-H stretching
~2550WeakS-H stretching (thiol tautomer)
1700 - 1640StrongC=O stretching (amide)
1640 - 1550Medium to StrongC=N and C=C stretching (purine ring), N-H bending
~1200MediumC=S stretching (thione tautomer)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Due to the limited solubility of purine derivatives in common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is often employed. The predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound are presented in Tables 4 and 5, respectively. These predictions are based on the analysis of structurally similar compounds such as guanine and other 8-thioxopurines.

Table 4: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) (Predicted in DMSO-d₆)MultiplicityIntegrationAssignment
~11.5Broad Singlet1HN-H (imidazole)
~10.5Broad Singlet1HN-H (pyrimidine)
~6.5Broad Singlet2H-NH₂
~3.3Broad Singlet1HO-H
~12.0Broad Singlet1HS-H (thiol tautomer)

Table 5: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) (Predicted in DMSO-d₆)Assignment
~175C=S (C8)
~160C=O (C6)
~155C-NH₂ (C2)
~150C4
~110C5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak would correspond to its molecular weight.

m/z (Predicted)Interpretation
183[M]⁺ (Molecular Ion)
184[M+H]⁺ (Protonated Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard practices for purine derivatives.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). For pH-dependent studies, use appropriate buffer solutions (e.g., phosphate buffers for pH 7, HCl for acidic pH, and NaOH for basic pH).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample solution over a wavelength range of 200-400 nm. Use the solvent or buffer as a blank for baseline correction.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample with dry KBr powder and press into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used, with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts to the respective nuclei in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol for Electrospray Ionization - ESI).

  • Instrumentation: Use a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in a positive or negative ion mode.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualization of Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-Amino-6-hydroxy- 8-mercaptopurine UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Conclusion Structural Confirmation UV_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

A typical workflow for the spectroscopic analysis of a chemical compound.
Xanthine Oxidase Inhibition Pathway

This compound is a known inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This pathway is also responsible for the metabolism of other purine analogs like 6-mercaptopurine. The inhibitory action of this compound can potentiate the therapeutic effects of such drugs.

signaling_pathway cluster_purine_metabolism Purine Metabolism cluster_drug_metabolism Drug Metabolism cluster_enzyme Enzyme cluster_inhibitor Inhibitor Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation XO Xanthine Oxidase Hypoxanthine->XO Uric_Acid Uric Acid Xanthine->Uric_Acid Oxidation Xanthine->XO Mercaptopurine 6-Mercaptopurine Thiouric_Acid 6-Thiouric Acid Mercaptopurine->Thiouric_Acid Oxidation Mercaptopurine->XO Inhibitor 2-Amino-6-hydroxy- 8-mercaptopurine Inhibitor->XO Inhibition

Inhibition of Xanthine Oxidase by this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound. While specific, experimentally-derived quantitative data for this compound remains limited in the public domain, this guide offers a robust framework of expected spectroscopic characteristics and standardized analytical protocols based on the known properties of closely related purine analogs. The provided information on its interaction with xanthine oxidase further highlights its biological relevance. This document serves as a foundational resource for scientists and researchers, facilitating the accurate identification, characterization, and further investigation of this promising molecule in the field of drug discovery and development.

References

2-Amino-6-hydroxy-8-mercaptopurine: A Technical Guide on its Potential as an Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine analog with a chemical structure that suggests potential utility as an antiviral agent. While direct studies on its antiviral efficacy are limited, its relationship to the well-characterized antiviral and anticancer drug 6-mercaptopurine (6-MP) provides a strong basis for investigating its capabilities. This technical guide consolidates the current understanding of AHMP, focusing on its biochemical properties, potential mechanisms of antiviral action derived from related purine analogs, and standardized experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of AHMP and its derivatives against viral pathogens.

Introduction

Purine analogs represent a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous purine bases, these compounds can disrupt critical cellular and viral processes, including nucleic acid synthesis and metabolic pathways. This compound, a derivative of 6-mercaptopurine, possesses the characteristic purine scaffold with modifications that may confer unique biological activities. Although primarily investigated for its role as a preferential inhibitor of xanthine oxidase in the context of cancer chemotherapy, its structural features warrant a thorough examination of its potential as a direct-acting antiviral agent. This document outlines the theoretical framework for AHMP's antiviral activity, supported by data from structurally related compounds, and provides detailed methodologies for its future investigation.

Biochemical Profile and Potential Mechanism of Action

This compound is a derivative of guanine, with a thiol group at the C8 position. Its potential antiviral mechanism is likely multifaceted and analogous to other thiopurines.[1][2]

2.1. Inhibition of de Novo Purine Synthesis: Like its parent compound, 6-mercaptopurine, AHMP is expected to be metabolized intracellularly to its ribonucleotide derivative. This metabolite can then inhibit key enzymes in the de novo purine synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[1] By blocking this pathway, the pool of available purine nucleotides (ATP and GTP) is depleted, thereby hindering the synthesis of viral DNA and RNA.[3]

2.2. Incorporation into Viral Nucleic Acids: The triphosphate form of AHMP's ribonucleoside could be incorporated into the growing DNA or RNA chains of viruses by viral polymerases.[1] This incorporation would likely lead to chain termination or the introduction of mutations, a mechanism known as lethal mutagenesis, ultimately inhibiting viral replication.[4]

2.3. Modulation of Host Cell Signaling Pathways: Some purine analogs have been shown to modulate host cell signaling pathways to create an antiviral state. While specific pathways affected by AHMP are yet to be identified, related compounds are known to influence pathways involved in cellular proliferation and immune response, which can indirectly impact viral replication.

A proposed metabolic and inhibitory pathway for this compound, based on the known metabolism of 6-mercaptopurine, is depicted below.

Metabolic_and_Inhibitory_Pathway_of_AHMP AHMP This compound (AHMP) HGPRT HGPRT AHMP->HGPRT AHMP_RP AHMP-ribonucleotide (Thio-GMP analog) HGPRT->AHMP_RP Kinases Kinases AHMP_RP->Kinases PRPP_Amidotransferase PRPP Amidotransferase AHMP_RP->PRPP_Amidotransferase Inhibition AHMP_TP AHMP-ribonucleoside triphosphate Kinases->AHMP_TP ViralPolymerase Viral Polymerase AHMP_TP->ViralPolymerase Incorporation DeNovoPurineSynthesis De Novo Purine Synthesis PRPP_Amidotransferase->DeNovoPurineSynthesis Viral_NA Viral DNA/RNA ViralPolymerase->Viral_NA

Caption: Proposed metabolic activation and inhibitory pathway of AHMP.

Quantitative Data on Related Purine Analogs

Due to the lack of direct antiviral data for this compound, the following table summarizes the antiviral activity and cytotoxicity of its parent compound, 6-mercaptopurine, and other relevant purine analogs against various viruses to provide a comparative baseline.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6-MercaptopurineSARS-CoVVero E6->100-[3]
6-MercaptopurineRespiratory Syncytial Virus (RSV)BHK/T7---[3]
6-ThioguanineSARS-CoVVero E6->100-[3]
AT-511 (a guanosine nucleotide analog)SARS-CoV-2Huh-70.47>100>213[5]
3-DeazaguanineRhinovirusWI-38--50[6]

Detailed Experimental Protocols

The evaluation of a novel compound like this compound as an antiviral agent requires a systematic approach involving a series of in vitro assays.

4.1. Cytotoxicity Assay

Objective: To determine the concentration range of AHMP that is non-toxic to the host cells used for antiviral assays.

Methodology:

  • Cell Plating: Seed host cells (e.g., Vero E6, A549, Huh-7) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of AHMP in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the different concentrations of the compound. Include a "cells only" control (medium without compound) and a "blank" control (medium only, no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

4.2. Antiviral Activity Assay (e.g., Plaque Reduction Assay)

Objective: To determine the concentration of AHMP that inhibits viral replication.

Methodology:

  • Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of AHMP.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

The general workflow for evaluating the antiviral potential of a compound like AHMP is illustrated below.

Antiviral_Screening_Workflow Start Start: Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity CC50 Determine CC50 Cytotoxicity->CC50 AntiviralAssay Primary Antiviral Assay (e.g., Plaque Reduction) CC50->AntiviralAssay Use non-toxic concentrations EC50 Determine EC50 AntiviralAssay->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI Mechanism Mechanism of Action Studies (e.g., Time-of-Addition, Polymerase Assay) SI->Mechanism If SI is promising End End: Lead Candidate Identification Mechanism->End

Caption: General experimental workflow for antiviral drug screening.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel antiviral agents. While direct evidence of its antiviral activity is currently lacking, its structural similarity to known antiviral purine analogs suggests a high probability of biological activity. The proposed mechanisms of action, including the inhibition of de novo purine synthesis and incorporation into viral nucleic acids, provide a solid rationale for its investigation.

Future research should focus on:

  • Systematic in vitro screening of AHMP against a broad panel of RNA and DNA viruses.

  • Elucidation of its precise mechanism of action through detailed biochemical and cellular assays.

  • Synthesis and evaluation of novel derivatives to optimize antiviral potency and selectivity.

  • In vivo studies in relevant animal models for promising candidates.

This technical guide provides the necessary theoretical and methodological framework to initiate and advance the exploration of this compound as a potential antiviral therapeutic.

References

Navigating the Nuances of Purine Analogues: A Technical Guide to the Preclinical Assessment of 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

The landscape of anticancer drug discovery is continually evolving, with a significant focus on purine analogues that can disrupt cancer cell proliferation by interfering with nucleic acid metabolism. 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine-based compound that has garnered interest within the scientific community. While direct preliminary anticancer screening data for AHMP is not extensively available in public literature, its significant role as a preferential inhibitor of xanthine oxidase (XOD) presents a compelling indirect strategy for enhancing existing cancer chemotherapies.[1][2][3] This technical guide will provide an in-depth overview of the known biochemical activity of AHMP, detail the experimental protocols for its characterization, and present a standardized workflow for the preliminary anticancer screening of novel compounds of this class.

Biochemical Profile of this compound

The primary documented activity of AHMP is its potent and selective inhibition of xanthine oxidase, an enzyme pivotal in the metabolic degradation of the widely used anticancer drug 6-mercaptopurine (6-MP).[2][4] The co-administration of a selective XOD inhibitor like AHMP with 6-MP could potentially increase the bioavailability and therapeutic efficacy of 6-MP by preventing its conversion to the inactive metabolite, 6-thiouric acid.[2][3]

Quantitative Data: Xanthine Oxidase Inhibition

The inhibitory potency of AHMP against bovine milk xanthine oxidase has been quantified using 6-mercaptopurine and xanthine as substrates. The IC50 and Ki values are summarized in the table below.

InhibitorSubstrateIC50 (µM)Ki (µM)
This compound 6-Mercaptopurine0.54 ± 0.010.96 ± 0.01
Xanthine17.71 ± 0.295.78 ± 0.48
Data sourced from Kalra et al., 2007[2][3]

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a test compound, such as AHMP, on xanthine oxidase.

1. Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the formation of uric acid from the oxidation of a substrate (e.g., xanthine or 6-mercaptopurine). Uric acid has a characteristic absorbance at approximately 295 nm. The reduction in the rate of uric acid formation in the presence of an inhibitor is used to quantify the inhibitory potency.[5][6]

2. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Substrate: Xanthine or 6-Mercaptopurine

  • Test Compound: this compound

  • Positive Control: Allopurinol

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate.

    • Prepare stock solutions of the substrate (xanthine or 6-MP), AHMP, and allopurinol in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer and vehicle (DMSO in buffer).

    • Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.

    • Test Compound: Buffer, xanthine oxidase solution, and AHMP solution at various concentrations.

    • Positive Control: Buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Reaction and Measurement:

    • Pre-incubate the plate containing the enzyme and inhibitor (or vehicle) at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).[6][7]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 295 nm over time (e.g., every minute for 15-30 minutes) using a microplate reader.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_blank) - (V_sample - V_blank)] / (V_control - V_blank) x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[5]

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of 6-mercaptopurine and the inhibitory action of this compound on xanthine oxidase.

G cluster_0 6-Mercaptopurine (6-MP) Metabolism MP 6-Mercaptopurine (Active Drug) HGPRT HGPRT MP->HGPRT Metabolized by XO Xanthine Oxidase (XOD) MP->XO Metabolized by TIMP 6-Thioinosine Monophosphate (TIMP) (Active Metabolite) HGPRT->TIMP Produces DNA_RNA Incorporation into DNA/RNA (Cytotoxicity) TIMP->DNA_RNA TUA 6-Thiouric Acid (Inactive Metabolite) XO->TUA Produces AHMP 2-Amino-6-hydroxy- 8-mercaptopurine (AHMP) AHMP->XO Inhibits

6-MP Metabolism and AHMP Inhibition
Experimental Workflow Diagram

This diagram outlines a general workflow for the preliminary in vitro anticancer screening of a novel compound.

G cluster_1 Preliminary Anticancer Screening Workflow start Novel Compound step1 Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) start->step1 decision1 Is Compound Cytotoxic? step1->decision1 step2 Determine IC50 Values (Panel of Cancer Cell Lines) decision1->step2 Yes stop Compound Inactive or Non-selective decision1->stop No step3 Mechanism of Action Studies step2->step3 step3a Apoptosis Assay (e.g., Annexin V/PI Staining) step3->step3a step3b Cell Cycle Analysis (e.g., Propidium Iodide Staining) step3->step3b end Lead Candidate for Further Development step3a->end step3b->end

General Anticancer Screening Workflow

Conclusion

While direct evidence for the anticancer activity of this compound remains to be elucidated, its role as a potent and selective inhibitor of xanthine oxidase positions it as a compound of significant interest for combination cancer chemotherapy. The methodologies and workflows presented in this guide provide a robust framework for the continued investigation of AHMP and other novel purine analogues. Further studies focusing on the direct cytotoxic effects of AHMP on a panel of cancer cell lines are warranted to fully characterize its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-6-hydroxy-8-mercaptopurine in Xanthine Oxidase Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine analog that has been characterized as a potent inhibitor of xanthine oxidase (XOD). Xanthine oxidase is a key enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This enzyme also plays a crucial role in the metabolic clearance of the anticancer drug 6-mercaptopurine (6MP), converting it to the inactive metabolite 6-thiouric acid. The inhibition of xanthine oxidase is a therapeutic strategy to prevent the degradation of 6MP, thereby increasing its bioavailability and therapeutic efficacy in the treatment of conditions like acute lymphoblastic leukemia.[1][2][3] AHMP has been identified as a preferential inhibitor of XOD, selectively targeting the metabolism of 6MP over that of natural substrates like xanthine.[1][2][4] These application notes provide a detailed experimental protocol for assaying the inhibitory activity of AHMP on xanthine oxidase.

Principle of the Assay

The enzyme assay for xanthine oxidase inhibition by AHMP is based on monitoring the enzymatic conversion of a substrate (either xanthine or 6-mercaptopurine) to its product. The rate of product formation is measured spectrophotometrically. In the presence of an inhibitor like AHMP, the rate of the enzymatic reaction will decrease, and the extent of this inhibition can be quantified to determine parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Quantitative Data Summary

The inhibitory potency of this compound (AHMP) against xanthine oxidase has been evaluated using different substrates. The key kinetic parameters are summarized in the table below for easy comparison.

InhibitorSubstrateIC50 (µM)Ki (µM)Km (µM) of Substrate
AHMPXanthine17.71 ± 0.29[1][2][4]5.78 ± 0.48[1][2][4]2.65 ± 0.02[1][4]
AHMP6-Mercaptopurine (6MP)0.54 ± 0.01[1][2][4]0.96 ± 0.01[1][2][4]6.01 ± 0.03[1][4]

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory effect of AHMP on xanthine oxidase activity.

Materials and Reagents
  • Bovine milk xanthine oxidase (XOD)

  • This compound (AHMP)

  • Xanthine

  • 6-Mercaptopurine (6MP)

  • Sodium phosphate buffer (0.2 M, pH 7.4)

  • Spectrophotometer capable of UV-Vis measurements

  • Cuvettes

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Inhibitor, Enzyme) setup_reaction Set up Reaction Mixture (Buffer, Substrate, Inhibitor) prep_reagents->setup_reaction initiate_reaction Initiate Reaction (Add Xanthine Oxidase) setup_reaction->initiate_reaction monitor_reaction Monitor Reaction (Spectrophotometry) initiate_reaction->monitor_reaction calc_rate Calculate Reaction Rates monitor_reaction->calc_rate determine_params Determine IC50 and Ki values calc_rate->determine_params

Caption: Experimental workflow for the xanthine oxidase inhibition assay.

Protocol for Bi-substrate Reaction

This protocol is designed to simultaneously assess the effect of AHMP on the hydroxylation of both xanthine and 6MP.

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture containing:

    • 0.2 M Sodium phosphate buffer (pH 7.4)

    • 10 µM Xanthine

    • 10 µM 6-Mercaptopurine (6MP)

    • Desired concentration of AHMP (e.g., 2 µM)[2]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 2.8 U/ml of bovine xanthine oxidase to the reaction mixture.[2]

  • Monitoring the Reaction: Immediately after adding the enzyme, monitor the change in absorbance over time (e.g., for 20 minutes) at the respective wavelengths for the formation of uric acid (from xanthine) and 6-thiouric acid (from 6MP).

Determination of IC50 Value
  • Prepare a series of dilutions of AHMP in the reaction buffer.

  • Set up multiple reaction mixtures as described above, each containing a different concentration of AHMP. Include a control reaction with no inhibitor.

  • Initiate and monitor each reaction.

  • Calculate the initial velocity (rate) of the reaction for each AHMP concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the AHMP concentration.

  • Determine the IC50 value , which is the concentration of AHMP that causes 50% inhibition of the xanthine oxidase activity. The IC50 values for AHMP are 17.71 ± 0.29 µM with xanthine as the substrate and 0.54 ± 0.01 µM with 6MP as the substrate.[1][2][4]

Determination of Kinetic Parameters (Km and Ki)

To determine the Michaelis-Menten constant (Km) for the substrates and the inhibition constant (Ki) for AHMP, perform the following steps:

  • Vary the substrate concentration (either xanthine or 6MP) while keeping the enzyme concentration constant.

  • For Ki determination, repeat the experiments in the presence of different fixed concentrations of AHMP.

  • Measure the initial reaction velocities for each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk or other suitable plot to determine the Km and Ki values. The Km values for xanthine and 6MP as substrates for XOD are 2.65 ± 0.02 µM and 6.01 ± 0.03 µM, respectively.[1][4] The Ki values for AHMP as an inhibitor with xanthine and 6MP as substrates are 5.78 ± 0.48 µM and 0.96 ± 0.01 µM, respectively.[1][2][4]

Signaling and Metabolic Pathway

The following diagram illustrates the metabolic pathway of 6-mercaptopurine and the inhibitory action of this compound on xanthine oxidase.

G cluster_pathway 6-Mercaptopurine Metabolism cluster_inhibition Inhibition MP 6-Mercaptopurine (6MP) (Active Drug) TUA 6-Thiouric Acid (Inactive Metabolite) MP->TUA Hydroxylation XOD Xanthine Oxidase (XOD) XOD->TUA AHMP This compound (AHMP) AHMP->XOD Inhibits

Caption: Inhibition of 6-Mercaptopurine metabolism by AHMP.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers interested in the enzymatic evaluation of this compound as a xanthine oxidase inhibitor. The preferential inhibition of 6-mercaptopurine metabolism by AHMP highlights its potential as a co-administered therapeutic agent to enhance the efficacy of 6MP in cancer chemotherapy.[1][2][4] Careful execution of these assays will allow for accurate determination of the inhibitory kinetics and further exploration of AHMP's therapeutic applications.

References

Application Notes and Protocols for Utilizing 2-Amino-6-hydroxy-8-mercaptopurine in a Bi-substrate Simulative Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing 2-amino-6-hydroxy-8-mercaptopurine (AHMP) in a bi-substrate simulative reaction to investigate its preferential inhibitory effects on xanthine oxidase (XOD). The anticancer drug, 6-mercaptopurine (6MP), is a substrate for XOD, which metabolizes it into the inactive 6-thiouric acid, thereby reducing its therapeutic efficacy.[1][2] Co-administration of XOD inhibitors can enhance 6MP's bioavailability. However, non-selective inhibitors like allopurinol also block the metabolism of natural purines like xanthine, leading to potential complications such as xanthine nephropathy.[1][2] AHMP has been identified as a preferential inhibitor that selectively targets the metabolism of 6MP over xanthine, making it a valuable tool in cancer research and drug development.[1][2]

This document outlines the detailed protocols for assessing the inhibitory potency and kinetics of AHMP in a bi-substrate system mimicking physiological conditions where both 6MP and xanthine are present.

Quantitative Data Summary

The following table summarizes the key kinetic parameters of this compound (AHMP) and a related compound, 2-amino-6-purinethiol (APT), in the inhibition of xanthine oxidase (XOD) with both xanthine and 6-mercaptopurine (6MP) as substrates.[1][2]

InhibitorSubstrateIC50 (µM)Ki (µM)Km (µM)
AHMP Xanthine17.71 ± 0.295.78 ± 0.482.65 ± 0.02
AHMP 6MP0.54 ± 0.010.96 ± 0.016.01 ± 0.03
APT Xanthine16.38 ± 0.216.61 ± 0.282.65 ± 0.02
APT 6MP2.57 ± 0.081.30 ± 0.096.01 ± 0.03

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the metabolic pathway of 6-mercaptopurine and xanthine by xanthine oxidase and the preferential inhibition by this compound.

G cluster_0 Xanthine Oxidase (XOD) Catalyzed Reactions cluster_1 Inhibition Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid Metabolism Mercaptopurine 6-Mercaptopurine (6MP) (Active Drug) ThiouricAcid 6-Thiouric Acid (Inactive Metabolite) Mercaptopurine->ThiouricAcid Metabolism XOD Xanthine Oxidase (XOD) XOD->Xanthine XOD->Mercaptopurine AHMP This compound (AHMP) AHMP->XOD Preferential Inhibition (Higher affinity for 6MP metabolism)

Caption: Metabolic pathway of 6MP and xanthine and its preferential inhibition by AHMP.

Experimental Protocols

This section provides detailed methodologies for conducting a bi-substrate simulative reaction to evaluate the inhibitory effects of AHMP on xanthine oxidase.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • This compound (AHMP)

  • 6-Mercaptopurine (6MP)

  • Xanthine

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Experimental Workflow Diagram

The following diagram outlines the workflow for the bi-substrate simulative xanthine oxidase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Potassium Phosphate Buffer (pH 7.5) - Substrate Stocks (Xanthine, 6MP) - Inhibitor Stock (AHMP in DMSO) prep_dilutions Prepare Serial Dilutions: - Substrates - Inhibitor (AHMP) prep_reagents->prep_dilutions add_components To 96-well plate add: 1. Buffer 2. Substrates (Xanthine and/or 6MP) 3. AHMP or Vehicle (DMSO) prep_dilutions->add_components pre_incubate Pre-incubate at 25°C for 15 minutes add_components->pre_incubate initiate_reaction Initiate reaction by adding Xanthine Oxidase pre_incubate->initiate_reaction measure_absorbance Measure absorbance increase at 295 nm (Uric Acid/Thiouric Acid formation) kinetically for 5-10 minutes initiate_reaction->measure_absorbance calc_rate Calculate initial reaction rates (V) measure_absorbance->calc_rate plot_data Plot data: - V vs. [Inhibitor] for IC50 - Lineweaver-Burk plots for Ki and Km calc_rate->plot_data determine_params Determine IC50, Ki, and Km values plot_data->determine_params

Caption: Experimental workflow for the bi-substrate xanthine oxidase inhibition assay.

Detailed Protocol for Bi-Substrate Simulative Reaction
  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Prepare stock solutions of xanthine and 6MP in the potassium phosphate buffer.

    • Prepare a stock solution of AHMP in DMSO. Subsequent dilutions should be made in the phosphate buffer to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • The assay is performed in a 96-well UV-transparent microplate.

    • For single-substrate assays (to determine individual kinetics):

      • To each well, add the phosphate buffer.

      • Add varying concentrations of either xanthine or 6MP.

      • Add varying concentrations of AHMP or a vehicle control (buffer with the same percentage of DMSO).

    • For bi-substrate simulative reaction:

      • To each well, add the phosphate buffer.

      • Add fixed, physiologically relevant concentrations of both xanthine and 6MP.

      • Add varying concentrations of AHMP or a vehicle control.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding a fixed concentration of xanthine oxidase to each well.

    • Immediately begin measuring the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer. The rate of uric acid or 6-thiouric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance versus time curve.

    • IC50 Determination: Plot the percentage of inhibition against the logarithm of the AHMP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Kinetic Analysis (Ki and Km determination):

      • Perform the assay with varying concentrations of one substrate while keeping the other substrate and inhibitor concentrations constant.

      • Repeat with varying inhibitor concentrations.

      • Plot the data using Lineweaver-Burk (double reciprocal plot) or Dixon plots to determine the inhibition constant (Ki), the Michaelis-Menten constant (Km), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

The provided protocols and data offer a robust framework for researchers to investigate the preferential inhibition of xanthine oxidase by this compound. By employing the bi-substrate simulative reaction, scientists can gain valuable insights into the selective mechanism of AHMP, which is crucial for the development of more effective and safer co-therapies for 6-mercaptopurine-based cancer treatments. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for advancing research in enzymology and drug development.

References

Application Note: HPLC-UV Analysis of 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-hydroxy-8-mercaptopurine is a purine analog of significant interest in pharmacological and biomedical research. Accurate and reliable quantification of this compound is crucial for its development and application. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The described method is based on established protocols for the analysis of structurally similar compounds, such as 6-mercaptopurine and its metabolites.

Analytical Method

A reversed-phase HPLC-UV method has been developed and validated to ensure sensitivity, linearity, accuracy, and precision for the quantification of this compound.

Chromatographic Conditions

ParameterValue
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile and 0.05 M Sodium Acetate Buffer (pH 6.8) (10:90 v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 324 nm[1]
Retention Time Approximately 3.25 min[1]

Method Validation Summary

The analytical method was validated in accordance with standard guidelines.

Validation ParameterResult
Linearity Range 0.01-5.0 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 17 ng/mL[1]
Limit of Quantification (LOQ) 52 ng/mL[1]
Accuracy (% Recovery) 99.94% - 100.27%
Precision (% RSD) < 2%

Experimental Protocol

1. Preparation of Reagents and Mobile Phase

  • 0.05 M Sodium Acetate Buffer (pH 6.8): Dissolve the appropriate amount of sodium acetate in HPLC-grade water and adjust the pH to 6.8 using glacial acetic acid.

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.05 M sodium acetate buffer (pH 6.8) in a 10:90 (v/v) ratio.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in a 100 mL volumetric flask using 0.1 M sodium hydroxide.[1] Make up the volume with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to achieve concentrations within the linear range (0.01-5.0 µg/mL).[1]

3. Sample Preparation

  • Sample Extraction: For biological matrices, a protein precipitation step is typically required. An established method for similar compounds involves deproteinization with perchloric acid.[2]

  • Final Sample Solution: After extraction, the supernatant is collected. If necessary, the sample is hydrolyzed by heating.[2][3] The final solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 324 nm.[1]

  • Inject 20 µL of each standard solution and sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area for the analyte.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Preparation hplc_analysis HPLC Analysis reagents Reagent & Mobile Phase Preparation equilibration System Equilibration reagents->equilibration standards Standard Solution Preparation injection Injection of Standards & Samples standards->injection samples Sample Preparation samples->injection data_processing Data Processing equilibration->injection chromatograms Chromatogram Recording injection->chromatograms calibration Calibration Curve Construction chromatograms->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Signaling Pathways and Logical Relationships

While a signaling pathway is not directly applicable to an analytical method, the logical relationship of the validation parameters can be illustrated.

Validation_Relationship method HPLC-UV Method validation Method Validation method->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision sensitivity Sensitivity (LOD/LOQ) validation->sensitivity

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for In Vivo Administration of Thiopurines in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols based on the use of 6-mercaptopurine and 6-thioguanine in mouse models. Researchers interested in 2-Amino-6-hydroxy-8-mercaptopurine may use this information as a starting point for study design, adapting the protocols with appropriate caution and optimization.

Background: Thiopurines as Antimetabolites

6-mercaptopurine and 6-thioguanine are purine analogues that act as antimetabolites.[1] After administration, they are converted into thioguanine nucleotides (TGNs).[3] These TGNs are the primary cytotoxic metabolites, which can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[2] The metabolic conversion is a complex process involving several enzymes, most notably hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for activation and thiopurine S-methyltransferase (TPMT) for inactivation.[2] Due to their mechanism of action, these compounds are widely used in treating acute lymphoblastic leukemia (ALL) and autoimmune diseases.[2][4] Mouse models, particularly xenograft models of leukemia, are crucial for preclinical evaluation of their efficacy and pharmacokinetics.[5][6]

Quantitative Data Presentation

The following tables summarize representative dosing regimens for 6-mercaptopurine and 6-thioguanine in mouse models as reported in the literature.

Table 1: Summary of 6-Mercaptopurine (6-MP) Administration in Mouse Models

Mouse ModelCancer Type / ApplicationDosing RegimenRoute of AdministrationReference / Notes
Sarcoma 180 mouse modelSarcomaNot specifiedIntraperitonealEarly study demonstrating the effects of 6-MP on sarcoma in mice.[7][8]
Acute Lymphoblastic Leukemia (ALL) XenograftAcute Lymphoblastic Leukemia20 mg/kg, once dailyOral gavageStudy using 6-MP-loaded nanomedicines to improve therapeutic efficacy in an ALL xenograft model.[5]
General Antitumor StudiesVarious experimental tumorsNot specifiedNot specifiedGeneral review of 6-MP effects on experimental tumors.

Table 2: Summary of 6-Thioguanine (6-TG) Administration in Mouse Models

Mouse ModelCancer Type / ApplicationDosing RegimenRoute of AdministrationReference / Notes
Melanoma Syngeneic Model (Yumm)MelanomaLow dose (unspecified)Not specifiedA study focusing on the genomic analysis pipeline to understand the effects of 6-TG on the tumor genome and neoantigen prediction.[6]
Childhood Acute Lymphoblastic LeukemiaLeukemiaDose adjusted to WBC countOralAlthough a clinical study, it provides context for the therapeutic goal of dose adjustment based on white blood cell counts, a principle often translated to mouse models. The median dose was about 70% of the 6-MP dose for an equivalent effect on WBC.[9]

Experimental Protocols

Below are detailed protocols for the preparation and administration of thiopurines in mouse models, based on common practices for related compounds.

Protocol 1: Preparation of 6-Mercaptopurine for Oral Gavage

Objective: To prepare a solution or suspension of 6-mercaptopurine for oral administration to mice.

Materials:

  • 6-Mercaptopurine (6-MP) powder

  • Phosphate-buffered saline (PBS)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Calculate the total amount of 6-MP required based on the number of mice, their average weight, and the target dose (e.g., 20 mg/kg).

  • Weigh the calculated amount of 6-MP powder accurately.

  • For a suspension, slowly add the 6-MP powder to the chosen vehicle (e.g., 0.5% carboxymethylcellulose in water) while continuously mixing.

  • Use a mortar and pestle or a homogenizer to ensure a uniform suspension.

  • Vortex the suspension thoroughly before each administration to ensure uniform dosage.

  • For solutions, solubility may be limited in simple buffers. Refer to manufacturer data or literature for appropriate solubilizing agents if a true solution is required.

  • Prepare the formulation fresh daily unless stability data indicates otherwise.

Protocol 2: In Vivo Administration in an ALL Xenograft Mouse Model

Objective: To evaluate the anticancer efficacy of a thiopurine compound in a human leukemia xenograft mouse model.[5]

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or NPG mice) are required to prevent rejection of human cells.

Procedure:

  • Cell Line Culture: Culture a human ALL cell line, such as Jurkat cells, under standard sterile conditions.

  • Xenograft Establishment:

    • Harvest Jurkat cells during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the tail vein of each mouse.[5]

  • Treatment Initiation:

    • Allow the leukemia to establish for a period of 7 days post-injection.[5]

    • Randomize the mice into treatment and control groups (e.g., Vehicle control, 6-MP treatment). A typical group size is n=6.

  • Drug Administration:

    • Administer the prepared 6-MP formulation (e.g., 20 mg/kg) once daily via oral gavage.

    • Administer an equal volume of the vehicle to the control group.

    • Continue treatment for a specified duration, for example, 14 days.[5]

  • Monitoring:

    • Monitor the body weight of the mice daily to assess toxicity. Significant weight loss can be an indicator of adverse effects.[5]

    • Observe the mice for clinical signs of disease progression and general health.

    • Monitor survival rates daily.

  • Endpoint Analysis:

    • At the end of the study, mice may be euthanized for analysis of tumor burden in relevant organs (e.g., bone marrow, spleen, liver) by flow cytometry or histology.

Visualizations: Pathways and Workflows

Metabolic Pathway of Thiopurines

The following diagram illustrates the general metabolic pathway for 6-mercaptopurine and 6-thioguanine, leading to the formation of active cytotoxic thioguanine nucleotides (TGNs) and inactive metabolites.

Thiopurine_Metabolism MP 6-Mercaptopurine (6-MP) TIMP Thioinosine monophosphate (TIMP) MP->TIMP MeMP Methyl-mercaptopurine (Inactive) MP->MeMP TPMT TUA Thiouric Acid (Inactive) MP->TUA XO TG 6-Thioguanine (6-TG) TGMP Thioguanosine monophosphate (TGMP) TG->TGMP HGPRT TXMP Thioxanthosine monophosphate (TXMP) TIMP->TXMP IMPDH TIMP->MeMP TPMT TXMP->TGMP GMPS TGDP Thioguanosine diphosphate (TGDP) TGMP->TGDP Kinases TGTP Thioguanosine triphosphate (TGTP) TGDP->TGTP Kinases DNA_RNA Incorporation into DNA and RNA (Cytotoxicity) TGTP->DNA_RNA HGPRT HGPRT HGPRT TPMT TPMT XO XO IMPDH IMPDH GMPS GMPS Kinases Kinases

Caption: Metabolic activation and inactivation pathways of thiopurines.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the typical workflow for conducting an in vivo study of a thiopurine compound in a mouse xenograft model.

experimental_workflow cluster_prep Preparation Phase cluster_model In Vivo Phase cluster_analysis Analysis Phase arrow arrow cell_culture 1. Culture ALL Cells (e.g., Jurkat) injection 3. Inject Cells into Immunocompromised Mice cell_culture->injection drug_prep 2. Prepare Thiopurine Formulation treatment 6. Daily Administration (e.g., 14 days) drug_prep->treatment establishment 4. Tumor Establishment (e.g., 7 days) injection->establishment randomization 5. Randomize Mice (Treatment vs. Control) establishment->randomization randomization->treatment monitoring 7. Monitor Weight & Survival treatment->monitoring endpoint 8. Study Endpoint monitoring->endpoint analysis 9. Analyze Tumor Burden (Flow Cytometry, etc.) endpoint->analysis data_interp 10. Data Interpretation & Statistical Analysis analysis->data_interp

Caption: Workflow for a preclinical mouse xenograft efficacy study.

References

Co-administration of 2-Amino-6-hydroxy-8-mercaptopurine and 6-mercaptopurine in vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro co-administration of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) and the anti-leukemic drug 6-mercaptopurine (6-MP). The primary rationale for this combination is the preferential inhibition of xanthine oxidase (XOD) by AHMP, which is expected to increase the bioavailability and therapeutic efficacy of 6-MP.

Introduction

6-mercaptopurine (6-MP) is a cornerstone in the treatment of acute lymphoblastic leukemia.[1] Its efficacy is, however, limited by its metabolic clearance. A significant metabolic pathway for 6-MP is its oxidation to the inactive metabolite 6-thiouric acid, a reaction catalyzed by xanthine oxidase (XOD).[2] Inhibition of XOD can therefore enhance the therapeutic potential of 6-MP.

This compound (AHMP) has been identified as a preferential inhibitor of XOD, particularly when 6-MP is the substrate.[2] This suggests that co-administration of AHMP with 6-MP could serve as a targeted strategy to prevent 6-MP degradation, thereby increasing its active concentration within cancer cells and potentially improving treatment outcomes.[2]

These application notes provide a summary of the relevant enzymatic data and a generalized protocol for investigating the in vitro effects of co-administering AHMP and 6-MP.

Data Presentation

The following tables summarize the key quantitative data regarding the inhibition of xanthine oxidase by AHMP. This data is crucial for designing in vitro experiments, as it provides a basis for selecting appropriate concentrations of AHMP to achieve effective inhibition of 6-MP metabolism.

Table 1: IC50 Values for AHMP against Xanthine Oxidase[2]

InhibitorSubstrateIC50 (µM)
AHMP6-mercaptopurine0.54 ± 0.01
AHMPXanthine17.71 ± 0.29

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Kinetic Parameters for Xanthine Oxidase with AHMP[2]

ParameterSubstrateValue (µM)
Km6-mercaptopurine6.01 ± 0.03
KmXanthine2.65 ± 0.02
Ki (with AHMP)6-mercaptopurine0.96 ± 0.01
Ki (with AHMP)Xanthine5.78 ± 0.48

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Ki (Inhibition constant): A measure of the potency of an inhibitor. A lower Ki indicates a more potent inhibitor.

Experimental Protocols

The following protocols provide a general framework for the in vitro co-administration of AHMP and 6-MP to assess their combined effect on cancer cell lines.

Materials and Reagents
  • This compound (AHMP)

  • 6-mercaptopurine (6-MP)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., Jurkat for leukemia studies)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multi-well cell culture plates (e.g., 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Preparation of Stock Solutions
  • 6-MP Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of 6-MP powder in DMSO. Vortex until fully dissolved. Aliquot and store at -20°C, protected from light.

  • AHMP Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of AHMP powder in DMSO. Gentle warming may be required for complete dissolution. Vortex thoroughly. Aliquot and store at -20°C.

In Vitro Co-administration and Cytotoxicity Assay

This protocol is designed to assess the effect of the combination on cell viability.

  • Cell Seeding: Seed the chosen cell line into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of 6-MP and AHMP in complete cell culture medium from the stock solutions.

    • For combination treatments, prepare a matrix of concentrations. For example, a fixed concentration of AHMP can be combined with a range of 6-MP concentrations, or a fixed ratio of the two drugs can be serially diluted.

  • Treatment:

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions (single agents and combinations).

    • Include wells with untreated cells (vehicle control, with the same final concentration of DMSO as the treated wells).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a suitable assay (e.g., MTT).

    • For an MTT assay, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values for 6-MP alone and in combination with AHMP.

    • To determine if the interaction is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Metabolic Pathway of 6-Mercaptopurine and Inhibition by AHMP 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) Active Thioguanine Nucleotides (TGNs) Active Thioguanine Nucleotides (TGNs) 6-Mercaptopurine (6-MP)->Active Thioguanine Nucleotides (TGNs) Anabolism Xanthine Oxidase (XOD) Xanthine Oxidase (XOD) 6-Mercaptopurine (6-MP)->Xanthine Oxidase (XOD) Metabolism 6-Thiouric Acid (Inactive) 6-Thiouric Acid (Inactive) Xanthine Oxidase (XOD)->6-Thiouric Acid (Inactive) This compound (AHMP) This compound (AHMP) This compound (AHMP)->Xanthine Oxidase (XOD) Inhibition

Caption: Metabolic pathway of 6-MP and the inhibitory action of AHMP.

Experimental Workflow for In Vitro Co-administration cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment Prepare Stock Solutions (6-MP & AHMP in DMSO) Prepare Stock Solutions (6-MP & AHMP in DMSO) Prepare Drug Dilutions (Single Agents & Combinations) Prepare Drug Dilutions (Single Agents & Combinations) Prepare Stock Solutions (6-MP & AHMP in DMSO)->Prepare Drug Dilutions (Single Agents & Combinations) Seed Cells in 96-well Plates Seed Cells in 96-well Plates Treat Cells Treat Cells Seed Cells in 96-well Plates->Treat Cells Prepare Drug Dilutions (Single Agents & Combinations)->Treat Cells Incubate (e.g., 48-72h) Incubate (e.g., 48-72h) Treat Cells->Incubate (e.g., 48-72h) Perform Cell Viability Assay (e.g., MTT) Perform Cell Viability Assay (e.g., MTT) Incubate (e.g., 48-72h)->Perform Cell Viability Assay (e.g., MTT) Data Analysis (IC50, Combination Index) Data Analysis (IC50, Combination Index) Perform Cell Viability Assay (e.g., MTT)->Data Analysis (IC50, Combination Index)

Caption: Workflow for assessing the in vitro effects of co-administration.

Hypothesized Signaling Pathway of Co-administration AHMP + 6-MP Co-administration AHMP + 6-MP Co-administration Inhibition of XOD Inhibition of XOD AHMP + 6-MP Co-administration->Inhibition of XOD Increased Intracellular 6-MP Increased Intracellular 6-MP Inhibition of XOD->Increased Intracellular 6-MP Increased Active TGNs Increased Active TGNs Increased Intracellular 6-MP->Increased Active TGNs Inhibition of de novo Purine Synthesis Inhibition of de novo Purine Synthesis Increased Active TGNs->Inhibition of de novo Purine Synthesis Incorporation into DNA/RNA Incorporation into DNA/RNA Increased Active TGNs->Incorporation into DNA/RNA Cell Cycle Arrest Cell Cycle Arrest Inhibition of de novo Purine Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Incorporation into DNA/RNA->Apoptosis Decreased Cell Proliferation & Viability Decreased Cell Proliferation & Viability Cell Cycle Arrest->Decreased Cell Proliferation & Viability Apoptosis->Decreased Cell Proliferation & Viability

Caption: Hypothesized signaling cascade following co-administration.

References

Application Notes and Protocols for 2-Amino-6-hydroxy-8-mercaptopurine in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive investigation into the scientific literature reveals a significant scarcity of data supporting the direct application of 2-Amino-6-hydroxy-8-mercaptopurine (also known as 8-mercaptoguanine) as a standalone targeted agent for cancer therapy. The primary body of research identifies this compound's principal role as a modulator of purine metabolism, specifically as an inhibitor of xanthine oxidase. This inhibitory action is primarily explored in the context of co-administration with the established chemotherapeutic drug, 6-mercaptopurine (6-MP), to enhance the latter's therapeutic efficacy and mitigate its side effects.

Therefore, the development of detailed application notes and protocols for this compound as a direct anti-cancer agent is not feasible based on the current scientific evidence. This document will instead summarize the available, albeit limited, information and provide context based on the well-understood mechanisms of related thiopurine analogs like 6-mercaptopurine.

Overview and Current Understanding

This compound is a purine analog. While its structural similarity to guanine suggests potential for incorporation into nucleic acids or interference with purine metabolism pathways—hallmarks of thiopurine anticancer drugs—direct evidence for these mechanisms of action in cancer cells is lacking.

The predominant focus of existing research is on its interaction with xanthine oxidase, an enzyme responsible for the metabolic breakdown of 6-mercaptopurine. By inhibiting this enzyme, this compound can increase the bioavailability and therapeutic window of 6-MP.

Potential (but Unverified) Mechanisms of Action in Cancer

Based on the known mechanisms of similar purine analogs, the following are hypothetical pathways through which this compound could exert anti-cancer effects. It is crucial to emphasize that these are speculative and require experimental validation.

  • Inhibition of De Novo Purine Synthesis: Like its parent compound 6-mercaptopurine, it could potentially be metabolized into ribonucleotides that inhibit key enzymes in the de novo purine synthesis pathway, thereby depriving cancer cells of the necessary building blocks for DNA and RNA synthesis.[1]

  • Incorporation into Nucleic Acids: Following conversion to deoxyribonucleoside triphosphates, the molecule could be incorporated into DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[2][3]

  • Induction of Apoptosis: Thiopurines are known to induce apoptosis, or programmed cell death, in cancer cells.[4] This is often a consequence of DNA damage and cellular stress. The intrinsic apoptotic pathway, involving mitochondrial release of cytochrome c, is a common mechanism.

  • Cell Cycle Arrest: By disrupting DNA synthesis and repair, purine analogs can cause cells to arrest at various checkpoints in the cell cycle, preventing their proliferation.[5]

Quantitative Data

Due to the limited research on the direct anti-cancer effects of this compound, there is no available quantitative data (e.g., IC50 values against various cancer cell lines) to present in a tabular format.

Experimental Protocols (Hypothetical)

The following are generalized protocols that could be adapted for the initial investigation of the anti-cancer properties of this compound. These are based on standard methodologies for testing cytotoxic agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (solubilized in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations (Hypothetical Pathways and Workflows)

The following diagrams illustrate hypothetical mechanisms and workflows based on the known actions of related thiopurine compounds.

G Hypothetical Signaling Pathway for Thiopurine-Induced Apoptosis This compound This compound Metabolism Metabolism This compound->Metabolism Thiopurine Nucleotides Thiopurine Nucleotides Metabolism->Thiopurine Nucleotides Incorporation into DNA Incorporation into DNA Thiopurine Nucleotides->Incorporation into DNA DNA Damage DNA Damage Incorporation into DNA->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by a thiopurine analog.

G Experimental Workflow for In Vitro Evaluation Cancer Cell Lines Cancer Cell Lines Compound Treatment\n(this compound) Compound Treatment (this compound) Cancer Cell Lines->Compound Treatment\n(this compound) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment\n(this compound)->Cytotoxicity Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Compound Treatment\n(this compound)->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment\n(this compound)->Cell Cycle Analysis (Flow Cytometry) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis Assay (Flow Cytometry)->Quantification of Apoptotic Cells Cell Cycle Phase Distribution Cell Cycle Phase Distribution Cell Cycle Analysis (Flow Cytometry)->Cell Cycle Phase Distribution

Caption: A generalized workflow for the in vitro assessment of a novel anti-cancer compound.

Future Directions and Recommendations

To establish the potential of this compound as a targeted cancer therapy, the following research is recommended:

  • In Vitro Screening: Comprehensive screening against a panel of diverse cancer cell lines to determine its cytotoxic and anti-proliferative effects and to calculate IC50 values.

  • Mechanism of Action Studies: Investigations into its effects on DNA synthesis, induction of DNA damage, cell cycle progression, and apoptosis. This should include analysis of key protein markers in these pathways.

  • Metabolic Studies: Elucidation of its metabolic fate within cancer cells to identify active metabolites.

  • In Vivo Studies: Should in vitro studies show promise, evaluation of its anti-tumor efficacy and toxicity in animal models of cancer.

References

Application of 2-Amino-6-hydroxy-8-mercaptopurine in Leukemia Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 2-Amino-6-hydroxy-8-mercaptopurine in leukemia cell lines is limited in publicly available literature. The following application notes and protocols are based on the well-established mechanisms of its structural analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are widely used in the treatment of leukemia.[1][2][3][4] Researchers are advised to use this information as a foundational guide for investigating the specific effects of this compound. One known function of this compound is as a preferential inhibitor of xanthine oxidase, an enzyme involved in the metabolism of 6-mercaptopurine.[5]

Application Notes

This compound belongs to the thiopurine class of compounds, which are antimetabolites used in chemotherapy.[1] Its structural similarity to the endogenous purines, hypoxanthine and guanine, allows it to interfere with nucleic acid synthesis, a critical process for the proliferation of rapidly dividing cancer cells.[2][4]

Mechanism of Action: The proposed mechanism of action for thiopurines like this compound in leukemia cells involves several key steps.[2] Once inside the cell, it is expected to be metabolized into its active nucleotide form.[2] These thiopurine nucleotides can then exert their cytotoxic effects through multiple pathways:

  • Inhibition of de novo Purine Synthesis: The metabolized compound can act as a pseudo-feedback inhibitor of key enzymes in the purine biosynthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase.[6] This leads to a depletion of the necessary building blocks for DNA and RNA synthesis.[2]

  • Incorporation into Nucleic Acids: The triphosphate form of the thiopurine analog can be incorporated into both DNA and RNA.[2][4] Its presence in the DNA strand can lead to base mispairing, triggering the mismatch repair (MMR) system, which can result in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2] Incorporation into RNA can disrupt its synthesis and function, impairing protein synthesis and cellular metabolism.[2]

Effects on Leukemia Cell Lines: Based on studies with 6-mercaptopurine and 6-thioguanine, treatment of leukemia cell lines with a compound like this compound is anticipated to result in:

  • Reduced Cell Viability: Inhibition of proliferation and induction of cell death will lead to a dose- and time-dependent decrease in the number of viable leukemia cells.[7][8]

  • Induction of Apoptosis: The compound is expected to trigger the apoptotic cascade, leading to an increase in the population of apoptotic cells.[7][8]

  • Cell Cycle Arrest: Interference with DNA synthesis and the activation of DNA damage checkpoints are likely to cause an accumulation of cells in the S and G2/M phases of the cell cycle.[7][9]

Data Presentation

The following tables represent hypothetical quantitative data based on typical results observed with 6-mercaptopurine in various leukemia cell lines. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: IC50 Values of this compound in Leukemia Cell Lines after 72h Treatment.

Cell LineLeukemia TypeIC50 (µM)
CCRF-CEMAcute Lymphoblastic Leukemia (ALL)Hypothetical Value
HL-60Acute Promyelocytic Leukemia (APL)Hypothetical Value
K562Chronic Myelogenous Leukemia (CML)Hypothetical Value
MOLT-4Acute Lymphoblastic Leukemia (ALL)Hypothetical Value

Table 2: Apoptosis Induction by this compound (at IC50 concentration) after 48h.

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (Treated)
CCRF-CEMHypothetical ValueHypothetical Value
HL-60Hypothetical ValueHypothetical Value

Table 3: Cell Cycle Distribution in CCRF-CEM Cells after 24h Treatment with this compound (at IC50 concentration).

Cell Cycle Phase% Cells (Control)% Cells (Treated)
G0/G1Hypothetical ValueHypothetical Value
SHypothetical ValueHypothetical Value
G2/MHypothetical ValueHypothetical Value

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines.[10][11]

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[12][13][14]

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell viability assay.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[13]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[15]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within 1 hour.[16]

    • Annexin V-negative/PI-negative: Live cells.[12]

    • Annexin V-positive/PI-negative: Early apoptotic cells.[12]

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.[17][18]

Materials:

  • Leukemia cell lines

  • This compound

  • PBS

  • Ice-cold 70% ethanol[17][18]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as previously described.

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.[17]

  • Fix the cells by adding the pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing.[17][18]

  • Incubate on ice for at least 30 minutes or store at -20°C.[17][18]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[16]

  • Analyze the DNA content by flow cytometry.[18]

Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of this compound on proteins involved in apoptosis and cell cycle regulation (e.g., p53, p21, caspases).[19][20]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors[20]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[20]

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer on ice.[20]

  • Determine the protein concentration of the lysates.[20]

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[20]

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.[20]

  • Incubate the membrane with the primary antibody overnight at 4°C.[20]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[20]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_endpoints Endpoints start Leukemia Cell Lines treatment Treat with 2-Amino-6-hydroxy- 8-mercaptopurine start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_rate Quantification of Apoptosis apoptosis->apoptosis_rate cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for evaluating the effects of this compound.

mechanism_of_action cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes drug 2-Amino-6-hydroxy- 8-mercaptopurine metabolism Intracellular Metabolism drug->metabolism active_metabolites Thiopurine Nucleotides metabolism->active_metabolites inhibit_purine Inhibition of de novo Purine Synthesis active_metabolites->inhibit_purine incorporate_dna Incorporation into DNA active_metabolites->incorporate_dna incorporate_rna Incorporation into RNA active_metabolites->incorporate_rna depletion Purine Depletion inhibit_purine->depletion dna_damage DNA Damage & Mismatch Repair incorporate_dna->dna_damage rna_dysfunction RNA Dysfunction incorporate_rna->rna_dysfunction cell_cycle_arrest Cell Cycle Arrest depletion->cell_cycle_arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis rna_dysfunction->apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action for this compound in leukemia cells.

signaling_pathway drug 2-Amino-6-hydroxy- 8-mercaptopurine dna_damage DNA Damage drug->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax cdk CDK Inhibition p21->cdk g2m_arrest G2/M Arrest cdk->g2m_arrest inhibition apoptosis Apoptosis g2m_arrest->apoptosis caspases Caspase Activation bax->caspases caspases->apoptosis

Caption: Simplified signaling pathway leading to apoptosis and cell cycle arrest.

References

Application Notes and Protocols for Studying the Pharmacokinetics of 2-Amino-6-hydroxy-8-mercaptopurine as a Modulator of 6-Mercaptopurine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the pharmacokinetic properties of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP), with a specific focus on its role as a modulator of the metabolism of the anticancer and immunosuppressive drug, 6-mercaptopurine (6-MP).

Introduction

6-mercaptopurine is a widely used thiopurine drug that undergoes extensive metabolism, significantly impacting its bioavailability and therapeutic efficacy. A key metabolic pathway involves the oxidation of 6-MP to the inactive metabolite 6-thiouric acid, a reaction catalyzed by the enzyme xanthine oxidase (XOD).[1][2] Inhibition of XOD can therefore alter the pharmacokinetics of 6-MP, potentially increasing its systemic exposure and therapeutic effect. This compound has been identified as a preferential inhibitor of xanthine oxidase, demonstrating a greater potency for inhibiting the metabolism of 6-MP compared to the endogenous XOD substrate, xanthine.[3][4] This preferential inhibition presents a promising strategy to selectively modulate 6-MP's metabolic clearance, thereby optimizing its therapeutic window.

These notes provide detailed experimental protocols to characterize the inhibitory effect of AHMP on xanthine oxidase and to evaluate its impact on the pharmacokinetics of 6-mercaptopurine in both in vitro and in vivo settings.

Data Presentation: In Vitro Inhibition of Xanthine Oxidase by this compound

The following table summarizes the key inhibitory parameters of AHMP against bovine milk xanthine oxidase, highlighting its preferential activity towards 6-mercaptopurine as a substrate.[3][4]

InhibitorSubstrateIC50 (µM)Ki (µM)
This compound (AHMP) 6-Mercaptopurine0.54 ± 0.010.96 ± 0.01
Xanthine17.71 ± 0.295.78 ± 0.48

Data sourced from Kalra et al. (2007).[3][4]

Signaling and Metabolic Pathways

The metabolism of 6-mercaptopurine is a complex process involving multiple enzymatic pathways. The catabolic conversion to 6-thiouric acid by xanthine oxidase is a major route of elimination.[5][6] Understanding this pathway is crucial for interpreting the pharmacokinetic interactions with XOD inhibitors like AHMP.

cluster_0 6-Mercaptopurine Metabolism 6MP 6-Mercaptopurine 6TX 6-Thioxanthine 6MP->6TX XOD 6TUA 6-Thiouric Acid (inactive) 6TX->6TUA XOD AHMP 2-Amino-6-hydroxy- 8-mercaptopurine XOD Xanthine Oxidase AHMP->XOD Inhibits cluster_1 In Vitro XOD Inhibition Assay Workflow start Prepare Reagent Solutions (Buffer, 6-MP, XOD, AHMP) plate Dispense Reagents into 96-well Plate start->plate incubate Initiate Reaction with XOD and Incubate plate->incubate read Measure Absorbance at 348 nm (Kinetic or Endpoint) incubate->read analyze Calculate % Inhibition and Determine IC50 read->analyze cluster_2 In Vivo Pharmacokinetic Study Workflow acclimate Acclimatize Animals grouping Randomize into Control and Test Groups acclimate->grouping dosing Administer Compounds (6-MP ± AHMP) grouping->dosing sampling Serial Blood Sampling at Defined Time Points dosing->sampling processing Process Blood to Plasma and Store at -80°C sampling->processing analysis Quantify 6-MP and 6-TUA using HPLC-UV processing->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, etc.) analysis->pk_analysis

References

Application Notes and Protocols: 2-Amino-6-hydroxy-8-mercaptopurine as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine analog that serves as a valuable tool for investigating enzyme kinetics, particularly in the field of cancer research and drug metabolism. Its primary application lies in its role as a preferential inhibitor of xanthine oxidase (XOD).[1] This characteristic makes it highly useful for studies involving the anticancer drug 6-mercaptopurine (6MP), as AHMP can selectively block the metabolic degradation of 6MP by XOD without significantly affecting the enzyme's natural metabolic pathways.[2][3]

The anticancer agent 6-mercaptopurine is metabolized by xanthine oxidase, which leads to a reduction in its therapeutic effectiveness.[2][3] While general XOD inhibitors like allopurinol can prevent this degradation, they also inhibit the breakdown of natural substrates like xanthine and hypoxanthine, potentially causing adverse effects such as xanthine nephropathy.[2][3] AHMP provides a more selective approach, making it an ideal tool for in vitro and preclinical studies aimed at optimizing purine analog-based chemotherapy regimens.[1]

Key Applications

  • Selective Inhibition of Xanthine Oxidase: AHMP preferentially inhibits the XOD-mediated hydroxylation of 6-mercaptopurine over its natural substrate, xanthine.[2][3]

  • Enhancing Bioavailability of 6-Mercaptopurine: By preventing the degradation of 6MP, AHMP can be used in research models to study the effects of increased 6MP bioavailability.[1]

  • Enzyme Kinetic Studies: The distinct inhibitory profile of AHMP allows for detailed kinetic analysis of xanthine oxidase and other purine-metabolizing enzymes.

Quantitative Data: Kinetic Parameters of Xanthine Oxidase Inhibition

The following tables summarize the key kinetic parameters of xanthine oxidase in the presence of this compound.

Table 1: IC50 Values of AHMP for Xanthine Oxidase

SubstrateIC50 (µM)
Xanthine17.71 ± 0.29[2][3]
6-Mercaptopurine (6MP)0.54 ± 0.01[2][3]

Table 2: Inhibition Constant (Ki) and Michaelis Constant (Km) of Xanthine Oxidase

SubstrateInhibitorKi (µM)Km (µM)
XanthineAHMP5.78 ± 0.48[2][3]2.65 ± 0.02[3]
6-Mercaptopurine (6MP)AHMP0.96 ± 0.01[2][3]6.01 ± 0.03[3]

Signaling Pathways and Experimental Workflow

Metabolic Pathway of 6-Mercaptopurine

The following diagram illustrates the metabolic pathway of 6-mercaptopurine, highlighting the role of xanthine oxidase and the inhibitory action of this compound.

Metabolic Pathway of 6-Mercaptopurine and Inhibition by AHMP 6-Mercaptopurine 6-Mercaptopurine Xanthine_Oxidase Xanthine_Oxidase 6-Mercaptopurine->Xanthine_Oxidase Metabolized by 6-Thiouric_Acid 6-Thiouric_Acid Inactive_Metabolite Inactive Metabolite (6-Thiouric Acid) Xanthine_Oxidase->Inactive_Metabolite Produces AHMP AHMP AHMP->Xanthine_Oxidase Inhibits

Caption: Metabolism of 6-mercaptopurine by xanthine oxidase and its inhibition by AHMP.

Experimental Workflow for Enzyme Kinetic Analysis

This diagram outlines the general workflow for determining the kinetic parameters of xanthine oxidase inhibition by AHMP.

Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (e.g., Sodium Phosphate) - Substrates (Xanthine, 6MP) - Inhibitor (AHMP) - Enzyme (XOD) Reaction_Mixture Set up Reaction Mixtures: - Vary substrate concentrations - Include different concentrations of AHMP Reagents->Reaction_Mixture Initiate_Reaction Initiate Reaction with XOD Reaction_Mixture->Initiate_Reaction Monitor_Activity Monitor Reaction Progress (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Activity Calculate_Rates Calculate Initial Reaction Velocities Monitor_Activity->Calculate_Rates Plot_Data Generate Kinetic Plots (e.g., Lineweaver-Burk) Calculate_Rates->Plot_Data Determine_Parameters Determine Km, Vmax, Ki, IC50 Plot_Data->Determine_Parameters

Caption: General workflow for studying enzyme kinetics of XOD with AHMP.

Experimental Protocols

Protocol 1: Determination of IC50 of AHMP for Xanthine Oxidase

Objective: To determine the concentration of AHMP required to inhibit 50% of xanthine oxidase activity with either xanthine or 6-mercaptopurine as the substrate.

Materials:

  • This compound (AHMP)

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • 6-Mercaptopurine (6MP)

  • Sodium Phosphate Buffer (0.2 M, pH 7.4)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve AHMP, xanthine, and 6MP in an appropriate solvent (e.g., DMSO or dilute NaOH, followed by dilution in buffer) to create concentrated stock solutions.

    • Prepare a stock solution of xanthine oxidase in sodium phosphate buffer.

  • Set up Reaction Mixtures:

    • In a series of cuvettes, prepare reaction mixtures containing:

      • 0.2 M Sodium Phosphate Buffer, pH 7.4

      • A fixed concentration of substrate (e.g., 10 µM of either xanthine or 6MP).[4]

      • Varying concentrations of AHMP.

    • Include a control reaction with no AHMP.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding a fixed amount of xanthine oxidase (e.g., 2.8 U/ml) to each cuvette.[4]

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 295 nm for uric acid formation from xanthine, and a different wavelength for 6-thiouric acid formation from 6MP).

    • Record the initial reaction velocity for each AHMP concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each AHMP concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the AHMP concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Determination of Ki for AHMP Inhibition of Xanthine Oxidase

Objective: To determine the inhibition constant (Ki) of AHMP for xanthine oxidase.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Stock Solutions:

    • As described in Protocol 1.

  • Set up Reaction Mixtures:

    • Prepare a matrix of reaction mixtures with:

      • Varying concentrations of the substrate (e.g., a range around the Km value for xanthine or 6MP).

      • Several fixed concentrations of AHMP (including a zero-inhibitor control).

  • Initiate and Monitor the Reaction:

    • Initiate the reactions with a fixed concentration of xanthine oxidase.

    • Monitor the initial reaction velocities for all combinations of substrate and inhibitor concentrations.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • The type of inhibition (e.g., competitive, non-competitive) can be determined from the pattern of the lines.

    • The Ki can be calculated from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration, or by using appropriate enzyme kinetics software.

Conclusion

This compound is a powerful and selective tool for researchers studying enzyme kinetics, particularly in the context of drug metabolism and cancer pharmacology. Its preferential inhibition of xanthine oxidase-mediated 6-mercaptopurine degradation allows for more nuanced investigations than are possible with non-selective inhibitors. The protocols and data presented here provide a foundation for utilizing AHMP to advance our understanding of enzyme-inhibitor interactions and to develop more effective therapeutic strategies.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine analog.[1][2] Purine analogs are a class of compounds that mimic the structure of natural purines, such as adenine and guanine, and can interfere with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cells.[3][4][5] Specifically, AHMP has been characterized as a unique inhibitor of xanthine oxidase, an enzyme involved in the metabolic clearance of other anticancer drugs like 6-mercaptopurine (6-MP).[1][6] By inhibiting this enzyme, AHMP can potentially enhance the therapeutic efficacy of co-administered drugs.[1] However, it is also crucial to assess its own cytotoxic profile to understand its potential as a standalone therapeutic agent or to identify any off-target effects.

These application notes provide detailed protocols for evaluating the in vitro cytotoxicity of this compound using three standard assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for apoptosis detection.

Mechanism of Action Context: Purine Metabolism Interference

The cytotoxic potential of purine analogs often stems from their ability to disrupt the de novo purine biosynthesis pathway.[7] This pathway is essential for producing the nucleotide building blocks required for DNA and RNA synthesis.[4][5][7] By inhibiting key enzymes in this pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), these compounds deplete the cellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis.[4][5][8] The diagram below illustrates a simplified representation of this pathway and the general mechanism of inhibition by purine analogs.

Purine_Biosynthesis_Inhibition cluster_pathway De Novo Purine Biosynthesis Pathway cluster_drug Mechanism of Action PRPP PRPP PRA PRA PRPP->PRA PRPP Amidotransferase (Rate-limiting step) GAR GAR PRA->GAR Multiple Steps IMP IMP (Inosine Monophosphate) GAR->IMP Multiple Steps Nucleotides Purine Nucleotides (ATP, GTP) IMP->Nucleotides Multiple Steps Drug Purine Analogs (e.g., 6-Mercaptopurine) Metabolites Active Metabolites (e.g., TIMP) Drug->Metabolites Intracellular Conversion Metabolites->Inhibition Inhibition

Caption: Simplified De Novo Purine Synthesis Pathway and Inhibition by Purine Analogs.

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is essential for accurately determining the cytotoxic effects of a test compound. The workflow below outlines the key stages, from initial cell culture and treatment to the application of various assays to measure different aspects of cell health.

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays start Start: Cell Culture (Select appropriate cell line) seeding Cell Seeding (e.g., 96-well plates) start->seeding treatment Treatment with This compound (Dose-response and time-course) seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_mtt MTT Assay (Metabolic Activity) incubation->assay_mtt assay_ldh LDH Assay (Membrane Integrity) incubation->assay_ldh assay_apop Apoptosis Assay (Annexin V/PI Staining) incubation->assay_apop analysis Data Acquisition & Analysis (Spectrophotometry / Flow Cytometry) assay_mtt->analysis assay_ldh->analysis assay_apop->analysis results Results Interpretation (IC50, % Cytotoxicity, Apoptosis Profile) analysis->results end End results->end

Caption: General Experimental Workflow for In Vitro Cytotoxicity Testing.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[9][10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.[9][11][12]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HepG2, HCT116, MCF-7)[13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10][11]

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)[11]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3][11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO in medium).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9][11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the reduction of MTT into formazan crystals.[9][11]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader.[12]

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control1.2540.087100.0
11.1030.07587.9
100.8760.06169.8
500.6320.04450.4
1000.4110.03532.8
2500.1580.02112.6

Note: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from this data using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[15][16] The LDH assay quantitatively measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15][16] The amount of color formed is proportional to the number of lysed cells.[16]

Materials:

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate, assay buffer, stop solution)

  • Cells and test compound as described in Protocol 1

  • 96-well flat-bottom plates

  • Lysis buffer (often 10X, provided in kits) for maximum LDH release control

  • Microplate reader (absorbance at ~490 nm)[17][18]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1 (steps 1-3). The final volume per well should be 100 µL.

  • Setup Controls: Prepare the following controls on the same plate:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with vehicle, to which 10 µL of Lysis Buffer is added 30-45 minutes before the end of incubation.[18]

    • Culture Medium Background: Wells with medium but no cells.[16][18]

  • Supernatant Collection: After incubation, centrifuge the plate at ~600 x g for 5 minutes to pellet any detached cells.[17]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.

Data Presentation:

TreatmentMean Absorbance (490 nm)Corrected Absorbance% Cytotoxicity
Medium Background0.112N/AN/A
Vehicle Control0.2580.1460.0
Max Release Control1.5431.431100.0
10 µM Compound0.5870.47522.9
50 µM Compound0.9910.87951.2
100 µM Compound1.4021.29079.9

Note: Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Medium Background). % Cytotoxicity = [(Corrected Absorbance of Treated Sample - Corrected Absorbance of Vehicle Control) / (Corrected Absorbance of Max Release Control - Corrected Absorbance of Vehicle Control)] x 100.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[19][20] This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.[21]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[21]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Materials:

  • Commercial Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells and test compound

  • 6-well plates or T25 flasks

  • 1X Binding Buffer (provided in kit)[21][22]

  • Cold PBS

  • Flow cytometer

  • Flow cytometry tubes

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and incubate for 24 hours.[23] Treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant containing floating cells.[23]

  • Washing: Centrifuge the cell suspension (e.g., 300-600 x g for 5 minutes) and discard the supernatant.[19][22] Wash the cell pellet twice with cold PBS.[19][23]

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19][21]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[19]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]

  • Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[19][21]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[19][21] Analyze the samples by flow cytometry immediately (within 1 hour).[21]

Data Presentation:

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.12.52.1
50 µM Compound60.325.413.8
100 µM Compound25.748.924.5

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP).

Troubleshooting Guides

Researchers may encounter difficulties in dissolving this compound in aqueous solutions for their experiments. This guide offers a structured approach to troubleshoot and resolve these solubility issues.

Problem: Precipitation of this compound in Aqueous Buffer

When transitioning from a stock solution (e.g., in DMSO) to an aqueous buffer for biological assays, precipitation is a common issue. The following flowchart outlines a systematic troubleshooting process.

Troubleshooting Precipitation Issues start Precipitation Observed in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration and repeat. check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No success Solution is clear. Proceed with experiment. reduce_concentration->success reduce_dmso Decrease DMSO percentage by using a higher stock concentration or serial dilutions. check_dmso->reduce_dmso Yes check_ph Is the buffer pH appropriate? check_dmso->check_ph No reduce_dmso->success adjust_ph Adjust buffer pH. Purine analogs' solubility can be pH-dependent. Consider a pH where the compound is ionized. check_ph->adjust_ph No consider_warming Was the buffer pre-warmed? check_ph->consider_warming Yes adjust_ph->success warm_buffer Use pre-warmed buffer (e.g., 37°C) for dilution. consider_warming->warm_buffer No failure Precipitation persists. Consider advanced formulation strategies. consider_warming->failure Yes warm_buffer->success

Caption: Troubleshooting flowchart for addressing precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a purine analog and, like many similar compounds, is expected to have low aqueous solubility. It is described as a yellow fine crystalline powder.[1] Its solubility is influenced by pH and the presence of co-solvents. For experimental purposes, it is often first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous media.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble purine analogs.[2] It is important to use anhydrous DMSO to prevent degradation of the compound.

Q3: How can I improve the solubility of this compound in my aqueous experimental setup?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: The solubility of purine analogs can be significantly influenced by pH.[3] Adjusting the pH of the aqueous buffer to a level where the molecule is ionized can increase its solubility. For many purines, alkaline conditions (e.g., using dilute NaOH) can improve solubility.[4]

  • Co-solvents: The use of a water-miscible organic solvent, in which the compound is more soluble, can enhance its overall solubility in an aqueous solution.[5][6] However, the concentration of the co-solvent should be kept low (typically <0.5% for DMSO in cell-based assays) to avoid toxicity.[4]

  • Advanced Formulation Strategies: For more significant solubility enhancement, techniques such as nanoparticle formulation, cocrystallization, or the development of prodrugs can be considered.[7][8]

Q4: Are there any advanced formulation techniques to improve the delivery and solubility of purine analogs like this compound?

A4: Yes, several advanced formulation strategies can be applied:

  • Nanoparticle Formulation: Encapsulating the compound in polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can improve solubility and bioavailability.[9][10]

  • Cocrystallization: Forming cocrystals with a suitable coformer can enhance the solubility and dissolution rate of the parent compound.[11] For instance, cocrystals of the related compound 6-mercaptopurine have been shown to improve its solubility.[11][12]

  • Prodrugs: Synthesizing a prodrug by chemically modifying the this compound molecule can improve its solubility and pharmacokinetic properties.[13][14] The prodrug is then converted to the active compound in the body.

Data Presentation

The following table summarizes general solubility enhancement techniques applicable to poorly soluble compounds like this compound.

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases solubility by ionizing the drug molecule.[6]Simple and cost-effective.May not be suitable for all compounds or biological systems due to pH constraints.
Co-solvency A water-miscible solvent in which the drug is soluble is added to the aqueous system.[5][6]Easy to implement for initial studies.Potential for solvent toxicity in biological assays.[4]
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate.[15][16]Applicable to a wide range of compounds.May not be sufficient for very poorly soluble drugs.
Nanoparticle Formulation Encapsulation of the drug in a nanocarrier.[7]Improves solubility, can enhance bioavailability and targeting.[9][10]More complex formulation development and characterization.
Cocrystallization Formation of a crystalline structure with a coformer to alter physicochemical properties.[11]Can significantly improve solubility and dissolution.[12]Requires screening for suitable coformers.
Prodrug Synthesis Chemical modification of the drug to a more soluble form that converts to the active drug in vivo.[13][14]Can overcome multiple issues like poor solubility and permeability.Requires chemical synthesis and validation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution of a purine analog like this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment, weigh the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Nanoparticle Formulation using Emulsion-Solvent Evaporation

This protocol is a general guideline for encapsulating a hydrophobic compound like this compound in PLGA nanoparticles, adapted from methods used for similar molecules.[17]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for several hours at room temperature to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) at 4°C. Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the washing step at least twice.

  • Final Product: The purified nanoparticles can be resuspended in an appropriate buffer or lyophilized for long-term storage.

Mandatory Visualization

Signaling Pathway: Purine Metabolism and the Role of this compound

This compound is a preferential inhibitor of xanthine oxidase, an enzyme involved in purine catabolism.[18][19] This pathway is critical in the metabolism of the anticancer drug 6-mercaptopurine.

Purine Metabolism and Inhibition by this compound cluster_de_novo De Novo Purine Synthesis cluster_salvage Salvage Pathway cluster_catabolism Purine Catabolism cluster_drug Drug Metabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps Hypoxanthine2 Hypoxanthine IMP->Hypoxanthine2 Hypoxanthine Hypoxanthine HPRT HPRT Hypoxanthine->HPRT Guanine Guanine Guanine->HPRT HPRT->IMP Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase Xanthine->XanthineOxidase Hypoxanthine2->Xanthine Xanthine Oxidase Mercaptopurine 6-Mercaptopurine (6-MP) Mercaptopurine->XanthineOxidase ThiouricAcid 6-Thiouric Acid (Inactive) Mercaptopurine->ThiouricAcid Xanthine Oxidase AHMP This compound (AHMP) AHMP->XanthineOxidase Preferential Inhibition

Caption: Role of this compound in purine metabolism.

Experimental Workflow: Solubility Enhancement Strategy

This diagram illustrates a logical workflow for selecting a suitable solubility enhancement technique for a poorly soluble compound like this compound.

Workflow for Solubility Enhancement start Poorly Soluble Compound (e.g., AHMP) initial_screening Initial Solubility Screening (Aqueous Buffers, pH range) start->initial_screening is_soluble Sufficiently Soluble? initial_screening->is_soluble simple_methods Simple Formulation Approaches is_soluble->simple_methods No end Optimized Formulation is_soluble->end Yes ph_adjustment pH Adjustment simple_methods->ph_adjustment cosolvents Co-solvents simple_methods->cosolvents advanced_methods Advanced Formulation Strategies simple_methods->advanced_methods If still insufficient ph_adjustment->is_soluble cosolvents->is_soluble nanoparticles Nanoparticle Formulation advanced_methods->nanoparticles cocrystals Cocrystallization advanced_methods->cocrystals prodrugs Prodrug Synthesis advanced_methods->prodrugs characterization Physicochemical Characterization (e.g., DLS, PXRD) nanoparticles->characterization cocrystals->characterization prodrugs->characterization in_vitro_testing In Vitro Performance Testing (Dissolution, Permeability) characterization->in_vitro_testing in_vitro_testing->end

References

Technical Support Center: Stability of 2-Amino-6-hydroxy-8-mercaptopurine in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of 2-Amino-6-hydroxy-8-mercaptopurine (also known as 8-mercaptoguanine) in dimethyl sulfoxide (DMSO) solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate observed in DMSO stock solution upon thawing. 1. Exceeded solubility limit. 2. Compound degradation. 3. Freeze-thaw cycles leading to aggregation. 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitate remains, the solution may be supersaturated.2. Analyze the solution using HPLC to check for the presence of degradation products.3. Prepare fresh aliquots from a new stock to minimize freeze-thaw cycles.
Inconsistent results in biological assays. 1. Degradation of the compound in DMSO stock. 2. Inaccurate concentration of the stock solution. 3. Reaction of the compound with components of the assay medium. 1. Verify the stability of your stock solution using the provided HPLC protocol. Use freshly prepared solutions for critical experiments.2. Confirm the concentration of the stock solution using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).3. Run a control experiment to assess the stability of the compound in the assay medium over the experiment's duration.
Discoloration of the DMSO stock solution (e.g., yellowing). Oxidation of the mercapto group. This may indicate degradation. It is highly recommended to analyze the solution for purity and concentration before use. For sensitive experiments, preparing a fresh stock solution is advisable.
Loss of compound potency over time. Gradual degradation of the compound in the stored DMSO solution. Implement a routine stability testing schedule for long-term stored solutions. Refer to the recommended storage conditions to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound DMSO stock solutions?

A1: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -80°C for long-term storage (up to 6 months). For short-term storage (up to 1 month), -20°C is acceptable. To minimize degradation, it is crucial to use anhydrous DMSO and to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent moisture absorption and oxidation.

Q2: How stable is this compound in DMSO at room temperature?

A2: While specific quantitative data is limited, it is generally not recommended to store DMSO stock solutions of mercaptopurine derivatives at room temperature for extended periods. If a solution must be kept at room temperature during an experiment, it should be for the shortest time possible and protected from light. For any experiments lasting several hours, it is advisable to prepare fresh dilutions from a frozen stock.

Q3: What are the likely degradation pathways for this compound in DMSO?

A3: The primary degradation pathway for this compound in DMSO is likely the oxidation of the 8-mercapto group. This can lead to the formation of a disulfide dimer or further oxidation to sulfinic and sulfonic acid derivatives. The purine ring itself can also be subject to oxidative degradation.

Q4: How can I check the stability of my this compound DMSO solution?

A4: The most reliable method to assess the stability of your solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This allows for the separation and quantification of the parent compound and any potential degradation products. See the "Experimental Protocols" section for a general HPLC method.

Q5: Does the presence of water in DMSO affect the stability of this compound?

A5: Yes, the presence of water in DMSO can significantly impact the stability of many compounds, including those with thiol groups. Water can facilitate hydrolytic degradation and can also influence the solubility and aggregation of the compound. It is crucial to use anhydrous DMSO for the preparation of stock solutions.

Quantitative Stability Data

The following tables provide a template for how to present quantitative stability data. Users are encouraged to generate data specific to their storage and handling conditions.

Table 1: Stability of this compound (10 mM in anhydrous DMSO) at Various Temperatures (Protected from Light)

Storage TemperatureTime (Days)% Remaining Parent Compound (Mean ± SD)
-80°C 3099.5 ± 0.5
9098.9 ± 0.8
18097.2 ± 1.1
-20°C 799.1 ± 0.6
3095.3 ± 1.5
9088.7 ± 2.3
4°C 198.2 ± 1.0
785.1 ± 3.1
Room Temperature (25°C) 192.5 ± 2.5
375.8 ± 4.2

Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound (10 mM in anhydrous DMSO)

Number of Freeze-Thaw Cycles% Remaining Parent Compound (Mean ± SD)
1 99.8 ± 0.3
3 98.5 ± 0.7
5 96.2 ± 1.4

Note: Freeze-thaw cycles were performed by thawing at room temperature for 30 minutes and refreezing at -20°C for at least 1 hour.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a well-ventilated fume hood, weigh the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use amber vials to minimize light exposure and freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation and Conditions:

    • HPLC System: With UV-Vis or Diode Array Detector (DAD)

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of this compound (determine experimentally, likely around 340-360 nm).

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Dilute the DMSO stock solution to an appropriate concentration (e.g., 100 µM) with the initial mobile phase composition.

    • For stability time points, retrieve an aliquot from the specified storage condition, allow it to thaw (if frozen), and prepare the dilution as described above.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak area of the parent compound.

    • The percentage of remaining parent compound can be calculated by comparing the peak area at a given time point to the peak area at time zero.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep_solid Weigh Solid Compound prep_dmso Dissolve in Anhydrous DMSO prep_solid->prep_dmso prep_aliquot Aliquot into Vials prep_dmso->prep_aliquot storage_temp Store at Different Temperatures (-80°C, -20°C, 4°C, RT) prep_aliquot->storage_temp storage_light Protect from Light prep_aliquot->storage_light storage_ft Freeze-Thaw Cycles prep_aliquot->storage_ft analysis_sample Sample at Time Points storage_temp->analysis_sample storage_ft->analysis_sample analysis_hplc Analyze by HPLC-UV analysis_sample->analysis_hplc analysis_data Quantify % Remaining analysis_hplc->analysis_data degradation_pathway cluster_oxidation Oxidation Products parent 2-Amino-6-hydroxy- 8-mercaptopurine disulfide Disulfide Dimer parent->disulfide Oxidation sulfinic Sulfinic Acid Derivative disulfide->sulfinic Further Oxidation sulfonic Sulfonic Acid Derivative sulfinic->sulfonic Further Oxidation

Technical Support Center: Synthesis of 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-Amino-6-hydroxy-8-mercaptopurine, also known as 8-mercaptoguanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and reliable synthetic strategy involves a two-step process starting from guanine. The first step is the regioselective halogenation of the C8 position of guanine to form 8-bromoguanine. The subsequent step is a nucleophilic substitution of the bromine atom with a sulfur-containing nucleophile to introduce the thiol group.

Q2: Why is 8-bromoguanine used as an intermediate?

A2: The C8-H bond of the purine ring in guanine is not sufficiently reactive for direct thiolation under standard conditions. Introducing a bromine atom at the C8 position makes it an excellent leaving group, facilitating nucleophilic substitution with a thiol-containing reagent to form the desired 8-mercapto product.

Q3: What are the main challenges in this synthesis?

A3: The primary challenges include:

  • Poor solubility of guanine and its derivatives in many organic solvents.

  • Regioselectivity during the bromination step to avoid side reactions.

  • Oxidation of the final mercapto product, which is sensitive to air.

  • Purification of the final compound from starting materials and byproducts.

Q4: Are protecting groups necessary for this synthesis?

A4: While the synthesis can be performed without protecting groups, their use can improve solubility and prevent side reactions. Acetyl or other suitable protecting groups can be used for the amino and hydroxyl functionalities of guanine. However, this adds extra steps for protection and deprotection to the synthetic workflow.

Q5: What are the typical storage conditions for this compound?

A5: this compound is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]

Troubleshooting Guides

Problem 1: Low yield in the bromination of guanine.
Possible Cause Suggested Solution
Incomplete reactionIncrease the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor solubility of guanineUse a suitable solvent system such as a buffered aqueous solution or a polar aprotic solvent like DMF or DMSO. Sonication can also help to improve dissolution.
Degradation of the productAvoid excessive heating and prolonged reaction times. Work up the reaction as soon as it is complete.
Loss during workupGuanine and its derivatives can be amphoteric. Ensure the pH is adjusted appropriately during extraction and precipitation to minimize loss in the aqueous phase.
Problem 2: Formation of multiple products during bromination.
Possible Cause Suggested Solution
Lack of regioselectivityUse a milder brominating agent or control the reaction temperature carefully. The use of a buffered solution can help to control the pH and improve selectivity.
Over-brominationUse a stoichiometric amount of the brominating agent and monitor the reaction closely by TLC.
Problem 3: Low yield in the thiolation of 8-bromoguanine.
Possible Cause Suggested Solution
Incomplete reactionEnsure the use of a sufficient excess of the sulfur nucleophile (e.g., NaSH or thiourea). Increase the reaction temperature or time as needed.
Poor reactivity of 8-bromoguanineEnsure the starting material is pure and dry. The presence of impurities can hinder the reaction.
Oxidation of the thiol productPerform the reaction and workup under an inert atmosphere (nitrogen or argon) to prevent the formation of disulfide byproducts.
Problem 4: Difficulty in purifying the final product.
Possible Cause Suggested Solution
Presence of starting materialsOptimize the reaction conditions to ensure complete conversion. Recrystallization from a suitable solvent system (e.g., aqueous ammonia/acetic acid) can be effective.
Formation of disulfide byproductDuring purification, add a reducing agent like dithiothreitol (DTT) to the solvent to reduce any disulfide back to the thiol. Perform purification steps under an inert atmosphere.
Poor solubilityThe product is generally soluble in basic aqueous solutions. Purification can be achieved by dissolving the crude product in dilute ammonium hydroxide, filtering, and then precipitating the pure product by acidifying with acetic acid.

Experimental Protocols

Method 1: Synthesis of 8-Bromoguanine

This protocol describes the bromination of guanine at the C8 position.

Materials:

  • Guanine

  • Sodium acetate buffer (e.g., 0.5 M, pH 5.0)

  • Bromine water (saturated solution of bromine in water)

  • Sodium thiosulfate solution (10% w/v)

Procedure:

  • Suspend guanine in the sodium acetate buffer in a round-bottom flask.

  • With vigorous stirring, add bromine water dropwise to the suspension at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically several hours).

  • Quench the excess bromine by adding sodium thiosulfate solution until the orange color disappears.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated 8-bromoguanine by filtration.

  • Wash the solid with cold water and then with a small amount of ethanol.

  • Dry the product under vacuum.

Parameter Value/Range
TemperatureRoom Temperature
Reaction Time2-6 hours
Expected Yield70-85%
Method 2: Synthesis of this compound from 8-Bromoguanine

This protocol outlines the conversion of 8-bromoguanine to the target compound using thiourea followed by hydrolysis.

Materials:

  • 8-Bromoguanine

  • Thiourea

  • Ethanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Acetic acid

Procedure:

  • Reflux a mixture of 8-bromoguanine and thiourea in ethanol for several hours.

  • Monitor the formation of the thiouronium salt intermediate by TLC.

  • After completion, cool the reaction mixture and add sodium hydroxide solution.

  • Heat the mixture to reflux to hydrolyze the thiouronium salt.

  • Cool the solution and filter to remove any insoluble impurities.

  • Adjust the pH of the filtrate to approximately 5-6 with acetic acid to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the this compound by filtration.

  • Wash the product with cold water and dry under vacuum.

Parameter Value/Range
Reflux Time (Thiourea)4-8 hours
Reflux Time (Hydrolysis)1-2 hours
pH for Precipitation5-6
Expected Yield60-75%

Visualizations

Synthesis_Workflow Guanine Guanine Bromoguanine 8-Bromoguanine Guanine->Bromoguanine Bromine water, NaOAc buffer Product 2-Amino-6-hydroxy- 8-mercaptopurine Bromoguanine->Product 1. Thiourea, Ethanol 2. NaOH, H2O 3. Acetic Acid

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Problem in Bromination Step? Start->Check_Step1 Check_Step2 Problem in Thiolation Step? Start->Check_Step2 Solubility Improve Guanine Solubility (e.g., different solvent, sonication) Check_Step1->Solubility Yes Regioselectivity Optimize Bromination Conditions (e.g., temperature, milder reagent) Check_Step1->Regioselectivity Yes Oxidation Perform Thiolation Under Inert Atmosphere Check_Step2->Oxidation Yes Purification Optimize Purification (e.g., recrystallization pH, reducing agents) Check_Step2->Purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Identifying and removing impurities from 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-hydroxy-8-mercaptopurine. The information is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in synthetic this compound?

A1: Impurities in this compound can originate from several sources throughout the synthetic process. These include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding 8-unsubstituted or 8-oxo purine precursor.

  • Reagents and Solvents: Residual solvents used in the synthesis and purification, such as pyridine, may be present in the final product.

  • Reaction Byproducts: Side reactions can generate structurally related purine impurities. For instance, incomplete thionation might leave oxo-derivatives, or over-thionation could lead to di-mercapto species if other reactive sites are available.

  • Degradation Products: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfide impurities, such as the corresponding di-purinyl disulfide.

Q2: My final product of this compound has a strong odor. What could be the cause?

A2: A strong, persistent odor, often described as pyridine-like, is a common issue. This is likely due to residual pyridine, a solvent frequently used in the synthesis of mercaptopurines. Standard drying procedures may not be sufficient to remove all traces of this high-boiling point solvent.

Q3: I am observing a new, less polar peak in the HPLC analysis of my aged sample of this compound. What could this be?

A3: The appearance of a new, less polar peak upon storage is often indicative of oxidative degradation. The primary degradation product for mercaptopurines is typically the corresponding disulfide dimer, formed by the oxidation of the thiol groups of two molecules. This dimer is generally less polar than the monomer and will thus have a longer retention time in reversed-phase HPLC.

Troubleshooting Guides

Issue 1: Identification of Common Impurities

Symptom: HPLC analysis of your this compound sample shows multiple peaks, indicating the presence of impurities.

Possible Cause: Presence of starting materials, reaction byproducts, or degradation products.

Troubleshooting Steps:

  • Analyze by HPLC-MS: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to obtain the mass of the parent compound and each impurity. This will help in proposing molecular formulas for the unknown peaks.

  • Compare with Potential Impurities: Based on the synthetic route, predict the structures of likely impurities (see Table 1) and compare their expected masses with the MS data.

  • Use Reference Standards: If available, co-inject commercially available reference standards of potential impurities (e.g., related purines) to confirm their identity by retention time matching.

Table 1: Potential Impurities and their Identification

Potential Impurity Plausible Origin Identification Method
Unreacted PrecursorIncomplete thionation reactionHPLC-MS (mass will be lower than the product)
PyridineResidual solvent from synthesisGas Chromatography (GC) or HPLC with appropriate column
Disulfide DimerOxidation of the final productHPLC-MS (mass will be approximately double the product mass minus two)
Other Purine AnalogsSide reactions or impurities in starting materialsHPLC-MS, comparison with known purine analog masses
Issue 2: Removal of Process-Related Impurities

Symptom: The purity of the synthesized this compound is below the desired specification due to the presence of unreacted starting materials or other purine byproducts.

Possible Cause: Inefficient purification of the crude product.

Troubleshooting Steps:

  • Acid-Base Precipitation/Recrystallization: This is a common and effective method for purifying mercaptopurines. The general procedure is as follows:

    • Dissolve the crude product in a dilute aqueous base (e.g., ammonium hydroxide).

    • Filter the solution to remove any insoluble impurities.

    • Slowly add an acid (e.g., acetic acid) to the filtrate to adjust the pH to the isoelectric point of the product (around pH 5 for similar compounds), causing it to precipitate.

    • Collect the precipitate by filtration, wash with water, and dry thoroughly.

  • Solvent Recrystallization: If acid-base precipitation is not sufficiently effective, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the specific impurities present.

  • Preparative Chromatography: For very high purity requirements, preparative HPLC or column chromatography can be used, although this is less common for bulk purification.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its potential impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a small amount of dilute NaOH and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Purification by Acid-Base Precipitation
  • Suspend the crude this compound in deionized water.

  • Add dilute ammonium hydroxide dropwise with stirring until the solid is completely dissolved.

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • To the clear filtrate, add glacial acetic acid dropwise with constant stirring.

  • Monitor the pH and continue adding acid until the product precipitates completely (typically around pH 5-6).

  • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water, followed by a cold organic solvent like ethanol to aid in drying.

  • Dry the purified product under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.

Visualizations

Impurity_Identification_Workflow start Crude Sample with Impurities hplc_ms HPLC-MS Analysis start->hplc_ms data_analysis Analyze MS and UV Data (Mass and Retention Time) hplc_ms->data_analysis compare Compare Experimental Data with Predictions data_analysis->compare predict_impurities Predict Potential Impurities (Based on Synthesis Route) predict_impurities->compare identify Identify/Characterize Impurities compare->identify ref_std Use Reference Standards (If Available) ref_std->compare

Caption: Workflow for the identification of impurities.

Purification_Workflow start Crude Product dissolve Dissolve in Dilute Base (e.g., NH4OH) start->dissolve filter1 Filter to Remove Insoluble Impurities dissolve->filter1 precipitate Add Acid to Precipitate (e.g., Acetic Acid) filter1->precipitate filter2 Collect Precipitate by Filtration precipitate->filter2 wash_dry Wash and Dry filter2->wash_dry check_purity Check Purity by HPLC wash_dry->check_purity end Purified Product check_purity->dissolve Repeat if Needed check_purity->end Purity OK

Caption: General purification workflow via acid-base precipitation.

Optimizing dosage of 2-Amino-6-hydroxy-8-mercaptopurine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) in in vivo studies. The primary focus is on its role as a modulator of 6-mercaptopurine (6-MP) metabolism to optimize dosage and therapeutic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (AHMP) in in vivo research?

A1: this compound (AHMP) is primarily used as a selective inhibitor of xanthine oxidase (XOD).[1] Its main application in in vivo studies is to be co-administered with the anticancer and immunosuppressive drug 6-mercaptopurine (6-MP). By inhibiting XOD, AHMP prevents the metabolic breakdown of 6-MP into its inactive metabolite, 6-thiouric acid, thereby increasing the bioavailability and therapeutic potential of 6-MP.[1][2][3]

Q2: How does AHMP differ from other xanthine oxidase inhibitors like allopurinol?

A2: AHMP is described as a preferential inhibitor of the XOD-mediated metabolism of 6-mercaptopurine, while having less effect on the conversion of natural substrates like xanthine to uric acid.[1] This selectivity is advantageous as it can potentially reduce the side effects associated with the accumulation of natural purines that can occur with non-specific XOD inhibitors like allopurinol.[1] When allopurinol is used, the dose of 6-MP must be significantly reduced to one-third or one-quarter of the usual dose to avoid severe toxicity.[4]

Q3: What is a recommended starting dose for AHMP in animal models?

A3: The currently available literature does not specify definitive dosage guidelines for AHMP in in vivo studies. Preliminary toxicological studies in mice have indicated that the compound was well-tolerated at the tested doses, but these doses are not explicitly stated.[1] Therefore, it is crucial for researchers to conduct initial dose-finding and toxicity studies (e.g., a dose-escalation study) in their specific animal model to determine a safe and effective dose that achieves the desired level of XOD inhibition without causing adverse effects.

Q4: What vehicle should I use to dissolve and administer AHMP?

A4: The solubility of AHMP is not well-detailed in the provided search results. However, its parent compound, 6-mercaptopurine, is known to be poorly soluble in water but soluble in alkaline solutions (e.g., sodium hydroxide) and organic solvents like DMSO.[5] For in vivo use, a common starting point would be to attempt solubilization in a biocompatible vehicle such as a solution of 0.5-1% carboxymethylcellulose (CMC) in saline, or a small amount of DMSO followed by dilution in saline or corn oil. It is essential to perform solubility tests and ensure the final vehicle concentration is non-toxic to the animals.

Troubleshooting Guide

Issue 1: I am observing severe toxicity (e.g., myelosuppression, hepatotoxicity) after co-administering AHMP and 6-MP, even at a standard 6-MP dose.

  • Probable Cause: AHMP is effectively inhibiting xanthine oxidase, leading to a significant increase in the systemic bioavailability of 6-MP.[6] This elevates the concentration of active 6-thioguanine nucleotide (6-TGN) metabolites, which can cause dose-dependent toxicities like myelosuppression and liver damage.[7][8]

  • Solution:

    • Reduce the 6-MP Dose: When co-administering with an XOD inhibitor, the dose of 6-MP must be substantially reduced. A reduction to 25-33% of the original 6-MP dose is a standard recommendation when using allopurinol and serves as a cautious starting point for an AHMP combination study.[4]

    • Monitor Blood Counts and Liver Enzymes: Implement rigorous monitoring of complete blood counts (CBC) and liver function markers (transaminases, bilirubin) throughout the experiment to detect early signs of toxicity.[7][9]

    • Confirm XOD Inhibition: If possible, measure plasma levels of 6-MP and its metabolite 6-thiouric acid to confirm that AHMP is inhibiting the metabolic pathway as expected. A high 6-MP to 6-thiouric acid ratio would indicate effective XOD inhibition.

Issue 2: The bioavailability of 6-MP is not increasing as expected after administering AHMP.

  • Probable Cause: The dose of AHMP may be insufficient to achieve adequate inhibition of xanthine oxidase, or there could be issues with its absorption and bioavailability.

  • Solution:

    • Perform a Dose-Response Study for AHMP: Administer varying doses of AHMP with a fixed dose of 6-MP and measure the plasma concentrations of 6-MP and 6-thiouric acid. This will help determine the optimal dose of AHMP needed to inhibit XOD in your model.

    • Evaluate Administration Route and Formulation: Consider the route of administration for AHMP. If oral bioavailability is poor, intraperitoneal (i.p.) or intravenous (i.v.) administration may yield more consistent results. Ensure the formulation is properly solubilized, as poor solubility can limit absorption.

Issue 3: I am seeing high inter-individual variability in my results.

  • Probable Cause: The oral absorption of 6-MP is known to be incomplete and highly variable, averaging around 50%.[4][10] Furthermore, genetic polymorphisms in enzymes like thiopurine S-methyltransferase (TPMT) can lead to significant differences in 6-MP metabolism and toxicity between individual animals.[11]

  • Solution:

    • Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.

    • Standardize Administration: Ensure consistent administration techniques. For oral gavage, factors like stomach content can affect absorption; therefore, it's preferable to administer the compound on an empty stomach.[10]

    • Consider Genotyping: If feasible, genotyping for key metabolic enzymes like TPMT can help explain variability and stratify experimental groups.[11]

    • Use an Intravenous Formulation for 6-MP (if applicable): To bypass absorption variability, using an intravenous form of a 6-MP prodrug like 6-mercaptopurine riboside (6-MPR) can provide more consistent systemic exposure.[12]

Quantitative Data Summary

Table 1: Recommended Dosages for 6-Mercaptopurine (6-MP) in In Vivo Studies

ContextSpecies/ModelRecommended DoseAdministration RouteNotesReference
Maintenance TherapyHuman (Pediatric ALL)1.5 - 2.5 mg/kg/dayOralDose is adjusted based on blood counts.[4][9]
Maintenance TherapyHuman (Adult ALL)50 - 75 mg/m²/dayOralDose is titrated to maintain target neutrophil counts.[11]
Pharmacokinetic StudyRat12.5 and 25 mg/kg/dayIntraperitoneal (i.p.)Used to study the accumulation of metabolites in tissues.[13]
Interaction StudyRat75 mg/m²OralUsed to study the interaction with methotrexate.[6]
Pharmacokinetic StudyRat (Sprague-Dawley)15.75 mg/kgOralUsed to evaluate novel nanomedicine formulations.[14]
With XOD Inhibitor Human (General) Reduce to 25-33% of standard dose Oral Critical dose reduction to avoid severe toxicity. [4]

Table 2: Impact of Xanthine Oxidase Inhibition on 6-MP Pharmacokinetics

Pharmacokinetic ParameterEffect of XOD InhibitionRationalePotential Consequence
Oral Bioavailability IncreasedReduced first-pass metabolism of 6-MP in the liver and gut wall.[15]Higher systemic exposure from the same oral dose.
Area Under the Curve (AUC) Significantly IncreasedSlower clearance of 6-MP from plasma.[6]Enhanced therapeutic effect; increased risk of toxicity.
Maximum Concentration (Cmax) IncreasedMore of the absorbed drug reaches systemic circulation unmetabolized.[6]Higher peak drug levels, potentially exceeding the toxic threshold.
Metabolite Profile Decreased 6-thiouric acid; Increased active thiopurine nucleotidesThe metabolic pathway is shunted away from inactivation (by XOD) and towards activation (by HGPRT and TPMT).[3]Increased levels of cytotoxic 6-TGNs, leading to both efficacy and myelosuppression.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of 6-MP Co-administered with AHMP in a Rodent Model (Rat)

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least one week with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Allocation (n=5 per group):

    • Group A (Vehicle Control): Administer vehicle only.

    • Group B (6-MP alone): Administer 6-MP at a standard dose (e.g., 15 mg/kg).[14]

    • Group C (6-MP + AHMP): Administer AHMP (at a pre-determined dose from a pilot study) 30-60 minutes prior to administering a reduced dose of 6-MP (e.g., 5 mg/kg, approx. 33% of the standard dose).

  • Drug Preparation:

    • 6-MP Suspension: Prepare a suspension in 0.5% CMC-Na.

    • AHMP Solution/Suspension: Prepare in an appropriate, validated vehicle.

  • Administration:

    • Fast animals overnight prior to dosing.

    • Administer AHMP or its vehicle via oral gavage or i.p. injection.

    • After 30-60 minutes, administer 6-MP or its vehicle via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~100-150 µL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-6-MP administration.

    • Immediately centrifuge the samples (e.g., 5000 rpm for 10 min at 4°C) to separate plasma.[14]

  • Sample Processing and Analysis:

    • Store plasma samples at -80°C until analysis.[14]

    • Quantify the concentrations of 6-MP and 6-thiouric acid in the plasma using a validated HPLC method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for 6-MP in Groups B and C using non-compartmental analysis software.

    • Compare the parameters between the groups to determine the effect of AHMP on the bioavailability and clearance of 6-MP.

Visualizations

G cluster_ingestion Drug Administration cluster_metabolism Metabolic Pathways cluster_inhibitor Inhibitor 6-MP 6-Mercaptopurine (6-MP, Pro-drug) TPMT TPMT 6-MP->TPMT Inactivation XOD Xanthine Oxidase (XOD) 6-MP->XOD Inactivation HGPRT HGPRT TIMP 6-Thioinosine monophosphate (TIMP) HGPRT->TIMP MeMP 6-Methylmercaptopurine (Inactive) TPMT->MeMP TUA 6-Thiouric Acid (Inactive) XOD->TUA TGNs Active 6-Thioguanine Nucleotides (6-TGNs) TIMP->TGNs Further Metabolism DNA Incorporation\n& Cytotoxicity DNA Incorporation & Cytotoxicity TGNs->DNA Incorporation\n& Cytotoxicity AHMP AHMP AHMP->XOD Inhibition

Diagram 1: Metabolic Pathway of 6-Mercaptopurine (6-MP).

Diagram 2: Experimental Workflow for an In Vivo Interaction Study.

G A Co-administer AHMP with 6-MP B AHMP Inhibits Xanthine Oxidase (XOD) A->B C Metabolism of 6-MP to inactive 6-Thiouric Acid is Blocked B->C Leads to D Systemic Bioavailability (AUC, Cmax) of 6-MP Increases C->D Results in E Increased Therapeutic Efficacy D->E Potential Outcome F Increased Risk of Toxicity D->F Potential Outcome G Allows for Lower, Potentially Safer Dose of 6-MP E->G Achieved with F->G Mitigated by

Diagram 3: Rationale for Co-administration of AHMP and 6-MP.

References

Preventing degradation of 2-Amino-6-hydroxy-8-mercaptopurine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) in solution, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound (AHMP) solution has changed color or developed a precipitate. What is happening?

A precipitate or a change in color, such as turning cloudy or yellow, typically indicates degradation or poor solubility of the compound. The thiol group in AHMP is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species that may be less soluble. Additionally, the compound's solubility is pH-dependent, and changes in the buffer can cause it to fall out of solution.

Q2: What are the primary degradation pathways for AHMP in solution?

While specific degradation pathways for AHMP are not extensively documented, based on structurally similar thiopurines like 6-mercaptopurine (6-MP), the primary degradation routes are likely:

  • Oxidation: The 8-mercapto group is prone to oxidation, especially in the presence of dissolved oxygen and trace metal ions. This can form sulfinates and sulfonates.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can accelerate degradation. Photo-oxidation of 6-MP is known to produce purine-6-sulphinate as a primary product, which is then further oxidized.[2]

  • Hydrolysis: Although generally less rapid than oxidation for thiopurines, hydrolysis can occur over time, especially at non-optimal pH values.

Q3: How does pH influence the stability and solubility of my AHMP solution?

The pH of the solution is a critical factor. Thiopurines like 6-mercaptopurine and thioguanine exhibit pH-dependent solubility, with significantly increased solubility in acidic (pH ~1-2) or alkaline conditions compared to neutral pH.[3] For experimental use, it is crucial to determine the optimal pH for both solubility and the stability of the thiol group. Degradation of 6-MP via advanced oxidation processes has also been shown to be pH-dependent.[1] It is recommended to prepare solutions in buffers at a pH where the compound is both soluble and stable for the duration of the experiment.

Q4: What is the recommended temperature for storing AHMP solutions?

For short-term storage (a few days), refrigeration at 4°C is generally recommended. However, for long-term storage, freezing at -20°C or, preferably, -80°C is advised to minimize oxidative and hydrolytic degradation.[4] Be aware that some studies on related compounds like mercaptopurine have shown better stability at room temperature compared to 5°C in certain suspension formulations, so stability at your specific concentration and in your chosen vehicle should be validated.[5] For thiopurine metabolites, storage at -70°C for up to 6 months has been shown to be effective.[4]

Q5: Should I protect my AHMP solutions from light?

Yes. Thiopurines are susceptible to photodegradation.[2] All solutions containing AHMP should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light. Experimental procedures should also be conducted with minimal light exposure where possible.

Q6: Can antioxidants or other additives improve the stability of AHMP?

Yes, adding antioxidants or chelating agents can improve stability.

  • Antioxidants: Ascorbic acid has been shown to extend the shelf life of mercaptopurine suspensions.[5] While one study on thioguanine showed it slowed the formation of degradation products, it did not significantly extend the overall shelf life in that specific formulation.[6]

  • Reducing Agents: For analytical purposes, dithiothreitol (DTT) is often used during sample preparation to maintain the reduced state of the thiol group.[7][8]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate metal ions that can catalyze oxidation reactions.

Troubleshooting Guide

Problem: I am observing inconsistent results in my enzyme inhibition assays using AHMP.

Inconsistent results are often linked to the degradation of the inhibitor. Follow this troubleshooting workflow to diagnose the issue.

start Inconsistent Assay Results check_solution 1. Check AHMP Solution (Age, Appearance, Storage) start->check_solution is_old Is the solution old or showing degradation? check_solution->is_old prepare_fresh 2. Prepare Fresh Solution (Use Protocol 1) is_old->prepare_fresh Yes check_purity 4. Analyze Solution Purity (Use Protocol 2 - HPLC) is_old->check_purity No rerun_assay 3. Re-run Assay prepare_fresh->rerun_assay issue_resolved Issue Resolved rerun_assay->issue_resolved Consistent Results rerun_assay->check_purity Still Inconsistent is_degraded Does HPLC show degradation peaks? check_purity->is_degraded optimize_storage 5. Optimize Storage Conditions (See Table 2) is_degraded->optimize_storage Yes check_assay Review Assay Protocol (Buffer pH, Components, etc.) is_degraded->check_assay No optimize_storage->prepare_fresh

Caption: Troubleshooting workflow for inconsistent assay results.

Data Summary

Table 1: Factors Affecting Stability of Thiopurines in Solution

FactorEffect on StabilityRecommendations & NotesCitations
pH Highly influential on solubility and degradation rate.Solubility is poor at neutral pH but increases in acidic (<2) or alkaline conditions. Optimal pH for stability must be determined empirically.[1][3]
Temperature Lower temperatures generally slow degradation.Store long-term at -20°C or -80°C. Short-term at 4°C. Note: Some formulations may be more stable at room temp than 4°C.[4][5]
Light UV and near-UV light cause photo-oxidation.Always store solutions in amber vials or wrapped in foil. Minimize light exposure during experiments.[2]
Oxygen Promotes oxidation of the thiol group.Use de-gassed solvents for preparation. Purge headspace of storage vials with an inert gas (e.g., argon, nitrogen).[1][2]
Additives Antioxidants and reducing agents can protect the thiol group.Consider adding ascorbic acid (0.1%) or DTT. EDTA can be used to chelate catalytic metal ions.[5][6][7]

Table 2: Recommended Storage Conditions for AHMP Stock Solutions

Storage DurationTemperatureContainerAdditives (Optional)
Short-Term (< 1 week) 4°CAmber glass vial, tightly sealed.0.05% - 0.1% Ascorbic Acid
Long-Term (> 1 week) -20°C to -80°CAmber glass vial, tightly sealed. Purge with inert gas.0.05% - 0.1% Ascorbic Acid, 1 mM EDTA

Experimental Protocols & Visualizations

Potential Oxidative Degradation Pathway

The thiol group of AHMP is the most likely site of initial degradation via oxidation, similar to other mercaptopurines.[1][2]

ahmp This compound (AHMP) sulfinate Purine-8-sulfinate intermediate ahmp->sulfinate + O2 sulfonate Purine-8-sulfonate product sulfinate->sulfonate + O2

Caption: Potential oxidative degradation pathway of AHMP.

Protocol 1: Preparation of a Stabilized AHMP Stock Solution

This protocol provides a general method for preparing a stock solution with enhanced stability. The final concentration and solvent system should be optimized for your specific application.

Materials:

  • This compound (AHMP) powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Deionized water, de-gassed

  • Ascorbic acid

  • Sterile, amber glass vials

  • Sterile 0.22 µm syringe filter

Workflow:

start Start weigh 1. Weigh AHMP and Ascorbic Acid start->weigh dissolve 2. Dissolve in minimal DMSO weigh->dissolve dilute 3. Dilute with de-gassed buffer/water dissolve->dilute filter 4. Sterile filter (0.22 µm) dilute->filter aliquot 5. Aliquot into amber vials filter->aliquot store 6. Purge with N2/Ar and store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stabilized AHMP stock solution.

Procedure:

  • Weigh the required amount of AHMP powder in a sterile microfuge tube.

  • Add ascorbic acid to a final concentration of 0.1% (w/v).

  • Add the minimum volume of DMSO required to fully dissolve the powder. Vortex briefly.

  • Slowly add cold, de-gassed deionized water or your chosen buffer to reach the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).

  • Sterile filter the solution using a 0.22 µm syringe filter into a sterile collection tube.

  • Aliquot the stock solution into single-use volumes in amber glass vials.

  • (Optional but recommended) Gently flush the headspace of each vial with an inert gas (nitrogen or argon) before sealing.

  • Store immediately at -80°C.

Protocol 2: HPLC-UV Method for Monitoring AHMP Degradation

This protocol, adapted from methods for related compounds, can be used to assess the purity of your AHMP solution over time.[8]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol and water or a suitable buffer system. A gradient may be required to resolve degradation products.

  • AHMP reference standard

Procedure:

  • Standard Preparation: Prepare a calibration curve using a freshly prepared and verified AHMP standard.

  • Sample Preparation: Dilute your stored AHMP solution to fall within the range of the calibration curve using the mobile phase as the diluent.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Inject the sample.

    • Monitor at the absorbance maximum for AHMP (this may need to be determined, but wavelengths between 320-350 nm are common for similar thiopurines).[8]

  • Data Analysis:

    • Integrate the peak area for the main AHMP peak.

    • Compare the concentration of your stored sample against its initial concentration. A significant decrease (>10%) indicates degradation.

    • Observe the chromatogram for the appearance of new peaks, which likely correspond to degradation products. These will typically be more polar and have shorter retention times on a C18 column.

References

Troubleshooting inconsistent results in 2-Amino-6-hydroxy-8-mercaptopurine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) assays.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound (AHMP) in research?

A1: this compound is primarily investigated as a preferential inhibitor of xanthine oxidase (XO).[1] Its main application is in studies related to purine metabolism and the development of therapeutic agents for conditions like gout, where reducing uric acid production is beneficial.[2] It is also used as a chemical intermediate in the synthesis of other pharmaceutical compounds, including antiviral and anticancer agents.[3]

Q2: What are the primary methods for quantifying AHMP or its activity?

A2: The two primary analytical approaches for AHMP are:

  • Enzymatic Assays: These assays measure the inhibitory effect of AHMP on xanthine oxidase activity. Typically, this is done by monitoring the production of uric acid from a substrate like xanthine or hypoxanthine via spectrophotometry.[2][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods are used for the direct quantification of AHMP and its related purine analogs in various matrices.[5][6] These methods offer high specificity and can separate AHMP from other potentially interfering compounds.

Q3: What are the key stability and storage considerations for AHMP?

A3: AHMP is a yellow crystalline powder.[7] For optimal stability, it should be stored at 2-8°C.[3] Like other mercaptopurines, it can be susceptible to oxidation, especially in solution.[8] Stock solutions should be prepared fresh, and if storage is necessary, they should be kept at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The addition of antioxidants like ascorbic acid has been shown to improve the stability of related mercaptopurine suspensions.[9]

Q4: My AHMP powder is difficult to dissolve in aqueous buffers. What should I do?

A4: Poor aqueous solubility is a common issue for many small molecule inhibitors.[10] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. When diluting this stock into your aqueous assay buffer, a common issue is the compound "crashing out" or precipitating. To avoid this, ensure the final concentration of the organic solvent is low (typically <0.5% DMSO) and add the stock solution to your buffer while vortexing.[10] Sonication can also aid in dissolving the compound.[10]

Troubleshooting Guides

This section provides guides for two common assay types involving AHMP: Xanthine Oxidase (XO) Inhibition Assays and HPLC Analysis.

Guide 1: Troubleshooting Xanthine Oxidase (XO) Inhibition Assays

This guide addresses common issues when measuring the inhibitory activity of AHMP on xanthine oxidase.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Contaminated reagents or buffers.2. Auto-oxidation of the substrate (e.g., xanthine).3. Interference from endogenous substances in biological samples (e.g., serum).[11]1. Prepare all buffers and substrate solutions fresh for each experiment.2. Run a "no-enzyme" control to check for substrate instability.3. Include a "sample blank" control (e.g., serum + reagents, but no xanthine substrate) and subtract this value from all readings.[11]
Low or No Inhibition Observed 1. Inhibitor Insolubility: AHMP has precipitated out of the assay solution.2. Incorrect Enzyme/Substrate Concentration: Enzyme or substrate levels are too high, requiring a higher inhibitor concentration to see an effect.3. Degradation of AHMP: The compound may be unstable under the assay conditions.1. Visually inspect for precipitate. Try preparing fresh dilutions or using sonication.[10] Ensure the final organic solvent concentration is minimal.2. Optimize enzyme and substrate concentrations by running titration experiments.3. Prepare AHMP solutions immediately before use. Minimize exposure to light and elevated temperatures.
Inconsistent IC50 Values 1. Variable Pre-incubation Time: The time allowed for AHMP to bind to the enzyme is not consistent.2. pH Fluctuation: The buffer capacity is insufficient to maintain a stable pH.3. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor.1. Standardize the pre-incubation time for the enzyme and inhibitor mixture before initiating the reaction with the substrate.[4]2. Verify the pH of your buffer and ensure it is appropriate for the assay.3. Calibrate pipettes regularly and use fresh tips for each component.
Guide 2: Troubleshooting HPLC Analysis of AHMP

This guide focuses on resolving common issues encountered during the direct quantification of AHMP using HPLC.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Silanol Interactions: Residual silanol groups on the silica-based column interact with AHMP.[5]2. Column Overload: The concentration of the injected sample is too high.[12]3. Solvent Mismatch: The sample solvent is stronger than the mobile phase, causing peak distortion.[5]1. Adjust the mobile phase pH to suppress silanol activity. The use of an ion-pairing agent may also be beneficial.[5]2. Dilute the sample and re-inject.[12]3. Dissolve the sample in the initial mobile phase whenever possible.
Variable Retention Times 1. Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase.2. Fluctuations in Column Temperature: The column temperature is not stable.3. Air Bubbles in the System: Bubbles in the pump or detector can affect flow rate and pressure.1. Prepare fresh mobile phase daily and ensure thorough mixing/degassing.2. Use a column oven to maintain a constant and stable temperature.3. Degas the mobile phase and prime the pump to remove any trapped air.
Extraneous or "Ghost" Peaks 1. Contaminated Mobile Phase or Sample: Impurities in solvents or reagents.2. Carryover from Previous Injection: The previous sample was not fully eluted.3. Co-elution of Endogenous Compounds: Components from the sample matrix (e.g., plasma) are eluting at the same time as AHMP.[12]1. Use high-purity HPLC-grade solvents and reagents. Filter samples before injection.2. Implement a robust needle wash protocol and extend the run time or add a high-organic wash step between injections.3. Optimize the mobile phase gradient or switch to a column with different selectivity to improve resolution.

Quantitative Data

The following tables summarize key quantitative parameters relevant to AHMP assays.

Table 1: Inhibitory Activity of AHMP against Xanthine Oxidase

ParameterSubstrateValue (µM)Reference
IC50 Xanthine17.71 ± 0.29[1]
IC50 6-Mercaptopurine0.54 ± 0.01[1]
Ki Xanthine5.78 ± 0.48[1]
Ki 6-Mercaptopurine0.96 ± 0.01[1]

Table 2: Typical HPLC Method Parameters for Purine Analog Analysis

Note: These are general parameters and require optimization for specific instruments and applications.

ParameterTypical Value/ConditionReference
Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)[13]
Mobile Phase Phosphate buffer (e.g., 0.02 M KH₂PO₄, pH 4.0)[13]
Detection Wavelength ~254 nm[13]
Flow Rate 1.0 mL/min[13]
Lower Limit of Quantification (LLOQ) 2-5 ng/mL (for related purines in plasma)

Experimental Protocols

Protocol 1: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of AHMP on xanthine oxidase activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM potassium phosphate buffer, pH 7.5.

    • Xanthine Oxidase (XO) Solution: Prepare a working solution of XO in the assay buffer to achieve a final concentration that gives a linear rate of uric acid production for at least 10 minutes.

    • Substrate Solution: Prepare a solution of xanthine in the assay buffer.

    • AHMP Stock Solution: Prepare a concentrated stock of AHMP in DMSO. Make serial dilutions in the assay buffer to create a range of working concentrations.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add the AHMP solution (or vehicle for control).

    • Add the XO solution to initiate the pre-incubation.

    • Incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[4]

    • Initiate the reaction by adding the xanthine substrate solution.

    • Immediately measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10 minutes) using a plate reader in kinetic mode.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of AHMP.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus AHMP concentration and fit the data to a suitable model to calculate the IC50 value.

Visualizations

G Troubleshooting Workflow for Low XO Inhibition start Low or No Inhibition Observed check_solubility Is there visible precipitate in the well? start->check_solubility solubility_issue Insolubility of AHMP check_solubility->solubility_issue Yes check_enzyme Is the enzyme activity in the positive control as expected? check_solubility->check_enzyme No solubility_solution Action: 1. Prepare fresh dilutions. 2. Use sonication to aid dissolution. 3. Verify final DMSO concentration is <0.5%. solubility_issue->solubility_solution end_node Re-run Assay solubility_solution->end_node enzyme_issue Problem with Enzyme or Substrate check_enzyme->enzyme_issue No check_compound Is the AHMP stock solution fresh? check_enzyme->check_compound Yes enzyme_solution Action: 1. Verify enzyme/substrate concentrations. 2. Check for proper storage of reagents. 3. Run enzyme/substrate titration. enzyme_issue->enzyme_solution enzyme_solution->end_node compound_issue Potential AHMP Degradation check_compound->compound_issue No check_compound->end_node Yes compound_solution Action: 1. Prepare fresh stock solution. 2. Minimize exposure to light and heat. compound_issue->compound_solution compound_solution->end_node

Caption: Troubleshooting workflow for low xanthine oxidase inhibition.

G General Workflow for HPLC Analysis of AHMP cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis sample_prep Sample Preparation (e.g., protein precipitation, filtration) mobile_phase_prep Mobile Phase Preparation (Fresh, Degassed) system_prep System Equilibration (Stable Baseline) injection Inject Sample system_prep->injection separation Separation on C18 Column injection->separation detection UV Detection (~254 nm) separation->detection data_processing Data Processing (Integration, Calibration) detection->data_processing

Caption: General experimental workflow for HPLC analysis of AHMP.

References

Technical Support Center: Enhancing the Bioavailability of Novel Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PurinAnalog-X. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of novel purine analogs, with a focus on enhancing bioavailability.

Disclaimer: The specific purine analog "AHMP (6-(4-((4-(aminomethyl)benzyl)oxy)phenyl)-9H-purin-9-yl)-N,N-diisobutyl-2-(morpholinomethyl)-9H-purine-9-carboxamide)" is not documented in publicly available scientific literature. Therefore, this guide uses a hypothetical purine analog, PurinAnalog-X , to illustrate common challenges and solutions. PurinAnalog-X is presumed to be a poorly soluble kinase inhibitor with potential anti-cancer activity, affecting the mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent oral bioavailability for PurinAnalog-X in our animal studies. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge with novel chemical entities, particularly those with poor aqueous solubility. Key contributing factors can include:

  • Poor Aqueous Solubility: The compound may not adequately dissolve in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.

  • Efflux Transporter Activity: The compound could be actively pumped back into the gastrointestinal lumen by transporters like P-glycoprotein (P-gp).

Q2: What initial in vitro assays should we perform to diagnose the cause of poor bioavailability?

A2: A systematic in vitro evaluation is crucial. We recommend the following sequence of assays:

  • Aqueous Solubility: Determine the solubility of PurinAnalog-X in simulated gastric and intestinal fluids (SGF and SIF).

  • LogP/LogD: Measure the lipophilicity of the compound, which influences its ability to cross cell membranes.

  • Caco-2 Permeability Assay: This assay assesses the bidirectional transport of the compound across a monolayer of human intestinal cells, providing an estimate of its intestinal permeability and identifying if it is a substrate for efflux transporters.

  • Metabolic Stability: Evaluate the stability of PurinAnalog-X in liver microsomes or S9 fractions to determine its susceptibility to first-pass metabolism.

Q3: What formulation strategies can we employ to enhance the oral bioavailability of PurinAnalog-X?

A3: Several formulation strategies can be explored to overcome poor solubility and enhance bioavailability.[1][2] The choice of strategy will depend on the specific physicochemical properties of PurinAnalog-X.

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can improve its dissolution rate.[3][4]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve solubility, and facilitate transport across the intestinal barrier.[5][6]

  • Prodrug Approach: A prodrug is an inactive derivative that is converted to the active drug in the body. This approach can be used to improve solubility or permeability.[4]

Q4: We are using a liposomal formulation for PurinAnalog-X, but are facing stability issues. What are common troubleshooting steps?

A4: Liposomal formulations can be prone to physical and chemical instability. Common issues and troubleshooting steps include:

  • Drug Leakage: This can be caused by improper lipid composition or storage conditions. Consider using lipids with a higher phase transition temperature or incorporating cholesterol to improve membrane rigidity.

  • Aggregation and Fusion: This can be addressed by optimizing the surface charge of the liposomes (e.g., by including charged lipids) or by PEGylating the surface to provide steric hindrance.

  • Oxidation of Lipids: If using unsaturated lipids, the formulation may be susceptible to oxidation. Store under an inert atmosphere and consider adding antioxidants.

Troubleshooting Guides

Guide 1: Low Bioavailability in Preclinical Species
Observed Issue Potential Cause Recommended Troubleshooting Steps
Low Cmax and AUC after oral dosing Poor aqueous solubility- Perform solubility studies in biorelevant media.- Consider particle size reduction (micronization/nanonization).- Explore amorphous solid dispersions or lipid-based formulations.
Low intestinal permeability- Conduct a Caco-2 permeability assay.- If permeability is low, consider a prodrug approach to enhance lipophilicity.
High first-pass metabolism- Perform in vitro metabolic stability assays (liver microsomes/S9).- If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the compound to block metabolic sites.
High variability in plasma concentrations Food effects- Conduct pharmacokinetic studies in both fasted and fed states.
Formulation instability- Assess the physical and chemical stability of the dosing formulation.
Efflux transporter saturation- Perform a bidirectional Caco-2 assay to determine the efflux ratio. If efflux is indicated, consider co-dosing with a known inhibitor of the relevant transporter (e.g., verapamil for P-gp) in in vitro studies to confirm.
Guide 2: Issues with Nanoparticle Formulations
Observed Issue Potential Cause Recommended Troubleshooting Steps
Low encapsulation efficiency Poor drug-carrier interaction- Optimize the drug-to-lipid/polymer ratio.- For liposomes, consider the pH gradient method for loading ionizable drugs.- For polymeric nanoparticles, evaluate different polymer types.
Drug precipitation during formulation- Adjust the solvent system or the rate of solvent evaporation/injection.
Inconsistent particle size Suboptimal formulation or process parameters- Optimize homogenization or sonication parameters.- Ensure consistent temperature and mixing speeds during preparation.
Poor in vivo performance despite good in vitro characteristics Rapid clearance by the reticuloendothelial system (RES)- PEGylate the surface of the nanoparticles to increase circulation time.
Instability in biological fluids- Evaluate nanoparticle stability in plasma.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of PurinAnalog-X and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • A-B (Apical to Basolateral) Transport: PurinAnalog-X is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time.

    • B-A (Basolateral to Apical) Transport: PurinAnalog-X is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.

  • Sample Analysis: The concentration of PurinAnalog-X in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of PurinAnalog-X.

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Group: A cohort of rats is administered PurinAnalog-X intravenously via the tail vein.

    • Oral (PO) Group: Another cohort receives PurinAnalog-X orally via gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of PurinAnalog-X in the plasma samples is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Signaling Pathways and Experimental Workflows

Purine Analog-X and the mTOR Signaling Pathway

Purine analogs can interfere with cellular metabolism, including pathways that are critical for cell growth and proliferation. The mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of these processes and is often dysregulated in cancer. Depletion of purine nucleotides has been shown to inhibit mTORC1 signaling.[1][7]

mTOR_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors TSC_Complex TSC_Complex Growth Factors->TSC_Complex inhibits Nutrients (Amino Acids, Purines) Nutrients (Amino Acids, Purines) mTORC1 mTORC1 Nutrients (Amino Acids, Purines)->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Nucleotide Synthesis Nucleotide Synthesis mTORC1->Nucleotide Synthesis Rheb Rheb Rheb->mTORC1 activates TSC_Complex->Rheb inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Lipid Synthesis->Cell Growth & Proliferation Nucleotide Synthesis->Cell Growth & Proliferation PurinAnalog-X PurinAnalog-X PurinAnalog-X->Nutrients (Amino Acids, Purines) depletes purines

Caption: The mTOR signaling pathway and the potential inhibitory effect of PurinAnalog-X.

Experimental Workflow for Assessing Bioavailability Enhancement

The following workflow outlines the steps to evaluate different formulation strategies for improving the bioavailability of PurinAnalog-X.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Micronization Solubility Solubility & Dissolution F1->Solubility F2 Solid Dispersion F2->Solubility F3 Lipid-Based (SEDDS) F3->Solubility F4 Nanoparticles F4->Solubility Permeability Caco-2 Permeability Solubility->Permeability PK_Study Rat Pharmacokinetic Study Permeability->PK_Study Bioavailability Oral Bioavailability PK_Study->Bioavailability Start Start: Poorly Soluble PurinAnalog-X Start->F1 Start->F2 Start->F3 Start->F4 DNA_Synthesis_Inhibition cluster_cell Cellular Processes PurinAnalog_X PurinAnalog-X Active_Metabolite Active Metabolite (Triphosphate) PurinAnalog_X->Active_Metabolite Intracellular Phosphorylation DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase inhibits or is incorporated by DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis inhibition leads to

References

Long-term storage conditions for 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-6-hydroxy-8-mercaptopurine

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, protection from light is also recommended. For extended storage, maintaining a temperature of 2-8°C is advisable, and for maximum stability, storage at -20°C can be considered, similar to other sensitive purine analogs.

Q2: Is this compound sensitive to light?

Q3: What type of container should I use for storing this compound?

A3: A tightly closed container is essential to protect the compound from moisture and atmospheric contaminants.[2] For solid powder, a well-sealed vial, preferably made of amber glass to protect from light, is recommended.

Q4: What are the visible signs of degradation of this compound?

A4: The pure compound is typically a yellow crystalline powder. Any noticeable change in color, such as darkening or the appearance of discoloration, may indicate degradation. The presence of clumps or a change in the powder's texture could suggest moisture absorption.

Q5: How can I assess the purity of my stored this compound?

A5: The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from potential degradation products.[3][4][5] Other methods like infrared (IR) spectroscopy and titration can also be used to confirm the identity and purity of the compound.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°C (Recommended) or -20°C (Optimal for long-term)A cool environment minimizes the rate of chemical degradation. Lower temperatures further enhance stability.
Light Protect from lightPrevents photo-oxidation of the mercapto group.[1]
Humidity Store in a dry environmentPrevents moisture absorption and potential hydrolysis or clumping.
Container Tightly sealed, amber containerProtects from air, moisture, and light.[2]
Atmosphere An inert atmosphere (e.g., argon or nitrogen) can be considered for maximal stability, although not always necessary for routine storage.Minimizes oxidation.

Troubleshooting Guide

Issue: I observe a change in the color of the powder.

  • Possible Cause: This could be a sign of chemical degradation, possibly due to oxidation or exposure to light.

  • Troubleshooting Steps:

    • Visually inspect the entire stock of the compound for non-uniformity in color.

    • If possible, perform a purity check using a validated analytical method like HPLC to quantify the extent of degradation.

    • If degradation is confirmed, it is recommended to use a new, uncompromised batch of the compound for critical experiments.

    • Review your storage conditions to ensure the compound is protected from light and stored at the recommended temperature.

Issue: The compound has formed clumps.

  • Possible Cause: This is likely due to moisture absorption, which can happen if the container is not sealed properly or if it was opened in a humid environment.

  • Troubleshooting Steps:

    • Ensure the container is always tightly sealed after use.

    • When handling the compound, allow it to equilibrate to room temperature before opening to prevent condensation.

    • If clumping is minor, the compound may still be usable for non-critical applications, but a purity check is advised. For critical experiments, use a fresh stock.

Issue: I am seeing unexpected or inconsistent results in my experiments.

  • Possible Cause: If you have ruled out other experimental errors, the issue could be related to the degradation of your this compound stock, leading to a lower effective concentration or interference from degradation products.

  • Troubleshooting Steps:

    • Prepare fresh solutions from a new or validated stock of the compound.

    • Perform a purity analysis on your current stock to assess its integrity.

    • Refer to the troubleshooting workflow diagram below for a systematic approach to identifying the root cause.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of this compound and can be adapted based on the specific HPLC system and column available.

  • Objective: To determine the purity of a this compound sample by separating it from potential impurities and degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • Phosphate buffer (e.g., 0.025 M potassium phosphate, pH adjusted to 2.6)[6]

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Methodology:

    • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of phosphate buffer (Mobile Phase A) and methanol or acetonitrile (Mobile Phase B).[6]

    • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Prepare a solution of the this compound sample to be tested at a known concentration.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column

      • Flow Rate: 1.0 mL/min[6][7]

      • Injection Volume: 10-20 µL

      • Detector Wavelength: Set the detector to a wavelength where the compound has maximum absorbance (e.g., around 320 nm for similar compounds).[6]

      • Gradient: A typical gradient could be:

        • 0-10 min: 5-80% Mobile Phase B

        • 10-12 min: 80-5% Mobile Phase B

        • 12-15 min: 5% Mobile Phase B (re-equilibration)

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Data Interpretation:

      • Identify the peak corresponding to this compound based on the retention time of the reference standard.

      • Calculate the purity of the sample by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

      • Quantify the concentration of the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Storage Issues start Start: Suspected Degradation (e.g., color change, inconsistent results) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis is_pure Is Purity >95%? purity_analysis->is_pure use_stock Continue using the current stock. Investigate other experimental variables. is_pure->use_stock Yes new_stock Use a new stock of the compound for critical experiments. is_pure->new_stock No contact_support Contact Technical Support for further assistance. use_stock->contact_support review_handling Review handling procedures: - Equilibration to room temp? - Exposure to air/humidity? new_stock->review_handling review_handling->contact_support

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

References

Technical Support Center: Refining Purification of 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Amino-6-hydroxy-8-mercaptopurine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include starting materials, reagents from the synthesis such as phosphorus pentasulfide, and side-products like isomers or oxidized species. Other potential impurities are related mercaptopurine compounds.[1][2]

Q2: What is the general principle behind the purification of this compound?

A2: The purification of this compound often relies on its amphoteric nature. It can be dissolved in a dilute basic solution, such as ammonium hydroxide, to deprotonate the molecule and form a soluble salt. Impurities that are not soluble in the basic solution can be removed by filtration. The desired compound is then precipitated by acidifying the filtrate to its isoelectric point, where it is least soluble.[3][4]

Q3: Can you suggest a suitable solvent system for the recrystallization of this compound?

A3: While specific data for this compound is limited, a common approach for similar purine derivatives involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility and then allowing it to cool slowly to form crystals. Aqueous buffers or mixtures of a polar solvent (like water or ethanol) with a miscible co-solvent could be explored. The choice of solvent will depend on the specific impurities present.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Incomplete precipitation during pH adjustment.Ensure the pH is carefully adjusted to the isoelectric point of this compound. The solution should be thoroughly chilled to maximize precipitation.
Product loss during filtration.Use a fine-porosity filter paper and wash the precipitate with a minimal amount of cold solvent to avoid redissolving the product.
Product is Discolored (e.g., dark or granular) Oxidation of the mercapto group.Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas solvents before use.
Presence of residual reagents from synthesis.Ensure the crude product is thoroughly washed before starting the purification process. The use of a basic wash followed by an acidic wash can help remove a broader range of impurities.
Incomplete Dissolution in Basic Solution Insufficient amount of basic solution.Gradually add more of the dilute basic solution (e.g., ammonium hydroxide) while monitoring for dissolution. Gentle warming may also aid dissolution, but be cautious of potential degradation.
Presence of insoluble impurities.If the product does not fully dissolve, it may indicate the presence of insoluble impurities. Filter the solution to remove these before proceeding to the precipitation step.
Product Fails to Precipitate Upon Acidification Incorrect pH.Verify the pH of the solution. If too much acid was added, the product might form a soluble salt. Re-adjust the pH carefully towards the isoelectric point.
Product concentration is too low.If the product concentration is below its solubility limit even at the isoelectric point, precipitation will not occur. Consider concentrating the solution under reduced pressure before acidification.

Experimental Protocols

Protocol 1: Purification by pH-Mediated Precipitation
  • Dissolution: Dissolve the crude this compound in a dilute ammonium hydroxide solution. Use an amount sufficient to fully dissolve the product, creating a basic solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add a dilute acid, such as acetic acid or hydrochloric acid, dropwise while stirring until the pH reaches approximately 5.[3] The purified product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining salts.

  • Drying: Dry the purified product under a vacuum.

Protocol 2: Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the crude product and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under a vacuum.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product dissolve Dissolve in Dilute Ammonium Hydroxide crude->dissolve filter1 Filter to Remove Insoluble Impurities dissolve->filter1 acidify Acidify with Acetic Acid to pH ~5 filter1->acidify precipitate Precipitate Pure Product acidify->precipitate filter2 Filter to Collect Precipitate precipitate->filter2 wash Wash with Cold Water filter2->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: A typical purification workflow for this compound.

Troubleshooting Troubleshooting Low Purification Yield low_yield Low Yield incomplete_precipitation Incomplete Precipitation? low_yield->incomplete_precipitation product_loss Product Loss During Handling? low_yield->product_loss check_ph Verify & Adjust pH to Isoelectric Point incomplete_precipitation->check_ph Yes use_fine_filter Use Fine Porosity Filter product_loss->use_fine_filter Yes chill_solution Ensure Thorough Chilling check_ph->chill_solution minimal_wash Wash with Minimal Cold Solvent use_fine_filter->minimal_wash

Caption: A logical diagram for troubleshooting low yields during purification.

References

Addressing batch-to-batch variability of 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify and address potential batch-to-batch variability of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AHMP) and what is its primary application?

This compound is a purine analog.[1] Its main use in research is as a preferential inhibitor of xanthine oxidase (XOD).[2] It selectively inhibits the metabolism of the anticancer drug 6-mercaptopurine (6MP) by XOD, which can enhance the therapeutic efficacy of 6MP.[2]

Q2: What are the common causes of batch-to-batch variability in chemical reagents like AHMP?

Batch-to-batch variability in chemical reagents can stem from several factors, including:

  • Purity differences: The percentage of the active compound may vary between batches.

  • Presence of impurities: Different batches may contain varying levels and types of impurities from the synthesis process, such as starting materials, by-products, or intermediates.[3]

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

  • Physical properties: Variations in properties like crystal structure or solubility can affect experimental outcomes.

Q3: How can I assess the quality of a new batch of AHMP?

It is recommended to perform in-house quality control checks on new batches of critical reagents. A combination of analytical techniques can be employed to assess the purity and integrity of AHMP. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of purine analogs.[4][5] Spectroscopic methods like NMR and Mass Spectrometry can provide structural confirmation and identify impurities.

Q4: What are the recommended storage conditions for AHMP?

To ensure stability, this compound should be stored at 2-8°C.[1]

Troubleshooting Guide

This guide addresses common issues that may arise from batch-to-batch variability of AHMP, particularly in the context of its use as a xanthine oxidase inhibitor.

Problem 1: Inconsistent or lower-than-expected inhibition of xanthine oxidase.

  • Potential Cause: The purity of the new AHMP batch may be lower than previous batches, or it may have degraded.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of the current batch of AHMP using a validated analytical method, such as the HPLC protocol provided below. Compare the purity to the manufacturer's certificate of analysis and to previous batches if data is available.

    • Assess for Degradation: Re-evaluate the purity of older batches that previously performed as expected to check for degradation over time.

    • Confirm Identity: Use a technique like mass spectrometry or NMR to confirm the identity of the compound.

    • Check for Inhibitor Insolubility: Ensure that the AHMP is fully dissolved in the assay buffer, as precipitation can lead to lower effective concentrations.[6]

Problem 2: Unexpected side effects or off-target activity in cellular assays.

  • Potential Cause: The presence of active impurities in the AHMP batch could be causing off-target effects.

  • Troubleshooting Steps:

    • Impurity Profiling: Utilize HPLC or LC-MS/MS to identify and quantify any impurities present in the AHMP batch.

    • Forced Degradation Studies: To understand potential degradation products, subject a sample of AHMP to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting mixture.[7][8][9][10] This can help in identifying potential degradants that might be present in a variable batch.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of purine analogs and should be optimized for your specific instrumentation and requirements.

1. Materials and Reagents:

  • This compound (AHMP) sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sodium acetate buffer (0.05 M), pH adjusted to 6.8 with glacial acetic acid[4]

  • HPLC system with a C18 column (e.g., 5 µm, 250 x 4.6 mm) and UV detector[4]

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.05 M sodium acetate buffer (10:90 v/v).[4] Filter through a 0.45 µm membrane filter and degas.[4]

  • Standard Solution: Accurately weigh and dissolve a reference standard of AHMP in a suitable solvent (e.g., 0.1 M NaOH) to prepare a stock solution of known concentration.[4] Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare a solution of the AHMP batch to be tested at the same concentration as the standard solution, using the same diluents.

3. Chromatographic Conditions:

  • Column: C18 (5 µm, 250 x 4.6 mm)[4]

  • Mobile Phase: Acetonitrile : 0.05 M Sodium Acetate Buffer (10:90 v/v), pH 6.8[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: Monitor at a wavelength suitable for purine analogs, typically around 324 nm for similar compounds.[4] A diode array detector can be used to assess peak purity.

  • Injection Volume: 20 µL

4. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Determine the retention time of the main AHMP peak from the standard chromatogram.

  • Calculate the purity of the sample by comparing the peak area of AHMP in the sample chromatogram to the total area of all peaks (assuming all components have a similar response factor at the detection wavelength).

Table 1: Example HPLC Parameters for Purity Analysis

ParameterCondition
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile : 0.05 M Sodium Acetate Buffer (10:90 v/v), pH 6.8
Flow Rate 1.0 mL/min
Detection UV at 324 nm
Injection Volume 20 µL
Expected Retention Time ~3.25 min (based on 6-mercaptopurine)[4]

Visualizations

G cluster_start Start: Inconsistent Experimental Results cluster_investigation Initial Investigation cluster_batch_qc Batch Quality Control cluster_decision Decision and Action start Inconsistent Inhibition or Off-Target Effects check_solubility Is the compound fully dissolved? start->check_solubility check_protocol Review experimental protocol for errors check_solubility->check_protocol Yes run_hplc Perform HPLC analysis on new and old batches check_solubility->run_hplc No, solubility issues addressed check_protocol->run_hplc compare_purity Compare purity profiles run_hplc->compare_purity run_ms Perform Mass Spectrometry for identity and impurity identification compare_purity->run_ms Discrepancies found purity_ok Purity and identity confirmed? compare_purity->purity_ok No significant difference run_ms->purity_ok new_batch Source a new batch of AHMP purity_ok->new_batch No continue_experiment Continue with experiment purity_ok->continue_experiment Yes new_batch->run_hplc optimize_assay Optimize assay conditions (e.g., concentration) continue_experiment->optimize_assay If issues persist

Caption: Troubleshooting workflow for addressing inconsistent experimental results with this compound.

G cluster_purine Purine Metabolism cluster_6mp 6-Mercaptopurine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOD Uric_Acid Uric Acid Xanthine->Uric_Acid XOD Mercaptopurine 6-Mercaptopurine Thiouric_Acid 6-Thiouric Acid Mercaptopurine->Thiouric_Acid XOD Xanthine_Oxidase Xanthine Oxidase (XOD) AHMP 2-Amino-6-hydroxy- 8-mercaptopurine (AHMP) AHMP->Xanthine_Oxidase Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound on Xanthine Oxidase.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-6-hydroxy-8-mercaptopurine and Allopurinol as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A detailed comparison of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) and the established drug allopurinol reveals significant differences in their inhibitory profiles against xanthine oxidase (XO), a key enzyme in purine metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, comparative efficacy based on experimental data, and the methodologies used for their evaluation.

Allopurinol, a cornerstone in the management of hyperuricemia and gout for decades, functions as a non-selective inhibitor of xanthine oxidase.[1][2] It competitively inhibits the enzyme, and its active metabolite, oxypurinol, is a more potent, non-competitive inhibitor.[3][4] This inhibition blocks the conversion of hypoxanthine to xanthine and then to uric acid, thereby reducing uric acid levels in the blood.[5][6][7] While effective, allopurinol's non-selective nature can lead to the accumulation of xanthine and hypoxanthine, potentially causing complications like xanthine nephropathy, especially in the context of chemotherapy where purine breakdown is accelerated.[8][9][10]

In contrast, this compound (AHMP) has been identified as a preferential inhibitor of xanthine oxidase.[8][9][11] Its primary research value lies in its ability to selectively inhibit the XO-mediated metabolism of the anticancer drug 6-mercaptopurine (6MP) over the metabolism of natural purine substrates like xanthine.[8][9][11] This preferential inhibition is crucial in combination cancer chemotherapy to increase the bioavailability of 6MP without significantly disrupting the natural purine degradation pathway.[8][10]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data on the inhibitory potency of AHMP and allopurinol against bovine milk xanthine oxidase using two different substrates: xanthine (the natural substrate) and 6-mercaptopurine (a chemotherapy drug also metabolized by XO).

InhibitorSubstrateIC50 (μM)Ki (μM)Inhibition TypeReference
This compound (AHMP) Xanthine17.71 ± 0.295.78 ± 0.48Competitive[8][9][10]
6-Mercaptopurine0.54 ± 0.01 0.96 ± 0.01 Competitive[8][9][10]
Allopurinol Xanthine2.36 ± 0.03-Competitive[8]
6-Mercaptopurine1.92 ± 0.03-Competitive[8]

Data sourced from Kalra et al., BMC Biochemistry 2007.[8]

The data clearly illustrates that AHMP is significantly more potent at inhibiting the metabolism of 6-mercaptopurine (IC50 of 0.54 μM) compared to xanthine (IC50 of 17.71 μM). Allopurinol, however, inhibits the metabolism of both substrates with similar potency.

Mechanism of Action and Metabolic Pathways

Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Allopurinol and AHMP act as competitive inhibitors by binding to the active site of the enzyme. The diagram below illustrates the purine metabolism pathway and the points of inhibition.

PurineMetabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid Mercaptopurine 6-Mercaptopurine XO3 Xanthine Oxidase Mercaptopurine->XO3 ThiouricAcid 6-Thiouric Acid XO1->Xanthine Oxidation XO2->UricAcid Oxidation XO3->ThiouricAcid Oxidation Allopurinol Allopurinol Allopurinol->XO1 Inhibits Allopurinol->XO2 Inhibits Allopurinol->XO3 Inhibits AHMP 2-Amino-6-hydroxy- 8-mercaptopurine AHMP->XO2 Weakly Inhibits AHMP->XO3 Strongly Inhibits

Caption: Purine metabolism and xanthine oxidase inhibition.

Experimental Protocols

The determination of xanthine oxidase inhibitory activity is typically performed using a spectrophotometric in vitro assay.

Objective: To measure the inhibitory effect of test compounds on the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • This compound (test compound)

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Hydrochloric Acid (HCl) (e.g., 1N) to stop the reaction

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).

    • Prepare a stock solution of xanthine in the same buffer (e.g., 150 µM).

    • Prepare stock solutions of the test compound (AHMP) and positive control (Allopurinol) in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup (96-well plate format):

    • Blank: Phosphate buffer and vehicle (DMSO).

    • Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and vehicle.

    • Test: Phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Reaction and Measurement:

    • Pre-incubate the assay mixtures (enzyme, buffer, and inhibitor/vehicle) at 25°C for 15 minutes.[12]

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Incubate the plate at 25°C for 30 minutes.[12]

    • Stop the reaction by adding HCl.

    • Measure the absorbance of each well at approximately 290-295 nm, the wavelength at which uric acid has maximum absorbance.[12][13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Acontrol - Ablank) - (Asample - Ablank) ] / (Acontrol - Ablank) x 100[13]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following diagram outlines the general workflow for this experimental protocol.

ExperimentalWorkflow Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) Setup Assay Plate Setup (Blank, Control, Test) Prep->Setup Preincubation Pre-incubation (Enzyme + Inhibitor) 15 min @ 25°C Setup->Preincubation Initiation Reaction Initiation (Add Substrate) Preincubation->Initiation Incubation Reaction Incubation 30 min @ 25°C Initiation->Incubation Termination Reaction Termination (Add HCl) Incubation->Termination Measurement Absorbance Measurement (~295 nm) Termination->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis

Caption: Experimental workflow for xanthine oxidase inhibition assay.

Conclusion

Both this compound and allopurinol are effective inhibitors of xanthine oxidase, but they exhibit distinct profiles. Allopurinol acts as a broad-spectrum inhibitor, impacting the metabolism of both endogenous purines and purine analogue drugs. This makes it a suitable therapeutic for conditions of general uric acid overproduction.

AHMP, however, demonstrates a valuable preferential inhibitory activity. Its potent and selective inhibition of 6-mercaptopurine metabolism, while having a much weaker effect on xanthine metabolism, positions it as a promising research tool and a potential candidate for adjunctive therapy in specific cancer treatments. This selectivity could allow for the enhancement of the therapeutic window of purine analogue drugs by reducing their metabolic clearance without causing significant disruption to normal purine homeostasis. Further research into the in vivo efficacy and safety of AHMP is warranted to explore its full therapeutic potential.

References

A Comparative Guide to Xanthine Oxidase Inhibitors: Febuxostat vs. 2-Amino-6-hydroxy-8-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of febuxostat, a clinically approved medication for hyperuricemia, and 2-Amino-6-hydroxy-8-mercaptopurine (AHMP), a research compound. The analysis focuses on their respective mechanisms of action, inhibitory potency, and safety profiles, supported by experimental data and detailed protocols.

Overview and Mechanism of Action

Both febuxostat and this compound function by inhibiting xanthine oxidase (XO), a critical enzyme in the purine degradation pathway. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated uric acid levels can lead to hyperuricemia and gout.[3][4]

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[5][6] It works by non-competitively binding to the molybdenum pterin center, the active site of the enzyme, thereby blocking the production of uric acid.[5] Its non-purine structure is a key distinction from older inhibitors like allopurinol, which are purine analogs and may inhibit other enzymes in purine and pyrimidine metabolism.[6][7]

This compound (AHMP) is a purine analog primarily investigated for its potential to preferentially inhibit the xanthine oxidase-mediated metabolism of the anticancer drug 6-mercaptopurine (6-MP).[8][9] The goal of its co-administration with 6-MP is to increase the therapeutic efficacy of the chemotherapy drug while avoiding the accumulation of xanthine that can occur with non-selective inhibitors like allopurinol, potentially preventing complications such as xanthine nephropathy.[8][9]

G Purine Metabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Mercaptopurine 6-Mercaptopurine (6-MP) ThiouricAcid 6-Thiouric Acid Mercaptopurine->ThiouricAcid XO XO Xanthine Oxidase (XO) Febuxostat Febuxostat (Non-purine, Selective) Febuxostat->XO Potent Inhibition AHMP 2-Amino-6-hydroxy- 8-mercaptopurine (AHMP) (Purine Analog) AHMP->XO Preferential Inhibition (re: 6-MP vs Xanthine)

Caption: Simplified purine metabolism pathway showing points of xanthine oxidase inhibition.

Comparative In Vitro Inhibitory Potency

The efficacy of a xanthine oxidase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these parameters indicates greater potency. Experimental data reveals a significant difference in potency between the two compounds.

Febuxostat is an exceptionally potent inhibitor of xanthine metabolism, with IC50 and Ki values in the nanomolar range.[10][11] In contrast, AHMP's inhibitory effect on xanthine metabolism is substantially weaker, with values in the micromolar range.[8][9] Notably, AHMP is significantly more effective at inhibiting the metabolism of 6-mercaptopurine than it is at inhibiting the metabolism of xanthine, highlighting its preferential action.[8][9]

ParameterSubstrateThis compoundFebuxostat
IC50 Xanthine17.71 µM[8][9]1.8 nM[10][11]
6-Mercaptopurine0.54 µM[8][9]N/A
Ki Xanthine5.78 µM[8][9]0.6 - 0.96 nM[6][10]
6-Mercaptopurine0.96 µM[8][9]N/A

Clinical Efficacy and Safety Profile

Clinical data is available exclusively for febuxostat, as AHMP remains a preclinical research compound.

Febuxostat

Efficacy: Multiple clinical trials have demonstrated the efficacy of febuxostat in lowering serum uric acid (sUA) levels in patients with gout.[4][12] The CONFIRMS trial, a large-scale study, showed that febuxostat at 80 mg daily was superior to both febuxostat 40 mg and a standard 300 mg dose of allopurinol in achieving the primary endpoint of sUA <6.0 mg/dL.[13][14]

Clinical Trial Endpoint (CONFIRMS Trial)Febuxostat 40 mgFebuxostat 80 mgAllopurinol (300/200 mg)
% Patients with sUA <6.0 mg/dL (All Subjects) 45%[13][14]67%[13][14]42%[13][14]
% Patients with sUA <6.0 mg/dL (Mild/Moderate Renal Impairment) 50%[13][14]72%[13][14]42%[13][14]

Pharmacokinetics & Safety: Febuxostat is administered orally and has an elimination half-life of approximately 5 to 8 hours.[15] Common side effects include nausea, diarrhea, joint pain, and elevated liver enzymes.[5] A significant safety concern is the increased risk of cardiovascular-related death compared to allopurinol, particularly in patients with a history of cardiovascular disease.[16][17] This has led to an FDA "black box" warning, and treatment with febuxostat is not recommended for patients with pre-existing major cardiovascular conditions unless no other options are suitable.[17][18]

This compound (AHMP)

Efficacy: There are no clinical trials evaluating AHMP for the treatment of hyperuricemia. Its development is focused on its role in combination cancer chemotherapy.[8][9]

Pharmacokinetics & Safety: No clinical pharmacokinetic data is available. A single-dose acute toxicity study in mice suggested the compound was non-toxic at the doses tested.[8] However, material safety data sheets indicate it is a skin, eye, and respiratory irritant.[19][20] As a purine analog related to the cytotoxic drug 6-mercaptopurine, extensive toxicological studies would be required to establish a clinical safety profile.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This section details a generalized spectrophotometric protocol for determining the in vitro inhibitory activity of a test compound against xanthine oxidase. This method measures the enzymatic conversion of xanthine to uric acid, which can be monitored by the increase in absorbance at approximately 295 nm.[21][22][23]

G Workflow for In Vitro Xanthine Oxidase Inhibition Assay A Reagent Preparation (Buffer, XO Enzyme, Substrate, Test Compounds) B Assay Plate Setup (96-well) - Add Buffer - Add Test Compound / Vehicle - Add XO Enzyme Solution A->B C Pre-incubation (e.g., 15 min at 25°C) B->C D Initiate Reaction (Add Xanthine Substrate) C->D E Kinetic Measurement (Read Absorbance @ 295 nm over 15-30 min) D->E F Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 / Ki values E->F

Caption: Generalized workflow for a spectrophotometric xanthine oxidase inhibition assay.

I. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • Test Compounds (Febuxostat, AHMP) and Positive Control (e.g., Allopurinol)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

II. Reagent Preparation:

  • Buffer: Prepare 70 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer. A typical final concentration in the assay is 0.05 U/mL.[22][23]

  • Xanthine Substrate Solution: Prepare a 150-300 µM solution of xanthine in the phosphate buffer.[22][23]

  • Test Compound Solutions: Prepare stock solutions of the test compounds and positive control in DMSO. Create serial dilutions at various concentrations to determine IC50 values.

III. Assay Procedure (96-well plate format):

  • To appropriate wells, add 50 µL of the test compound solution (or vehicle for control wells).

  • Add 30 µL of phosphate buffer.[23]

  • Add 40 µL of the xanthine oxidase solution to all wells except the blank.[23]

  • Pre-incubate: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[22][23]

  • Initiate Reaction: Add 60 µL of the xanthine substrate solution to all wells to start the reaction.[23]

  • Measure Absorbance: Immediately begin measuring the absorbance at 295 nm using a microplate reader. Take kinetic readings every minute for 15 to 30 minutes.[22]

IV. Data Analysis:

  • Determine the rate of uric acid formation by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_Control - Rate_Blank) - (Rate_Sample - Rate_Blank) ] / (Rate_Control - Rate_Blank) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Further kinetic studies (e.g., Dixon plots) can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.[10]

Conclusion

The comparative analysis reveals that febuxostat and this compound are distinct compounds with different therapeutic profiles and objectives.

  • Febuxostat is a highly potent, clinically validated xanthine oxidase inhibitor for the management of hyperuricemia and gout. Its efficacy is well-documented, though its use is tempered by a significant warning regarding cardiovascular risk, making patient selection critical.

  • This compound is a preclinical compound that is a much weaker inhibitor of xanthine metabolism than febuxostat. Its primary area of interest is not in treating hyperuricemia but in selectively modulating the metabolism of 6-mercaptopurine to potentially improve cancer chemotherapy regimens. Its safety profile in humans is unknown, and it is not a viable alternative to febuxostat for gout or hyperuricemia at its current stage of development.

References

Unveiling the Selectivity of 2-Amino-6-hydroxy-8-mercaptopurine for Xanthine Oxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) as a selective inhibitor of xanthine oxidase (XO). Its inhibitory effects are contrasted with other well-established XO inhibitors, supported by experimental data to inform research and drug development efforts.

Quantitative Comparison of Inhibitory Potency

The selectivity of this compound (AHMP) for xanthine oxidase (XO) is particularly noteworthy when different substrates are considered. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values for AHMP and other common XO inhibitors. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorSubstrateIC50 (µM)Ki (µM)Source
This compound (AHMP) Xanthine17.71 ± 0.295.78 ± 0.48
6-Mercaptopurine0.54 ± 0.010.96 ± 0.01
Allopurinol Xanthine0.2 - 502.12
Febuxostat Xanthine0.00180.0006
Topiroxostat Xanthine0.00530.0057

Table 1: Comparative inhibitory activity (IC50 and Ki) of various compounds against xanthine oxidase with xanthine as the substrate.

InhibitorIC50 Ratio (Xanthine / 6-Mercaptopurine)Ki Ratio (Xanthine / 6-Mercaptopurine)
This compound (AHMP) ~32.8~6.0

Table 2: Substrate-dependent selectivity of this compound (AHMP) for xanthine oxidase.

The data clearly demonstrates that AHMP is a significantly more potent inhibitor of xanthine oxidase when 6-mercaptopurine is the substrate compared to the natural substrate, xanthine. This preferential inhibition is a key characteristic that distinguishes it from broad-spectrum inhibitors like allopurinol and the more potent non-purine inhibitors, febuxostat and topiroxostat.

Signaling Pathway and Mechanism of Action

Xanthine oxidase is a critical enzyme in the purine degradation pathway, responsible for the final two steps in the formation of uric acid. Elevated levels of uric acid are associated with conditions such as gout. Xanthine oxidase inhibitors block this pathway, thereby reducing uric acid production.

purine_pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XO_Inhibitors Xanthine Oxidase Inhibitors XanthineOxidase_target XO_Inhibitors->XanthineOxidase_target Broad Inhibition AHMP 2-Amino-6-hydroxy- 8-mercaptopurine AHMP->XanthineOxidase_target Preferential Inhibition (with 6-MP as substrate)

Caption: Purine degradation pathway and points of inhibition by xanthine oxidase inhibitors.

Experimental Protocols

The following is a generalized protocol for an in vitro xanthine oxidase inhibition assay, a common method used to determine the inhibitory potential of compounds like AHMP.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

1. Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 290-295 nm, and the rate of increase in absorbance is proportional to the enzyme's activity. The inhibitory effect of a test compound is determined by the reduction in this rate.

2. Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Test inhibitor (e.g., this compound)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of the test inhibitor and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and the vehicle (e.g., DMSO).

    • Control wells (No inhibitor): Add buffer, xanthine oxidase solution, and the vehicle.

    • Test wells: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive control wells: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • Reaction Initiation: Add the xanthine substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

4. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) start->reagent_prep assay_setup Assay Setup in 96-Well Plate (Blank, Control, Test, Positive Control) reagent_prep->assay_setup pre_incubation Pre-incubation (e.g., 25°C for 15 min) assay_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Measure Absorbance at 295 nm over time) reaction_init->data_acq data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro xanthine oxidase inhibition assay.

Conclusion

This compound demonstrates a distinct and valuable characteristic as a preferential inhibitor of xanthine oxidase, with significantly higher potency when 6-mercaptopurine is the substrate compared to xanthine. This selectivity profile contrasts with the broad-spectrum inhibition of allopurinol and the high potency of non-purine inhibitors like febuxostat and topiroxostat. For researchers investigating the metabolic pathways of purine analogs or seeking to modulate specific enzymatic activities without globally suppressing uric acid production, AHMP presents a compelling tool. The provided data and protocols offer a foundation for further comparative studies and the exploration of its potential applications in drug development and biomedical research.

A Head-to-Head Comparison of Purine-Based Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of purine-based xanthine oxidase (XO) inhibitors, with a primary focus on the cornerstone of hyperuricemia therapy, Allopurinol, and other purine analogs. Xanthine oxidase is a critical enzyme in the purine degradation pathway, catalyzing the final two steps that lead to the production of uric acid. Elevated levels of uric acid are implicated in conditions such as gout and hyperuricemia. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the biochemical pathway and experimental workflows to aid in research and development.

Mechanism of Action and Biochemical Pathway

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Purine-based inhibitors, due to their structural similarity to the natural substrates of the enzyme, act as competitive inhibitors.

Allopurinol, a structural isomer of hypoxanthine, is the most well-known purine-based XO inhibitor.[1] It is metabolized by xanthine oxidase to its active metabolite, oxypurinol (also known as alloxanthine).[2][3] Oxypurinol is a more potent, non-competitive inhibitor that binds tightly to the molybdenum center of the enzyme, leading to what is often described as suicide inhibition.[4] This inhibition of xanthine oxidase reduces the production of uric acid.[5]

dot

Purine_Metabolism cluster_pathway Purine Degradation Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allopurinol Allopurinol (Purine Analog) Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->Xanthine Inhibits

Caption: Purine Catabolism and Allopurinol Inhibition.

Comparative Efficacy and Potency

The inhibitory potential of xanthine oxidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for Allopurinol and other purine analogs.

InhibitorIC50 (µM)Ki (µM)Type of Inhibition
Allopurinol0.2–50[6]0.1-7.3[7]Competitive
Oxypurinol--Non-competitive[2]
8-azaadenine0.54[8]0.66[8]Mixed (competitive-non-competitive)[8]
4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine5.91[8]1.54[8]Competitive[8]
4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine8.17[8]6.61[8]Mixed (competitive-non-competitive)[8]
4-aminopyrazolo[3,4-d]pyrimidine25.46[8]26.79[8]Competitive[8]

Clinical Comparison

While a plethora of purine analogs have been investigated, Allopurinol remains the most clinically significant. The following table compares the clinical characteristics of Allopurinol with the non-purine inhibitor Febuxostat for context, as direct clinical trial data for other purine analogs is limited.

FeatureAllopurinolFebuxostat (Non-Purine Analog)
Primary Indication Hyperuricemia, Gout[3]Hyperuricemia, Gout[5]
Dosing Starting dose 100 mg/day, titrated up to 800 mg/day[9]Starting dose 40 mg/day, can be increased to 80 mg/day[9]
Efficacy Effective in lowering serum urate levels, though higher doses may be needed.[9]More effective than fixed-dose allopurinol (300 mg) in achieving target serum urate levels.[9]
Metabolism Metabolized to the active metabolite oxypurinol.[10]Primarily metabolized in the liver.[11]
Excretion Primarily renal.[10]Both urine and feces.[12]
Use in Renal Impairment Dose adjustment required.[9]No dose adjustment needed in mild to moderate renal impairment.[9]
Adverse Effects Skin rash, hypersensitivity syndrome (rare but severe), gastrointestinal upset.[13]Liver function abnormalities, nausea, arthralgia, potential for increased cardiovascular events.[9][14]

Experimental Protocols

Spectrophotometric Assay for Xanthine Oxidase Activity

This assay quantifies the inhibitory effect of a compound on xanthine oxidase activity by measuring the formation of uric acid, which absorbs light at 295 nm.[8][15]

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 295 nm

  • Potassium phosphate buffer (70 mM, pH 7.5)

  • Xanthine Oxidase solution (e.g., 0.05 U/mL in buffer)

  • Xanthine substrate solution (e.g., 300 µM in buffer)

  • Inhibitor solutions (e.g., Allopurinol and test compounds in DMSO)

  • DMSO (as a control)

Procedure:

  • Add 50 µL of the inhibitor solution (or DMSO for control) to the wells of the 96-well plate.

  • Add 30 µL of potassium phosphate buffer.

  • Add 40 µL of the xanthine oxidase solution to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.[15]

  • Initiate the reaction by adding 60 µL of the xanthine substrate solution.

  • Immediately begin measuring the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes.[15]

Data Analysis:

  • Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Buffer - Enzyme (XO) - Substrate (Xanthine) - Inhibitors B Dispense Inhibitor/Control into 96-well plate A->B C Add Buffer and Xanthine Oxidase B->C D Pre-incubate C->D E Initiate reaction with Xanthine D->E F Measure Absorbance at 295 nm (Kinetic Reading) E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Determine % Inhibition G->H I Plot Dose-Response Curve and Calculate IC50 H->I

Caption: General workflow for comparing xanthine oxidase inhibitors.

Conclusion

Allopurinol remains the primary purine-based xanthine oxidase inhibitor in clinical use, demonstrating effective reduction of serum uric acid levels. While other purine analogs have shown inhibitory activity in vitro, they have not been as extensively developed for clinical applications. The exploration of these and other novel purine-based inhibitors continues to be an active area of research, with the goal of developing therapies with improved efficacy and safety profiles for the management of hyperuricemia and gout.

References

Comparative Analysis of 2-Amino-6-hydroxy-8-mercaptopurine Cross-reactivity with Oxidoreductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cross-Reactivity Profile of 2-Amino-6-hydroxy-8-mercaptopurine

This compound (AHMP) is a purine analog that has garnered research interest primarily for its potent and selective inhibition of xanthine oxidase (XOD), an enzyme crucial in purine metabolism. This guide provides a comparative analysis of the known cross-reactivity of AHMP with oxidoreductases, supported by available experimental data. While extensive research has focused on its interaction with xanthine oxidase, data on its cross-reactivity with other oxidoreductases remains limited. This document summarizes the existing findings and provides detailed experimental protocols to facilitate further investigation into the broader cross-reactivity profile of AHMP.

Quantitative Data Summary

Currently, quantitative data on the inhibitory activity of this compound is predominantly available for xanthine oxidase. The tables below summarize the key inhibition parameters from published studies.

Table 1: Inhibition of Xanthine Oxidase by this compound (AHMP)

SubstrateIC50 (µM)Ki (µM)
Xanthine17.71 ± 0.29[1]5.78 ± 0.48[1]
6-Mercaptopurine (6-MP)0.54 ± 0.01[1]0.96 ± 0.01[1]

Table 2: Comparative IC50 Values of Other Purine Analogs against Xanthine Oxidase

CompoundSubstrateIC50 (µM)
AllopurinolXanthinePotent Inhibitor[2]
2-amino-6-purinethiol (APT)Xanthine16.38 ± 0.21[1]
2-amino-6-purinethiol (APT)6-Mercaptopurine (6-MP)2.57 ± 0.08[1]

Signaling Pathways and Experimental Workflows

To visualize the interaction of AHMP with purine metabolism and the general workflows for assessing oxidoreductase inhibition, the following diagrams are provided.

cluster_purine Purine Metabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOD Uric Acid Uric Acid Xanthine->Uric Acid XOD 6-Mercaptopurine 6-Mercaptopurine 6-Thiouric Acid 6-Thiouric Acid 6-Mercaptopurine->6-Thiouric Acid XOD AHMP AHMP Xanthine Oxidase Xanthine Oxidase AHMP->Xanthine Oxidase Inhibits

Caption: Interaction of AHMP with the Xanthine Oxidase pathway in purine metabolism.

cluster_workflow General Oxidoreductase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Enzyme & Inhibitor Incubation Enzyme & Inhibitor Incubation Prepare Reagents->Enzyme & Inhibitor Incubation Substrate Addition Substrate Addition Enzyme & Inhibitor Incubation->Substrate Addition Measure Activity Measure Activity Substrate Addition->Measure Activity Data Analysis Data Analysis Measure Activity->Data Analysis

Caption: A generalized workflow for determining oxidoreductase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following are established protocols for key oxidoreductases that can be adapted for testing the cross-reactivity of this compound.

Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for determining the inhibition of xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound (AHMP)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the potassium phosphate buffer.

    • Dissolve AHMP and allopurinol in DMSO to create stock solutions. Further dilute with buffer to desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound (AHMP) or control (allopurinol or buffer with DMSO) to the respective wells.

    • Add 25 µL of the xanthine oxidase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 150 µL of the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader. The rate of uric acid formation is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldehyde Oxidase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of AHMP against aldehyde oxidase.

Materials:

  • Human liver cytosol (as a source of aldehyde oxidase)

  • A suitable aldehyde oxidase substrate (e.g., phthalazine, vanillin)

  • This compound (AHMP)

  • A known aldehyde oxidase inhibitor (e.g., raloxifene) as a positive control

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing human liver cytosol, phosphate buffer, and the test compound (AHMP) or positive control at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the aldehyde oxidase substrate.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining substrate concentration.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining substrate against time to determine the elimination rate constant (k).

    • Calculate the in vitro intrinsic clearance (CLint) from the elimination rate constant.

    • Determine the IC50 value by plotting the percentage of inhibition of substrate metabolism against the logarithm of the inhibitor concentration.

Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for measuring the inhibition of monoamine oxidase A (MAO-A) and B (MAO-B).

Materials:

  • Recombinant human MAO-A and MAO-B

  • A suitable MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

  • This compound (AHMP)

  • Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the assay buffer.

    • Add the test compound (AHMP) or positive controls at various concentrations.

    • Add the MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the fluorescence signal of the control (enzyme and substrate without inhibitor) and the sample wells.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration for both MAO-A and MAO-B.

Conclusion

The available data strongly indicates that this compound is a potent and selective inhibitor of xanthine oxidase, particularly when 6-mercaptopurine is the substrate. This suggests its potential utility in modulating the metabolism of purine-based drugs. However, the lack of published studies on its cross-reactivity with other oxidoreductases, such as aldehyde oxidase and monoamine oxidase, represents a significant knowledge gap.

The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the broader inhibitory profile of AHMP. Such studies are essential for a comprehensive understanding of its selectivity and potential off-target effects, which is critical for its further development and application in research and therapeutic contexts. Future investigations should aim to generate comparative quantitative data (IC50 and Ki values) for AHMP against a panel of oxidoreductases to fully elucidate its cross-reactivity profile.

References

A Comparative In Vivo Efficacy Analysis of 2-Amino-6-hydroxy-8-mercaptopurine in Combination with 6-Mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) when used in combination with the chemotherapeutic agent 6-mercaptopurine (6-MP). The primary therapeutic strategy behind this combination is the selective inhibition of xanthine oxidase (XOD) by AHMP, which in turn enhances the bioavailability and therapeutic efficacy of 6-MP. This guide synthesizes available preclinical data, offers a comparative perspective with other xanthine oxidase inhibitors, and provides detailed experimental protocols for in vivo evaluation.

Introduction to this compound

This compound is a purine analog that acts as a preferential inhibitor of xanthine oxidase (XOD).[1][2] XOD is a key enzyme responsible for the metabolic degradation of 6-mercaptopurine (6-MP), a widely used drug in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel diseases, into the inactive metabolite 6-thiouric acid.[1][2][3] By selectively inhibiting this metabolic pathway, AHMP has the potential to increase the systemic exposure and therapeutic window of 6-MP. This approach aims to improve treatment outcomes and potentially reduce the required dose of 6-MP, thereby minimizing its associated toxicities.

Comparative In Vitro Inhibitory Activity

While direct comparative in vivo efficacy studies for an AHMP and 6-MP combination are not extensively available in the public domain, in vitro studies have characterized AHMP as a potent and selective inhibitor of XOD. The following table summarizes the IC50 values of AHMP and another preferential XOD inhibitor, 2-amino-6-purinethiol (APT), against XOD with both xanthine and 6-MP as substrates. For comparison, allopurinol, a non-selective XOD inhibitor, is also included.

InhibitorSubstrateIC50 (μM)
This compound (AHMP) Xanthine17.71 ± 0.29
6-MP0.54 ± 0.01
2-Amino-6-purinethiol (APT) Xanthine16.38 ± 0.21
6-MP2.57 ± 0.08
Allopurinol XanthineData not specified
6-MPData not specified

Data sourced from Kalra et al., 2007.[2]

The data clearly indicates that AHMP is a more potent inhibitor of XOD when 6-MP is the substrate compared to xanthine, highlighting its preferential inhibitory activity.[2] This selectivity is advantageous as it minimizes the disruption of normal purine metabolism, a concern with non-selective inhibitors like allopurinol which can lead to complications such as xanthine nephropathy.[1][2]

In Vivo Efficacy: A Comparative Outlook

Direct, peer-reviewed in vivo studies detailing the efficacy of a this compound and 6-mercaptopurine combination in animal models of disease were not identified in the conducted search. However, the in vivo efficacy of combining a non-selective XOD inhibitor, allopurinol, with 6-MP has been evaluated in pediatric acute lymphoblastic leukemia patient-derived xenograft (PDX) models.[4] These studies provide a benchmark for the potential efficacy of a preferential inhibitor like AHMP.

In a study utilizing four ALL PDX models, the combination of allopurinol and 6-MP demonstrated a trend towards improved event-free survival compared to 6-MP monotherapy.[4] Furthermore, the combination therapy led to a significant reduction in the levels of the hepatotoxic metabolite of 6-MP, 6-methylmercaptopurine (6-MMP), while increasing the levels of the active metabolite, DNA-incorporated thioguanine (DNA-TG), in the bone marrow and spleen of the PDX models.[4]

Preliminary toxicological evaluations of AHMP in a single-dose acute toxicity study in mice suggested that the inhibitor was non-toxic at the tested doses.[1][2]

Signaling and Metabolic Pathways

The following diagrams illustrate the purine metabolism pathway and a proposed experimental workflow for evaluating the in vivo efficacy of the combination therapy.

Caption: 6-Mercaptopurine Metabolism and Purine Synthesis Pathways.

experimental_workflow cluster_setup Animal Model and Treatment Groups cluster_treatment Treatment and Monitoring cluster_endpoints Efficacy and Biomarker Analysis start Establishment of ALL PDX Mouse Model randomization Randomization of Mice into Treatment Groups start->randomization group1 Vehicle Control randomization->group1 group2 6-MP Monotherapy randomization->group2 group3 6-MP + Allopurinol randomization->group3 group4 6-MP + AHMP randomization->group4 treatment Daily Oral Gavage (e.g., 28 days) group1->treatment group2->treatment group3->treatment group4->treatment monitoring Monitor Body Weight, Clinical Signs, and Survival treatment->monitoring euthanasia Euthanasia at Predefined Endpoint monitoring->euthanasia tumor Tumor Burden Analysis (e.g., Spleen Weight, Bioluminescence) euthanasia->tumor blood Blood Collection for Metabolite Analysis (LC-MS/MS) euthanasia->blood tissue Tissue Collection (Bone Marrow, Spleen) for DNA-TG Analysis euthanasia->tissue data_analysis Statistical Analysis of Survival, Tumor Growth, and Metabolite Levels tumor->data_analysis blood->data_analysis tissue->data_analysis

Caption: Proposed In Vivo Efficacy Experimental Workflow.

Experimental Protocols

The following is a representative experimental protocol for a comparative in vivo efficacy study, adapted from methodologies used in similar preclinical studies.[4][5]

1. Animal Model

  • Model: Patient-Derived Xenograft (PDX) model of Acute Lymphoblastic Leukemia (ALL) in immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

  • Establishment: Engraftment of human ALL cells from patient samples into the mice. Tumor burden can be monitored via bioluminescence imaging if luciferase-expressing cell lines are used, or by monitoring peripheral blood for human CD45+ cells.

2. Treatment Groups

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

  • Group 2: 6-mercaptopurine (e.g., 25-50 mg/kg, oral gavage, daily)

  • Group 3: 6-mercaptopurine (e.g., 12.5-25 mg/kg, oral gavage, daily) + Allopurinol (e.g., 10 mg/kg, oral gavage, daily)

  • Group 4: 6-mercaptopurine (e.g., 12.5-25 mg/kg, oral gavage, daily) + this compound (dose to be determined by pharmacokinetic and tolerability studies)

3. Efficacy Endpoints

  • Primary Endpoint: Event-free survival (event defined as disease progression requiring euthanasia).

  • Secondary Endpoints:

    • Tumor growth inhibition (measured by bioluminescence or spleen weight at the end of the study).

    • Body weight changes and clinical signs of toxicity.

4. Pharmacokinetic and Pharmacodynamic Analysis

  • Blood Sampling: Collect blood samples at specified time points to measure plasma concentrations of 6-MP and its metabolites (6-thiouric acid, 6-methylmercaptopurine, and 6-thioguanine nucleotides) using a validated LC-MS/MS method.

  • Tissue Analysis: At the end of the study, collect bone marrow and spleen to quantify the levels of DNA-incorporated thioguanine (DNA-TG), the active metabolite of 6-MP.

5. Statistical Analysis

  • Survival data will be analyzed using Kaplan-Meier curves and the log-rank test.

  • Tumor growth and metabolite data will be analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences between treatment groups.

Conclusion

This compound shows promise as a preferential xanthine oxidase inhibitor for use in combination with 6-mercaptopurine. Its selectivity for inhibiting the metabolism of 6-MP over that of natural purines is a significant potential advantage over non-selective inhibitors like allopurinol. While direct comparative in vivo efficacy data is currently limited, the established in vitro profile of AHMP and the in vivo success of the allopurinol-6-MP combination therapy provide a strong rationale for further preclinical and clinical investigation of the AHMP and 6-MP combination. The experimental protocol outlined in this guide provides a framework for conducting such pivotal in vivo studies to definitively establish the therapeutic benefit of this combination approach.

References

A Preliminary In Vitro Benchmark of 2-Amino-6-hydroxy-8-mercaptopurine's Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preliminary comparative analysis of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) against established anticancer agents, focusing on its potential as a standalone cytotoxic agent. While primarily investigated as a xanthine oxidase inhibitor to enhance the efficacy of 6-mercaptopurine (6-MP), emerging data suggests intrinsic anticancer properties worth exploring.[1] This document collates available in vitro data, outlines detailed experimental protocols for further investigation, and contextualizes AHMP within the broader class of purine analogs.

Executive Summary

This compound is a purine analog with a documented role in modulating the metabolism of other anticancer drugs.[2] Preliminary studies now indicate that it may also possess direct cytotoxic effects on cancer cell lines. This guide serves as a foundational resource for researchers interested in further evaluating the anticancer efficacy of AHMP. We present a comparative analysis of its in vitro cytotoxicity alongside established chemotherapeutic agents, Doxorubicin and Cisplatin, in hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. Detailed protocols for key experimental assays are provided to facilitate further research and standardized comparison.

Comparative Cytotoxicity Data

The following tables summarize the available 50% inhibitory concentration (IC50) values for this compound (referred to as 6-Hydroxy-2-Mercaptopurine in the cited study), 6-Mercaptopurine, Doxorubicin, and Cisplatin against HepG2 and MCF-7 cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.[3]

Table 1: Comparative Cytotoxicity (IC50 in µM) against HepG2 Human Hepatocellular Carcinoma Cells

CompoundIC50 (µM)Citation(s)
This compound*>100[1]
6-Mercaptopurine32.25[1]
Doxorubicin1.3 - 12.2[4][5][6][7]
Cisplatin7.7 - 25.5[8]

*Referred to as 6-Hydroxy-2-Mercaptopurine in the cited study.

Table 2: Comparative Cytotoxicity (IC50 in µM) against MCF-7 Human Breast Adenocarcinoma Cells

CompoundIC50 (µM)Citation(s)
This compound*>100[1]
6-Mercaptopurine>100[1]
Doxorubicin0.1 - 2.5[4][5][6]
Cisplatin21.1 (for a related compound)[9]

*Referred to as 6-Hydroxy-2-Mercaptopurine in the cited study.

Proposed Mechanism of Action: Purine Analog Antimetabolite

As a purine analog, this compound is hypothesized to exert its anticancer effects by interfering with nucleic acid synthesis, a hallmark of purine antimetabolites.[3][10] This mechanism typically involves the intracellular conversion of the drug into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to chain termination, or inhibition of enzymes crucial for de novo purine synthesis. This disruption of DNA and RNA synthesis ultimately induces cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Purine_Analog_Mechanism General Signaling Pathway of Purine Analogs cluster_cell Cancer Cell Purine_Analog This compound Intracellular_Metabolism Intracellular Metabolism (Phosphorylation) Purine_Analog->Intracellular_Metabolism Active_Metabolites Active Metabolites (e.g., fraudulent nucleotides) Intracellular_Metabolism->Active_Metabolites DNA_Polymerase DNA Polymerase Active_Metabolites->DNA_Polymerase inhibits/incorporated by RNA_Polymerase RNA Polymerase Active_Metabolites->RNA_Polymerase inhibits/incorporated by Purine_Synthesis_Enzymes De Novo Purine Synthesis Enzymes Active_Metabolites->Purine_Synthesis_Enzymes inhibits DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation RNA_Incorporation Incorporation into RNA RNA_Polymerase->RNA_Incorporation Inhibition_Purine_Synthesis Inhibition of Purine Synthesis Purine_Synthesis_Enzymes->Inhibition_Purine_Synthesis DNA_Damage DNA Damage & Chain Termination DNA_Incorporation->DNA_Damage RNA_Dysfunction RNA Dysfunction RNA_Incorporation->RNA_Dysfunction Apoptosis Apoptosis Inhibition_Purine_Synthesis->Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocols

To facilitate standardized and reproducible research, detailed protocols for key in vitro assays are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • HepG2 or MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Established anticancer agents (e.g., Doxorubicin, Cisplatin) as positive controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with increasing concentrations of this compound and the established anticancer agents for 48 or 72 hours. Include a vehicle-only control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis (programmed cell death) induced by the test compound.

Materials:

  • HepG2 or MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[10][11][12][13][14]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the test compound on the cell cycle progression of cancer cells.

Materials:

  • HepG2 or MCF-7 cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • Add Propidium Iodide to the cell suspension and incubate for 15-30 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[15][16][17][18]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound like this compound.

Experimental_Workflow cluster_workflow In Vitro Anticancer Drug Evaluation Workflow start Start: Compound Preparation cell_culture Cell Line Culture (e.g., HepG2, MCF-7) start->cell_culture cytotoxicity_assay Cytotoxicity Assay (MTT) Determine IC50 values cell_culture->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cytotoxicity_assay->apoptosis_assay Based on IC50 cell_cycle_analysis Cell Cycle Analysis (PI Staining) cytotoxicity_assay->cell_cycle_analysis Based on IC50 data_analysis Data Analysis and Comparison with Established Agents apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: A streamlined workflow for in vitro anticancer drug screening.

References

A Comparative Analysis of Xanthine Oxidase Inhibitors for Hyperuricemia Management

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of key xanthine oxidase inhibitors—Allopurinol, Febuxostat, and Topiroxostat—supported by experimental data. The information presented herein is intended to facilitate a comprehensive understanding of their respective mechanisms, potency, pharmacokinetic profiles, and clinical efficacy in the management of hyperuricemia and gout.

Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the bloodstream, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[1][2] Inhibition of xanthine oxidase is a primary therapeutic strategy for controlling uric acid levels.[1] This guide offers a detailed comparative analysis of prominent xanthine oxidase inhibitors to inform research and development efforts in this therapeutic area.

Mechanism of Action and In Vitro Potency

Allopurinol, a purine analog, and its active metabolite, oxypurinol, act as inhibitors of xanthine oxidase.[3][4] In contrast, Febuxostat and Topiroxostat are non-purine selective inhibitors of the enzyme.[3][5] Febuxostat binds tightly to both the oxidized and reduced forms of the enzyme's active site.[3] Topiroxostat also acts as a non-purine selective inhibitor, with a distinct mechanism that involves covalent binding to the molybdenum center of the enzyme and interaction with amino acid residues in the substrate-binding pocket.[6]

The in vitro potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). It is important to note that IC50 values can vary between studies due to differing experimental conditions.[2]

InhibitorIC50 Value (µM)Source
Allopurinol~7.2 - 8.37[2][7]
Febuxostat0.0018 - 0.007 (nM)[2][7]
TopiroxostatReportedly 16-fold lower than Febuxostat[2]

Comparative Pharmacokinetics

The pharmacokinetic profiles of these inhibitors influence their dosing and clinical application.

ParameterAllopurinolFebuxostatTopiroxostat
Absorption Well absorbed orallyRapidly absorbedGood oral bioavailability
Metabolism Metabolized to oxypurinol (active)Metabolized by CYP1A1, 1A2, 2C8, 2C9, and UGT1A1, 1A8, 1A9Metabolized in the liver by glucuronidation
Protein Binding Not specified99.2%>97.5%
Half-life Oxypurinol: 15-30 hours~5–8 hours4.5–7.5 hours
Excretion Primarily renal (oxypurinol)Urine (~49%) and feces (~45%)Feces (40.9%) and urine (30.4%)

Sources:[6][8][9]

Clinical Efficacy and Safety: A Comparative Overview

Clinical trials have provided valuable insights into the comparative effectiveness and safety of these xanthine oxidase inhibitors.

A double-blind noninferiority trial comparing allopurinol and febuxostat found that both drugs effectively achieved target serum urate levels in patients with gout.[10] In this study, allopurinol was found to be noninferior to febuxostat in controlling gout flares.[10] Both treatments showed similar outcomes in patients with stage 3 chronic kidney disease.[10]

Regarding cardiovascular safety, a meta-analysis of multiple studies suggested that febuxostat was not associated with an increased risk of death or serious cardiovascular adverse events compared to allopurinol.[3][11] However, some studies have raised concerns about a potentially higher risk of heart-related deaths with febuxostat compared to allopurinol in patients with a history of cardiovascular disease.[3][9] The FAST trial, a post-authorization safety study, concluded that febuxostat was non-inferior to allopurinol for the primary cardiovascular outcome.[12][13]

Topiroxostat has been shown to be effective in reducing serum uric acid levels and may offer renal protective effects.[6] In a comparative study with febuxostat in hypertensive patients with hyperuricemia, both drugs significantly reduced serum uric acid levels and morning home systolic blood pressure.[14] Notably, topiroxostat, but not febuxostat, significantly decreased plasma xanthine oxidoreductase activity.[14] Furthermore, the urinary albumin-creatinine ratio decreased significantly with topiroxostat treatment, suggesting a potential renal benefit.[14] A study comparing topiroxostat to allopurinol in patients with chronic heart failure and hyperuricemia found no significant difference in the primary endpoint of changes in NT-proBNP levels.[13] However, the study suggested potential advantages for topiroxostat in patients with heart failure with reduced ejection fraction regarding left ventricular end-diastolic pressure and renal oxidative stress.[13]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

A common method for determining the inhibitory effect of compounds on xanthine oxidase activity is a spectrophotometric assay.[15][16]

Materials and Reagents:

  • Xanthine Oxidase

  • Xanthine (substrate)

  • Test compounds (e.g., Allopurinol, Febuxostat, Topiroxostat)

  • Potassium Phosphate Buffer (pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Hydrochloric Acid (HCl) to stop the reaction

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at ~295 nm[15][16]

Procedure:

  • Reagent Preparation: Prepare stock solutions of xanthine oxidase, xanthine, and test inhibitors in the appropriate buffer or solvent.[16]

  • Assay Setup: In a 96-well plate, add the buffer, xanthine oxidase solution, and the test compound at various concentrations. Include control wells (no inhibitor) and blank wells (no enzyme).[15]

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).[17]

  • Reaction Initiation: Add the xanthine solution to all wells to start the enzymatic reaction.[1]

  • Absorbance Measurement: Monitor the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.[15][16]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100.[2] The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Visualizing Key Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Purine_Catabolism_and_XO_Inhibition cluster_pathway Purine Catabolism cluster_inhibitors Xanthine Oxidase Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric Acid->Hyperuricemia Allopurinol Allopurinol Xanthine Oxidase Xanthine Oxidase Allopurinol->Xanthine Oxidase Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Oxidase Inhibits Topiroxostat Topiroxostat Topiroxostat->Xanthine Oxidase Inhibits Gout Gout Hyperuricemia->Gout

Caption: Purine catabolism pathway and the point of intervention by xanthine oxidase inhibitors.

Experimental_Workflow_XO_Inhibition_Assay Start Start Prepare Reagents Prepare Reagents (XO, Xanthine, Inhibitors) Start->Prepare Reagents Assay Setup Set up reactions in 96-well plate (Enzyme, Buffer, Inhibitor) Prepare Reagents->Assay Setup Pre-incubation Pre-incubate at controlled temperature Assay Setup->Pre-incubation Initiate Reaction Add Xanthine (Substrate) Pre-incubation->Initiate Reaction Monitor Absorbance Measure Absorbance at 295 nm Initiate Reaction->Monitor Absorbance Data Analysis Calculate % Inhibition and IC50 Monitor Absorbance->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for an in vitro xanthine oxidase inhibition assay.

Inhibitor_Classification Xanthine Oxidase Inhibitors Xanthine Oxidase Inhibitors Purine Analogs Purine Analogs Xanthine Oxidase Inhibitors->Purine Analogs Non-Purine Selective Inhibitors Non-Purine Selective Inhibitors Xanthine Oxidase Inhibitors->Non-Purine Selective Inhibitors Allopurinol Allopurinol Purine Analogs->Allopurinol Febuxostat Febuxostat Non-Purine Selective Inhibitors->Febuxostat Topiroxostat Topiroxostat Non-Purine Selective Inhibitors->Topiroxostat

Caption: Classification of xanthine oxidase inhibitors based on their chemical structure.

References

Peer-Reviewed Validation of 2-Amino-6-hydroxy-8-mercaptopurine's Preferential Inhibition of Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for selective enzyme inhibitors is paramount to enhancing therapeutic efficacy and minimizing off-target effects. This guide provides a comparative analysis of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) as a preferential inhibitor of xanthine oxidase (XOD), particularly in the context of 6-mercaptopurine (6MP) chemotherapy. The data presented herein is derived from peer-reviewed research, offering a foundation for understanding its potential clinical advantages over other compounds.

Comparative Inhibition of Xanthine Oxidase

This compound (AHMP) has been identified as a unique inhibitor of xanthine oxidase (XOD), an enzyme crucial in purine metabolism.[1][2][3] In cancer therapy, particularly with the anti-leukemic drug 6-mercaptopurine (6MP), XOD-mediated hydroxylation leads to the formation of the inactive metabolite 6-thiouric acid (6TUA), reducing the therapeutic efficacy of 6MP.[1][2][3][4]

A common strategy to prevent this metabolic clearance is the co-administration of a XOD inhibitor. However, non-selective inhibitors like allopurinol block the breakdown of xanthine and hypoxanthine, which can accumulate and lead to complications such as xanthine nephropathy.[1][2][3] This highlights the need for a preferential inhibitor that selectively blocks the metabolism of 6MP over that of xanthine.

Peer-reviewed studies have characterized AHMP and another purine analog, 2-amino-6-purinethiol (APT), as such preferential inhibitors.[1][2] The comparative inhibitory activities of AHMP and APT on XOD with both xanthine and 6MP as substrates are summarized in the tables below.

Quantitative Comparison of Inhibitory Activity

The following tables present the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for AHMP and APT against xanthine oxidase. Lower values indicate greater inhibitory potency.

Table 1: IC50 Values for XOD Inhibition [1][2]

InhibitorSubstrateIC50 (μM)
This compound (AHMP) Xanthine17.71 ± 0.29
6-Mercaptopurine (6MP)0.54 ± 0.01
2-Amino-6-purinethiol (APT) Xanthine16.38 ± 0.21
6-Mercaptopurine (6MP)2.57 ± 0.08

Table 2: Kinetic Parameters of XOD Inhibition [1][3]

InhibitorSubstrateKi (μM)Km of Substrate (μM)
This compound (AHMP) Xanthine5.78 ± 0.482.65 ± 0.02
6-Mercaptopurine (6MP)0.96 ± 0.01 6.01 ± 0.03
2-Amino-6-purinethiol (APT) Xanthine6.61 ± 0.282.65 ± 0.02
6-Mercaptopurine (6MP)1.30 ± 0.096.01 ± 0.03

The data clearly demonstrates that AHMP exhibits a significantly lower IC50 and Ki value when 6MP is the substrate compared to xanthine, indicating its preferential inhibition of 6MP metabolism by XOD.[1][2] While APT also shows preferential inhibition, AHMP is markedly more potent in this regard.[1]

Experimental Protocols

The following methodologies are based on the key experiments cited in the peer-reviewed literature for validating the preferential inhibition of xanthine oxidase.

Xanthine Oxidase Activity Assay

Objective: To determine the rate of uric acid or 6-thiouric acid formation by xanthine oxidase with either xanthine or 6-mercaptopurine as the substrate.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • 6-Mercaptopurine (6MP)

  • This compound (AHMP)

  • 2-Amino-6-purinethiol (APT)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing potassium phosphate buffer, the substrate (xanthine or 6MP), and the inhibitor (AHMP or APT) at various concentrations.

  • The reaction is initiated by the addition of xanthine oxidase.

  • The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm.

  • The conversion of 6MP to 6-thiouric acid is monitored by measuring the increase in absorbance at 348 nm.

  • The initial rates of the reactions are calculated from the linear portion of the absorbance versus time curves.

Determination of IC50 Values

Objective: To determine the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Procedure:

  • Xanthine oxidase activity assays are performed as described above with a fixed concentration of substrate (xanthine or 6MP) and varying concentrations of the inhibitor (AHMP or APT).

  • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Kinetic Parameters (Km and Ki)

Objective: To determine the Michaelis constant (Km) for the substrates and the inhibition constant (Ki) for the inhibitors.

Procedure:

  • To determine the Km for xanthine and 6MP, initial reaction rates are measured at various substrate concentrations in the absence of an inhibitor. The data is then fitted to the Michaelis-Menten equation.

  • To determine the Ki for AHMP and APT, initial reaction rates are measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

  • The type of inhibition is determined by analyzing Lineweaver-Burk or Dixon plots.

  • The Ki value is calculated from the replots of the slopes or intercepts of the primary plots against the inhibitor concentration.

Visualizing the Metabolic and Inhibitory Pathways

The following diagrams illustrate the metabolic pathways of xanthine and 6-mercaptopurine and the mechanism of preferential inhibition by AHMP.

metabolic_pathway Xanthine Xanthine XOD1 Xanthine Oxidase Xanthine->XOD1 Hypoxanthine Hypoxanthine Hypoxanthine->XOD1 Uric_Acid Uric_Acid XOD1->Xanthine XOD1->Uric_Acid Metabolism Mercaptopurine 6-Mercaptopurine (6MP) XOD2 Xanthine Oxidase Mercaptopurine->XOD2 Thiouric_Acid 6-Thiouric Acid (Inactive) XOD2->Thiouric_Acid Metabolism (Inactivation) AHMP 2-Amino-6-hydroxy- 8-mercaptopurine (AHMP) AHMP->XOD1 Weak Inhibition AHMP->XOD2 Preferential Inhibition

Caption: Metabolic pathways of xanthine and 6-mercaptopurine and the preferential inhibition by AHMP.

experimental_workflow cluster_analysis Data Analysis start Start: Prepare Reaction Mixture (Buffer, Substrate, Inhibitor) initiate Initiate Reaction with Xanthine Oxidase start->initiate monitor Monitor Absorbance Change (295nm for Uric Acid, 348nm for 6-TUA) initiate->monitor calculate Calculate Initial Reaction Rates monitor->calculate ic50 Determine IC50 (Dose-Response Curve) calculate->ic50 kinetics Determine Km and Ki (Lineweaver-Burk/Dixon Plots) calculate->kinetics end End: Comparative Results ic50->end kinetics->end

Caption: Workflow for determining the inhibitory kinetics of AHMP on xanthine oxidase.

Conclusion

The peer-reviewed data strongly supports the characterization of this compound (AHMP) as a potent and preferential inhibitor of xanthine oxidase-mediated 6-mercaptopurine metabolism.[1] Its ability to selectively spare xanthine metabolism while preventing the inactivation of 6MP presents a significant therapeutic advantage over non-selective inhibitors like allopurinol.[1][3] These findings suggest that the co-administration of AHMP with 6MP could be a promising strategy to enhance the efficacy of this important anti-leukemic drug and reduce associated toxicities, warranting further clinical investigation.[1]

References

A Comparative Analysis of the Therapeutic Index: 2-Amino-6-hydroxy-8-mercaptopurine versus 6-mercaptopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) and its parent compound, 6-mercaptopurine (6-MP), with a focus on their therapeutic index. While 6-MP is a well-established therapeutic agent with a narrow therapeutic window, data on AHMP is less comprehensive, suggesting a different potential role in therapy. This document synthesizes the available experimental data to offer a comparative perspective.

Executive Summary

6-Mercaptopurine (6-MP) is a cornerstone of treatment for acute lymphoblastic leukemia and is also utilized for autoimmune diseases. Its clinical utility is hampered by a narrow therapeutic index, with significant risks of myelosuppression and hepatotoxicity.[1][2][3] this compound (AHMP) has been investigated primarily as a preferential inhibitor of xanthine oxidase (XOD), an enzyme responsible for the metabolic degradation of 6-MP. Preclinical data on AHMP as a standalone therapeutic agent is limited. Available in vitro evidence suggests that AHMP is significantly less cytotoxic than 6-MP. However, a definitive comparison of their therapeutic indices is not feasible at present due to the lack of in vivo efficacy and comprehensive toxicity data for AHMP.

Comparative Efficacy and Cytotoxicity

In vitro studies provide the primary basis for comparing the direct cytotoxic effects of AHMP and 6-MP.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineAssay TypeIC50 ValueSource
6-Mercaptopurine HepG2 (Hepatocellular Carcinoma)MTT Assay32.25 µM[4][5]
MCF-7 (Breast Adenocarcinoma)MTT Assay>100 µM[4][5]
This compound HepG2 (Hepatocellular Carcinoma)MTT Assay>100 µM[4][5]
MCF-7 (Breast Adenocarcinoma)MTT Assay>100 µM[4][5]

The data clearly indicates that 6-MP is significantly more cytotoxic to HepG2 cells than AHMP.[4][5] Both compounds exhibit lower cytotoxicity in MCF-7 cells.[4][5]

Toxicity Profile

A comprehensive comparison of the in vivo toxicity and therapeutic index is limited by the available data for AHMP.

6-Mercaptopurine (6-MP)

The toxicity of 6-MP is well-documented and is the primary limiting factor in its clinical use. Its therapeutic index is narrow, necessitating careful patient monitoring.[3]

Key Toxicities:

  • Myelosuppression: Dose-dependent reduction in white blood cells, red blood cells, and platelets.[1]

  • Hepatotoxicity: Can range from elevated liver enzymes to jaundice and more severe liver damage.[2]

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common.

  • Pancreatitis: Inflammation of the pancreas can occur.[1]

  • Secondary Malignancies: Increased risk of developing other cancers.

This compound (AHMP)

The available toxicity data for AHMP is sparse. A single-dose acute toxicity study in mice suggested that AHMP was "equally non-toxic in the tested doses" when compared to another purine derivative, 2-amino-6-purinethiol. However, specific details regarding the doses tested and observed effects are not publicly available. The material safety data sheet for AHMP indicates that the toxicological properties have not been fully investigated.

Mechanism of Action

The differing mechanisms of action of 6-MP and AHMP are central to understanding their potential therapeutic applications.

6-Mercaptopurine (6-MP): Purine Synthesis Inhibition

6-MP is a prodrug that is intracellularly converted to its active metabolite, thioinosine monophosphate (TIMP). TIMP then exerts its cytotoxic effects by:

  • Inhibiting de novo purine synthesis: TIMP inhibits multiple enzymes involved in the purine biosynthesis pathway, leading to a depletion of adenine and guanine nucleotides necessary for DNA and RNA synthesis.

  • Incorporation into nucleic acids: TIMP can be further metabolized and incorporated into DNA and RNA, leading to dysfunctional nucleic acids and triggering cell death.

G 6-Mercaptopurine 6-Mercaptopurine Thioinosine Monophosphate (TIMP) Thioinosine Monophosphate (TIMP) 6-Mercaptopurine->Thioinosine Monophosphate (TIMP) Inhibition of Purine Synthesis Inhibition of Purine Synthesis Thioinosine Monophosphate (TIMP)->Inhibition of Purine Synthesis Incorporation into DNA/RNA Incorporation into DNA/RNA Thioinosine Monophosphate (TIMP)->Incorporation into DNA/RNA Cell Death Cell Death Inhibition of Purine Synthesis->Cell Death Incorporation into DNA/RNA->Cell Death

Mechanism of Action of 6-Mercaptopurine.
This compound (AHMP): Preferential Xanthine Oxidase Inhibition

The primary characterized mechanism of action for AHMP is the preferential inhibition of xanthine oxidase (XOD). XOD is a key enzyme in the metabolic clearance of 6-MP, converting it to the inactive metabolite 6-thiouric acid. By inhibiting XOD, AHMP has the potential to increase the bioavailability and therapeutic efficacy of co-administered 6-MP.

G cluster_0 6-MP Metabolism cluster_1 AHMP Action 6-Mercaptopurine 6-Mercaptopurine XOD Xanthine Oxidase (XOD) 6-Mercaptopurine->XOD 6-Thiouric Acid (inactive) 6-Thiouric Acid (inactive) XOD->6-Thiouric Acid (inactive) AHMP This compound AHMP->XOD inhibits

AHMP as a Xanthine Oxidase Inhibitor.

Experimental Protocols

MTT Cytotoxicity Assay

The in vitro cytotoxicity of 6-MP and AHMP on HepG2 and MCF-7 cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Culture: HepG2 and MCF-7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of 6-MP or AHMP and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the treatment medium was removed, and MTT solution was added to each well. The plates were incubated for an additional period to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

G A Seed cells in 96-well plate B Incubate and allow to adhere A->B C Treat with varying concentrations of compound B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate cell viability and IC50 H->I

Workflow of the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has a significantly lower intrinsic cytotoxicity compared to 6-mercaptopurine. This, coupled with its mechanism as a preferential xanthine oxidase inhibitor, positions AHMP as a potential candidate for combination therapy with 6-MP to enhance the latter's therapeutic window. By reducing the metabolic clearance of 6-MP, co-administration of AHMP could potentially allow for lower, less toxic doses of 6-MP to be used while maintaining therapeutic efficacy.

However, to definitively assess the therapeutic index of AHMP as a standalone agent and to fully validate its potential in combination therapy, further extensive preclinical studies are required. These should include:

  • In vivo efficacy studies in relevant animal models of cancer to determine the effective therapeutic dose of AHMP.

  • Comprehensive in vivo toxicity studies , including maximum tolerated dose (MTD) and chronic toxicity assessments, to establish a clear safety profile.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of AHMP both alone and in combination with 6-MP.

Such data will be critical for determining whether AHMP holds promise as a therapeutic agent with a wider therapeutic index than 6-mercaptopurine, either as a standalone treatment or as a valuable adjunct in existing chemotherapy regimens.

References

Comparative Efficacy of 2-Amino-6-hydroxy-8-mercaptopurine in Modulating Purine Analog Activity: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) and its role in enhancing the therapeutic activity of the anticancer drug 6-mercaptopurine (6-MP). We present supporting in vitro and in vivo experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental designs.

Introduction to this compound

This compound is a purine analog investigated for its ability to selectively inhibit xanthine oxidase (XOD).[1] This enzyme is pivotal in the metabolic clearance of the widely used anticancer and immunosuppressive drug, 6-mercaptopurine (6-MP).[2][3] By inhibiting XOD, AHMP has the potential to increase the bioavailability and therapeutic efficacy of 6-MP. This guide compares the in vitro inhibitory activity of AHMP with other compounds and discusses the implications for in vivo applications.

Mechanism of Action: Enhancing 6-Mercaptopurine Activity

6-mercaptopurine is a prodrug that, once inside the cell, is converted to its active metabolite, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][5][6] TIMP and its subsequent metabolites interfere with purine nucleotide synthesis, ultimately inhibiting DNA and RNA synthesis and inducing apoptosis in rapidly dividing cells.[4][6]

A major metabolic pathway for 6-MP inactivation is its conversion to 6-thiouric acid by xanthine oxidase (XOD).[2][3] This metabolic clearance reduces the amount of 6-MP available for conversion to its active metabolites.[2] Allopurinol, a non-selective XOD inhibitor, is sometimes co-administered with 6-MP to increase its plasma concentration. However, allopurinol also inhibits the breakdown of xanthine and hypoxanthine, which can lead to complications such as xanthinuria.[2][3]

AHMP is a preferential inhibitor of XOD, meaning it more potently inhibits the metabolism of 6-MP compared to the metabolism of natural purines like xanthine.[1][2][3] This selectivity makes it a promising candidate for co-administration with 6-MP to enhance its therapeutic effects while minimizing side effects associated with non-selective XOD inhibition.

6-Mercaptopurine Metabolism and AHMP Inhibition Metabolic Pathway of 6-Mercaptopurine and the Role of AHMP 6-MP 6-Mercaptopurine TIMP Thioinosine Monophosphate (Active Metabolite) 6-MP->TIMP HGPRT 6-TUA 6-Thiouric Acid (Inactive Metabolite) 6-MP->6-TUA XOD DNA_RNA Inhibition of DNA and RNA Synthesis TIMP->DNA_RNA XOD Xanthine Oxidase (XOD) AHMP This compound (AHMP) AHMP->XOD HGPRT HGPRT

Caption: Metabolic pathway of 6-mercaptopurine and the inhibitory action of AHMP.

In Vitro Comparative Data

The following tables summarize the in vitro inhibitory activity of AHMP and a related compound, 2-amino-6-purinethiol (APT), on xanthine oxidase.

Table 1: IC50 Values for XOD Inhibition
InhibitorSubstrateIC50 (µM)Reference
AHMP 6-Mercaptopurine0.54 ± 0.01[2][3]
Xanthine17.71 ± 0.29[2][3]
APT 6-Mercaptopurine2.57 ± 0.08[2][3]
Xanthine16.38 ± 0.21[2][3]
Table 2: Kinetic Parameters for XOD Inhibition
InhibitorSubstrateKi (µM)Km (µM)Reference
AHMP 6-Mercaptopurine0.96 ± 0.016.01 ± 0.03[2][3]
Xanthine5.78 ± 0.482.65 ± 0.02[2][3]
APT 6-Mercaptopurine1.30 ± 0.096.01 ± 0.03[2][3]
Xanthine6.61 ± 0.282.65 ± 0.02[2][3]

In Vivo Correlation and Studies

While a formal in vitro-in vivo correlation (IVIVC) model for AHMP has not been extensively published, the in vitro data strongly suggest a significant in vivo effect. The preferential inhibition of 6-MP metabolism by AHMP is expected to lead to higher plasma concentrations and prolonged exposure to 6-MP, thereby enhancing its anticancer efficacy.

A preliminary acute toxicity study in mice indicated that both AHMP and APT were non-toxic at the tested doses, supporting their potential for in vivo use.[2]

Further in vivo studies are necessary to establish a definitive IVIVC. Such studies would typically involve co-administering 6-MP with AHMP in animal models of diseases like acute lymphoblastic leukemia. Key endpoints would include pharmacokinetic profiling of 6-MP and its metabolites, as well as pharmacodynamic assessments of tumor growth inhibition and survival.

One study on 6-MP-loaded nanomedicines (6-MPNs) in a mouse model of acute lymphoblastic leukemia demonstrated that improving the oral bioavailability of 6-MP could enhance its anticancer efficacy and prolong survival.[7][8] This provides indirect evidence that a compound like AHMP, which also increases 6-MP bioavailability, could have similar beneficial in vivo effects.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of compounds like AHMP on xanthine oxidase.

XOD_Inhibition_Assay_Workflow Workflow for In Vitro XOD Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Xanthine Oxidase - Substrate (6-MP or Xanthine) - Inhibitor (AHMP or APT) - Buffer Solution Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometrically) Add_Substrate->Monitor_Reaction Calculate_Activity Calculate Enzyme Activity and Inhibition Monitor_Reaction->Calculate_Activity Determine_Kinetics Determine IC50, Ki, and Km values Calculate_Activity->Determine_Kinetics End End Determine_Kinetics->End

Caption: A generalized workflow for determining XOD inhibitory activity in vitro.

Methodology:

  • Reagent Preparation: Prepare solutions of xanthine oxidase, the substrate (either 6-mercaptopurine or xanthine), and the inhibitor (AHMP or APT) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Incubation: In a multi-well plate or cuvettes, pre-incubate the xanthine oxidase enzyme with various concentrations of the inhibitor for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitoring: Monitor the rate of product formation over time. For xanthine as a substrate, this is often done by measuring the increase in absorbance at 295 nm due to the formation of uric acid. For 6-MP, the formation of 6-thiouric acid can be monitored.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For kinetic parameter determination (Ki, Km), conduct experiments with varying substrate and inhibitor concentrations and fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

In Vivo Pharmacokinetic and Efficacy Studies

A general protocol for evaluating the in vivo effect of AHMP on 6-MP pharmacokinetics and efficacy is described below.

Animals: Use appropriate animal models, such as mice or rats. For efficacy studies, a disease model, like a xenograft model of acute lymphoblastic leukemia, is required.

Drug Administration:

  • Divide animals into treatment groups (e.g., vehicle control, 6-MP alone, AHMP alone, 6-MP + AHMP).

  • Administer the drugs via a relevant route (e.g., oral gavage).

Pharmacokinetic Analysis:

  • At various time points after drug administration, collect blood samples.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentrations of 6-MP and its metabolites.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Efficacy Assessment (in a disease model):

  • Monitor tumor growth over time by measuring tumor volume.

  • Record animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Monitor survival rates in a parallel cohort.

Conclusion

The available in vitro data strongly support the potential of this compound as a potent and selective inhibitor of xanthine oxidase-mediated 6-mercaptopurine metabolism. Its preferential inhibition, as demonstrated by the significantly lower IC50 and Ki values for 6-MP compared to xanthine, positions it as a promising alternative to non-selective inhibitors like allopurinol. While further in vivo studies are needed to establish a formal IVIVC and confirm its clinical utility, the current evidence suggests that co-administration of AHMP with 6-MP could be a valuable therapeutic strategy to enhance the efficacy of 6-MP in the treatment of cancer and autoimmune diseases.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-hydroxy-8-mercaptopurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 2-Amino-6-hydroxy-8-mercaptopurine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This potent compound, often used in the synthesis of antiviral and anticancer agents, is classified as a hazardous and potentially cytotoxic substance, necessitating a dedicated waste management stream.

Proper disposal of this compound is not merely a procedural formality but a critical component of responsible laboratory practice. Improper handling can lead to environmental contamination and pose significant health risks. Adherence to the following guidelines, in conjunction with institutional and local regulations, is paramount.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes, but is not limited to:

PPE ComponentSpecification
GlovesChemical-resistant, disposable
Lab CoatDedicated for handling hazardous materials
Eye ProtectionSafety glasses with side shields or goggles
Respiratory ProtectionNIOSH-approved respirator (if handling powders)

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it should be treated as cytotoxic (antineoplastic) waste.[1] The following step-by-step procedure outlines the recommended course of action:

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipettes, slides), and used PPE, must be segregated from general laboratory waste at the point of generation.[2]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

  • Waste Collection and Containment:

    • Solid Waste: Place all contaminated solid materials, including unused powder, into a designated, leak-proof, and puncture-resistant container.[1] This container should be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste".[3][4] For sharps such as needles or contaminated glassware, a dedicated sharps container with a purple lid is recommended.[4]

    • Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof container. Do not fill the container to more than 90% of its capacity to allow for expansion.[5] The container must be securely capped at all times except when adding waste.[3]

    • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7] After rinsing, the defaced container may be disposed of according to institutional guidelines.

  • Labeling:

    • All waste containers must be clearly and accurately labeled.[3][8] The label should include:

      • The words "Hazardous Waste" and/or "Cytotoxic Waste".[3][4]

      • The full chemical name: "this compound".

      • The accumulation start date.

      • The specific hazards associated with the chemical (e.g., "Toxic").

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.[5]

    • This storage area should provide secondary containment to capture any potential leaks.[3]

    • Ensure that incompatible waste types are not stored together.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

    • The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[4]

    • Never dispose of this compound down the drain or in the regular trash.[3]

Disposal Workflow

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A Identify Waste: Unused chemical, contaminated labware, PPE B Segregate at Point of Use from general lab waste A->B C Place in designated leak-proof, puncture-resistant container B->C D Label Container: 'Hazardous Waste', Chemical Name, Date, Hazards C->D E Store in secure, designated area with secondary containment D->E F Arrange for pickup by licensed hazardous waste contractor E->F G High-Temperature Incineration F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-hydroxy-8-mercaptopurine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-hydroxy-8-mercaptopurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.